GSK2646264
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1398695-47-0 |
|---|---|
Molecular Formula |
C24H26N2O2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
7-[2-methoxy-6-[(4-methyl-2-pyridinyl)methoxy]phenyl]-2,3,4,5-tetrahydro-1H-3-benzazepine |
InChI |
InChI=1S/C24H26N2O2/c1-17-8-13-26-21(14-17)16-28-23-5-3-4-22(27-2)24(23)20-7-6-18-9-11-25-12-10-19(18)15-20/h3-8,13-15,25H,9-12,16H2,1-2H3 |
InChI Key |
KYANYGKXMNYFBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)COC2=CC=CC(=C2C3=CC4=C(CCNCC4)C=C3)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK2646264; GSK-2646264; GSK 2646264; |
Origin of Product |
United States |
Foundational & Exploratory
GSK2646264: A Deep Dive into its Mechanism of Action in Mast Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK2646264 is a potent and selective small molecule inhibitor of Spleen Tyrosine Kinase (Syk), a critical enzyme in the signaling cascade of the high-affinity IgE receptor (FcεRI) on mast cells. By targeting Syk, this compound effectively blocks the IgE-mediated activation of mast cells, preventing their degranulation and the subsequent release of a plethora of inflammatory mediators. This technical guide provides a comprehensive overview of the mechanism of action of this compound in mast cells, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.
Core Mechanism of Action: Inhibition of Syk Kinase
Mast cell activation via the FcεRI receptor is a pivotal event in the pathophysiology of allergic diseases. The binding of allergens to IgE antibodies complexed with FcεRI on the mast cell surface initiates a signaling cascade that is critically dependent on the activation of Syk.[1] this compound exerts its inhibitory effect by directly targeting the kinase activity of Syk.
The specificity of this compound for the Syk-dependent pathway is highlighted by the observation that it significantly inhibits anti-IgE-induced histamine release from mast cells but does not affect histamine release triggered by complement 5a (C5a), which activates mast cells through a Syk-independent pathway.[1][2] This selectivity underscores its targeted mechanism of action.
Downstream Signaling Consequences of Syk Inhibition
Upon activation, Syk phosphorylates a range of downstream substrate proteins, including adaptor proteins like Linker for Activation of T cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[3][4] This phosphorylation creates a scaffold for the assembly of a larger signaling complex, which in turn activates several key downstream pathways:
-
Phospholipase Cγ (PLCγ) Pathway: Activation of PLCγ leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), both of which are essential for mast cell degranulation.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: Syk activation leads to the phosphorylation and activation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. These pathways are crucial for the transcription and synthesis of pro-inflammatory cytokines and chemokines.
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt pathway is also downstream of Syk and plays a role in cell survival and cytokine production.
By inhibiting Syk, this compound is anticipated to block the phosphorylation and activation of these downstream signaling molecules, thereby preventing the multifaceted inflammatory response of mast cells. This includes the inhibition of:
-
Immediate degranulation: The release of pre-formed mediators such as histamine and proteases.[1][2]
-
Synthesis of lipid mediators: The production of leukotrienes and prostaglandins.[1][2]
-
Transcription of cytokines and chemokines: The expression of inflammatory mediators like TNF-α.[1][2]
Quantitative Data
The inhibitory potency of this compound on mast cell degranulation has been quantified in ex vivo human skin models.
| Parameter | Value | Description | Reference |
| IC50 | 0.7 μM | The concentration of this compound that inhibits 50% of anti-IgE-induced histamine release from human skin mast cells. | [5] |
| IC90 | 6.8 μM | The concentration of this compound that inhibits 90% of anti-IgE-induced histamine release from human skin mast cells. | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on mast cells.
Ex Vivo Human Skin Model for Mast Cell Activation
This protocol describes the use of a novel Skin Perfusion (SkiP) device to study the effect of this compound on IgE-mediated histamine release from mast cells in intact human skin.[6]
Materials:
-
Freshly obtained human skin from mastectomy surgeries.
-
SkiP device.
-
Microdialysis fibers.
-
Anti-IgE antibody.
-
Complement 5a (C5a).
-
PIPES buffer.
-
This compound solution (for perfusion) or cream (for topical application).
-
Fluorometric histamine assay kit.
-
LC-MS/MS system.
Procedure:
-
Skin Preparation: Immediately following surgery, place the human skin in a transportation buffer and use within 24 hours.
-
SkiP Device Setup: Mount the skin sample in the SkiP device.
-
Microdialysis Probe Insertion: Insert microdialysis fibers into the dermis of the skin sample.
-
Perfusion and Drug Delivery:
-
Perfusion: Perfuse the microdialysis fibers with PIPES buffer. For drug treatment, perfuse with a solution of this compound at the desired concentration.
-
Topical Application: Apply a cream formulation of this compound to the epidermal surface of the skin.
-
-
Mast Cell Stimulation: Challenge the skin with an intradermal injection of anti-IgE or C5a in PIPES buffer. Use PIPES buffer alone as a vehicle control.
-
Histamine Collection: Collect the dialysate from the microdialysis fibers at regular intervals.
-
Histamine Quantification: Measure the histamine concentration in the collected dialysate using a fluorometric assay.[7][8][9]
-
This compound Quantification in Skin: At the end of the experiment, take skin biopsies from the treated area. Homogenize the biopsies and extract this compound. Quantify the concentration of this compound in the skin extracts using a validated LC-MS/MS method.[5]
Fluorometric Histamine Release Assay
This assay is used to quantify the amount of histamine released from mast cells.[7][8][9]
Materials:
-
Collected dialysate or cell supernatant.
-
o-phthaldialdehyde (OPT).
-
NaOH.
-
Citric acid or perchloric acid.
-
Histamine standards.
-
Fluorometer.
Procedure:
-
Sample Preparation: Mix the sample (dialysate or supernatant) with NaOH.
-
OPT Reaction: Add OPT to the mixture and incubate to allow the formation of a fluorescent derivative with histamine.
-
Reaction Termination: Stop the reaction by adding an acid (e.g., citric acid or perchloric acid).
-
Fluorescence Measurement: Measure the fluorescence of the sample at the appropriate excitation and emission wavelengths (typically around 360 nm excitation and 450 nm emission).
-
Quantification: Determine the histamine concentration in the samples by comparing their fluorescence to a standard curve generated with known concentrations of histamine.
LC-MS/MS for this compound Quantification in Skin Biopsies
This method is used for the sensitive and specific quantification of this compound in skin tissue.[5]
Materials:
-
Skin biopsy homogenates.
-
Internal standard (e.g., a stable isotope-labeled version of this compound).
-
Acetonitrile or other suitable organic solvent for extraction.
-
LC-MS/MS system equipped with a triple quadrupole mass spectrometer.
Procedure:
-
Sample Preparation:
-
Spike the skin homogenate with the internal standard.
-
Perform a protein precipitation and/or liquid-liquid extraction using an organic solvent to extract this compound and the internal standard.
-
Evaporate the organic solvent and reconstitute the residue in a mobile phase-compatible solution.
-
-
Chromatographic Separation: Inject the prepared sample onto an appropriate HPLC column (e.g., C18) to separate this compound from other matrix components.
-
Mass Spectrometric Detection:
-
Introduce the eluent from the HPLC into the mass spectrometer.
-
Use electrospray ionization (ESI) in positive ion mode.
-
Monitor specific precursor-to-product ion transitions for both this compound and the internal standard using Multiple Reaction Monitoring (MRM).
-
-
Quantification: Calculate the concentration of this compound in the skin samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.
Visualizations
Signaling Pathways
Caption: IgE-mediated mast cell activation pathway and the inhibitory action of this compound on Syk.
Experimental Workflow
Caption: Workflow for assessing this compound's effect on histamine release in an ex vivo human skin model.
References
- 1. An automated fluorimetric assay for the simultaneous determinations of histamine and 5-hydroxytryptamine released from rat mast cell preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mast Cell Signaling: the Role of Protein Tyrosine Kinase Syk, its Activation and Screening methods for New Pathway Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation and Function of Syk Tyrosine Kinase in Mast Cell Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A fluorometric microassay for histamine release from human gingival mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. 2.7. Histamine Release Assay [bio-protocol.org]
An In-depth Technical Guide to the Spleen Tyrosine Kinase (Syk) Inhibition Pathway of GSK2646264
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2646264 is a potent and selective small molecule inhibitor of spleen tyrosine kinase (Syk), a critical mediator in the signaling pathways of various immune cells.[1][2] Syk plays a pivotal role in the downstream signaling of the high-affinity IgE receptor (FcεRI) on mast cells, and its activation leads to the release of histamine and other inflammatory mediators.[3][4] This central role in mast cell degranulation makes Syk a compelling therapeutic target for inflammatory and autoimmune diseases.[1][4] this compound has been developed as a topical treatment for conditions such as chronic urticaria and cutaneous lupus erythematosus, aiming to locally inhibit Syk and thereby reduce the inflammatory response in the skin.[5][6] This technical guide provides a comprehensive overview of the this compound spleen tyrosine kinase inhibition pathway, including its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols.
Core Mechanism of Action: Syk Inhibition
This compound exerts its therapeutic effect by binding to the ATP-binding site of spleen tyrosine kinase, preventing its phosphorylation and subsequent activation.[1] This inhibition disrupts the downstream signaling cascade initiated by the cross-linking of FcεRI receptors on the surface of mast cells by IgE-antigen complexes.[4] By blocking Syk, this compound effectively attenuates mast cell degranulation and the release of pro-inflammatory mediators, including histamine, which are responsible for the clinical manifestations of allergic and inflammatory skin conditions.[7][8]
Signaling Pathway of Syk Inhibition by this compound in Mast Cells
The following diagram illustrates the key steps in the FcεRI signaling pathway in mast cells and the point of intervention for this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and clinical studies.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | pIC50 | IC50 (µM) | IC90 (µM) | Reference |
| Syk | Biochemical | 7.1 | - | - | [2] |
| Histamine Release | Cellular (anti-IgE stimulated) | - | 0.7 | 6.8 | [6] |
| LCK | Kinase Assay | 5.4 | - | - | [2] |
| LRRK2 | Kinase Assay | 5.4 | - | - | [2] |
| GSK3β | Kinase Assay | 5.3 | - | - | [2] |
| JAK2 | Kinase Assay | 5.0 | - | - | [2] |
| VEGFR2 | Kinase Assay | 4.5 | - | - | [2] |
| Aurora B | Kinase Assay | <4.6 | - | - | [2] |
| Aurora A | Kinase Assay | <4.3 | - | - | [2] |
Table 2: Clinical Pharmacokinetics of Topical this compound (Phase I, NCT02424799)
| Population | Treatment | Geometric Mean AUC(0-24) (h*ng/mL) | %CV | Notes | Reference |
| Healthy Volunteers | 0.5% or 1% this compound cream on up to 10% BSA | 97.9 | 37 | - | [9] |
| Cold Urticaria Patients | 1% this compound cream on 3.5% BSA | 68.2 | 14 | - | [9] |
| Cold Urticaria Patients | 1% this compound cream on 10% BSA | 167 | 120 | - | [9] |
Note: Analysis of Cmax, Tmax, and t1/2 was planned, but specific values are not yet publicly available.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development of this compound.
Ex Vivo Human Skin Model for Histamine Release
This protocol describes an ex vivo model to assess the effect of this compound on IgE-mediated histamine release from human skin mast cells.[7]
Experimental Workflow:
Detailed Methodology:
-
Skin Preparation: Obtain fresh, full-thickness human skin from surgeries (e.g., mastectomy).[7]
-
Device Setup: Mount the skin tissue in a specialized device (e.g., SkiP device).[7]
-
Microdialysis Probe Insertion: Insert microdialysis probes (e.g., 3000 kDa molecular weight cut-off) into the dermal layer of the skin.[1]
-
Perfusion: Perfuse the microdialysis probes with a physiological buffer (e.g., Pipes buffer) at a constant flow rate (e.g., 3.0 µl/min).[3] For the treatment group, include varying concentrations of this compound in the perfusion buffer.
-
Challenge: After a stabilization period, introduce a challenge agent, such as anti-IgE antibody, into the skin around the probes to induce mast cell degranulation and histamine release.[1][7] A negative control (buffer) and a non-Syk dependent positive control (e.g., C5a) should also be included.[7]
-
Sample Collection: Collect the dialysate in fractions at specified time intervals (e.g., every 10 minutes for 1 hour).[1]
-
Histamine Analysis: Quantify the histamine concentration in the collected dialysate using a sensitive method such as a fluorometric assay.[7]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: In parallel experiments, measure the concentration of this compound in skin biopsies using LC-MS.[7] Correlate the drug concentration with the percentage inhibition of histamine release to determine parameters like IC50 and IC90.[6]
In Vitro Skin Permeation using Franz Diffusion Cells
This protocol outlines the use of Franz diffusion cells to assess the permeation of topically applied this compound through the skin.[2][11]
Experimental Workflow:
References
- 1. dansk-allergi.dk [dansk-allergi.dk]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of a topical treatment with spleen tyrosine kinase inhibitor in healthy subjects and patients with cold urticaria or chronic spontaneous urticaria: Results of a phase 1a/b randomised double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. aurigaresearch.com [aurigaresearch.com]
The Role of GSK2646264 in IgE-Mediated Histamine Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic urticaria is a mast cell-driven disease characterized by the release of histamine and other inflammatory mediators, leading to wheals, angioedema, and pruritus. A key pathway in the activation of mast cells is the cross-linking of the high-affinity IgE receptor (FcεRI) by allergen-IgE complexes. This event initiates a signaling cascade heavily dependent on Spleen Tyrosine Kinase (SYK), making SYK a prime therapeutic target. GSK2646264 is a potent and selective inhibitor of SYK designed for topical administration. This technical guide provides an in-depth overview of the mechanism of action of this compound, its efficacy in inhibiting IgE-mediated histamine release, and the experimental methodologies used to characterize its activity.
Mechanism of Action: Targeting the IgE-FcεRI Signaling Pathway
This compound functions as a small molecule inhibitor of Spleen Tyrosine Kinase (SYK).[1][2][3] In the context of IgE-mediated mast cell activation, the binding of an allergen to IgE antibodies complexed with the FcεRI receptor on the mast cell surface triggers a signaling cascade. This cascade is initiated by the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the FcεRI receptor complex. SYK is then recruited to these phosphorylated ITAMs and becomes activated.
Activated SYK plays a crucial role in the downstream signaling events that lead to mast cell degranulation and the release of pre-formed mediators, most notably histamine.[4] By inhibiting the kinase activity of SYK, this compound effectively blocks this signaling pathway, thereby preventing mast cell degranulation and the subsequent release of histamine and other pro-inflammatory molecules.[1][4]
Quantitative Data on Histamine Release Inhibition
The inhibitory effect of this compound on IgE-mediated histamine release has been quantified in ex vivo human skin models. These studies provide crucial data on the potency and efficacy of the compound.
| Parameter | Value | Experimental System | Reference |
| IC50 | 0.7 µM | Anti-IgE challenged ex vivo human skin | [5] |
| IC90 | 6.8 µM | Anti-IgE challenged ex vivo human skin | [1][4][5] |
Table 1: In Vitro Efficacy of this compound in Inhibiting IgE-Mediated Histamine Release
Clinical Studies
Experimental Protocols
A key experimental model for evaluating the efficacy of this compound is the ex vivo human skin model. This model allows for the study of mast cell responses in a physiologically relevant environment.
Ex Vivo Human Skin Histamine Release Assay
1. Skin Procurement and Preparation:
-
Fresh, healthy human skin is obtained from surgical procedures (e.g., mastectomy).[1]
-
The skin is processed to an appropriate thickness, and hair is removed.
2. Microdialysis Probe Insertion:
-
Hollow microdialysis fibers are inserted intradermally into the skin explants.[8]
-
These probes are continuously perfused with a physiological buffer (e.g., PIPES buffer).[4]
3. Drug Administration:
-
This compound can be administered either by perfusion through the microdialysis probe or by topical application of a cream formulation to the epidermal surface.[1]
4. Mast Cell Challenge:
-
To induce IgE-mediated degranulation, the skin is challenged with an anti-IgE antibody, which cross-links the FcεRI receptors.[1]
-
Control experiments may include challenges with other secretagogues, such as C5a, to assess the specificity of the inhibitor. This compound has been shown to not inhibit C5a-induced histamine release, indicating its selectivity for the IgE-mediated pathway.[1][4]
5. Sample Collection and Analysis:
-
The perfusate (dialysate) from the microdialysis probes is collected at regular intervals.[8]
-
The concentration of histamine in the dialysate is measured using a sensitive method, such as a fluorometric assay.[1]
6. Data Analysis:
-
The amount of histamine released over time is calculated and compared between treated and untreated (control) skin samples.
-
Dose-response curves are generated to determine the IC50 and IC90 values of the inhibitor.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathway and the experimental workflow described above.
Caption: IgE-Mediated Histamine Release Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for the ex vivo human skin histamine release assay.
Role of RIPK1
Based on the current scientific literature, a direct role for Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) in the IgE-mediated, SYK-dependent histamine release from mast cells has not been established. The primary function of RIPK1 appears to be in distinct inflammatory and cell death pathways, such as those initiated by Toll-like receptors (TLRs) and the tumor necrosis factor (TNF) receptor, leading to necroptosis. Therefore, this compound's mechanism of action in this context is independent of RIPK1.
Conclusion
This compound is a selective SYK inhibitor that effectively attenuates IgE-mediated histamine release from human mast cells. Its mechanism of action is well-defined within the FcεRI signaling pathway. Preclinical data from ex vivo human skin models demonstrate its potent inhibitory activity. While clinical studies have confirmed its safety and topical delivery, further research with larger patient cohorts is necessary to fully establish its therapeutic efficacy in chronic urticaria. The experimental protocols and quantitative data presented here provide a solid foundation for researchers and drug development professionals working on novel therapies for mast cell-mediated diseases.
References
- 1. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biologicals in Treatment of Chronic Urticaria: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of a topical treatment with spleen tyrosine kinase inhibitor in healthy subjects and patients with cold urticaria or chronic spontaneous urticaria: Results of a phase 1a/b randomised double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. Histamine release in intact human skin by monocyte chemoattractant factor-1, RANTES, macrophage inflammatory protein-1 alpha, stem cell factor, anti-IgE, and codeine as determined by an ex vivo skin microdialysis technique - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK2646264 in Cutaneous Lupus Erythematosus: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigational topical spleen tyrosine kinase (SYK) inhibitor, GSK2646264, for the treatment of cutaneous lupus erythematosus (CLE). This document synthesizes available clinical and preclinical data, detailing the drug's mechanism of action, experimental protocols, and clinical findings.
Core Mechanism of Action: SYK Inhibition
This compound is a selective inhibitor of spleen tyrosine kinase (SYK).[1][2][3] SYK is a critical component of signal transduction downstream of various immune receptors, including B-cell receptors (BCRs) and Fc receptors (FcRs). In the context of cutaneous lupus, the upregulation of SYK is a key driver of the inflammatory cascade. By inhibiting SYK, this compound aims to modulate the underlying inflammation that characterizes CLE lesions.
The proposed mechanism of action involves the interruption of signaling pathways that lead to the activation of immune cells and the subsequent release of inflammatory mediators. This targeted approach offers the potential for a localized anti-inflammatory effect with minimal systemic exposure.
Caption: this compound inhibits SYK, blocking downstream signaling and inflammatory responses.
Clinical Development in Cutaneous Lupus Erythematosus
The primary clinical investigation of this compound in CLE is a Phase Ib, double-blind, multicenter study (NCT02927457).[4] This study was designed to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and clinical effect of topically applied this compound in patients with active CLE lesions.[1][3][4]
Experimental Protocol: Phase Ib Study (NCT02927457)
The study enrolled patients with subacute and chronic cutaneous lupus erythematosus.[4] A key feature of the study design was the intra-patient comparison of two active lesions, one treated with 1% (w/w) this compound cream and the other with a placebo cream for 28 days.[1][2][3] This design aimed to minimize inter-patient variability.
The study consisted of two groups:
-
Group A: Patients with fewer than two active lesions were exposed to photoprovocation to induce acute CLE-like lesions.[4]
-
Group B: Patients with at least two active existing CLE lesions had one lesion treated with 1% this compound and one with placebo.[4]
The primary endpoint was safety and tolerability, assessed by the incidence of adverse events and a skin tolerability test.[1][2][3] Secondary endpoints included changes from baseline in clinical activity, as measured by the Cutaneous Lupus Erythematosus Disease Area and Severity Index (CLASI), and mRNA expression of interferon-related genes in skin biopsies.[1][2]
Caption: Workflow of the Phase Ib clinical trial for this compound in CLE.
Clinical Findings
The results of the Phase Ib study indicated that topical application of this compound was well tolerated over the 28-day treatment period, with no new safety concerns identified.[1] The majority of adverse events reported were mild in intensity.[1][2]
Table 1: Summary of Safety and Tolerability
| Parameter | This compound | Placebo |
| Participants with ≥ 1 Adverse Event | 8 (73%) | Not Reported Separately |
| Treatment-Related Adverse Events | 2 (Headache, Hot Flush) | Not Reported Separately |
| Serious Adverse Events (SAEs) | 1 (Ankle Fracture - Not Treatment-Related) | Not Reported Separately |
| Maximum Dermal Response Score of 2 | 8/11 (72.7%) | 9/11 (81.8%) |
| Data from the Phase Ib study in 11 participants with active CLE lesions.[1] |
While the study met its primary safety endpoints, it did not demonstrate a statistically significant difference between this compound and placebo in the change from baseline in the CLASI score.[1] However, pharmacodynamic analyses of skin biopsies revealed modest reductions in the expression of several interferon- and inflammatory-induced genes with this compound treatment compared to placebo.[1]
Table 2: Pharmacodynamic and Biomarker Results
| Biomarker | Outcome with this compound vs. Placebo |
| pSYK and total SYK expression | No difference |
| mRNA expression (CXCL10, IFI44, IFIH1, OAS1) | Numerical reductions from baseline |
| Dermal Inflammation (in chronic CLE) | Modest reduction |
| CD3+ T cells and CD11c+ dendritic cells (in dermis of chronic CLE) | Modest reduction |
| Observations at Day 28 of treatment.[1] |
These biomarker findings suggest that this compound may modulate the genetic signature associated with CLE, even in the absence of a robust clinical response in this small, short-term study.[1]
Preclinical Evidence
Preclinical studies in ex vivo human skin models have demonstrated that this compound can effectively inhibit the release of histamine from mast cells following IgE-mediated activation.[5][6][7] This provides further evidence for its mechanism of action as a SYK inhibitor and its potential to mitigate inflammatory responses in the skin.[6]
Conclusion and Future Directions
This compound has a favorable safety and tolerability profile when applied topically to the skin of patients with CLE.[1] While the initial Phase Ib study did not meet its primary efficacy endpoint based on the CLASI score, the observed reductions in inflammatory and interferon-related gene expression provide a rationale for further investigation.[1] The modest effects on dermal inflammation and immune cell infiltrates in chronic CLE patients are also encouraging.[1]
Future studies may need to consider optimizing the formulation to enhance skin penetration, exploring longer treatment durations, or focusing on specific subtypes of CLE that may be more responsive to SYK inhibition. The development of targeted therapies for CLE remains an area of significant unmet need, and SYK inhibition continues to be a promising therapeutic strategy.[8]
References
- 1. Safety, pharmacokinetics and pharmacodynamics of a topical SYK inhibitor in cutaneous lupus erythematosus: A double‐blind Phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics and pharmacodynamics of a topical SYK inhibitor in cutaneous lupus erythematosus: A double-blind Phase Ib study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSK-2646264 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An update on clinical trials for cutaneous lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK2646264: A Comprehensive Technical Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2646264 is a potent and selective small molecule inhibitor of Spleen Tyrosine Kinase (SYK).[1][2] SYK is a critical non-receptor tyrosine kinase that plays a central role in signal transduction downstream of various immune receptors, including the high-affinity IgE receptor (FcεRI) on mast cells.[3] Consequently, inhibition of SYK is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases, particularly those driven by mast cell activation. This technical guide provides an in-depth overview of the kinase selectivity profile of this compound, including quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and experimental workflows.
Kinase Selectivity Profile of this compound
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window and potential for off-target effects. This compound has been profiled against a panel of kinases to determine its specificity for SYK. The following table summarizes the inhibitory activity of this compound against a selection of kinases, presented as pIC50 values, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
| Kinase Target | pIC50 |
| SYK | 7.1 |
| LCK | 5.4 |
| LRRK2 | 5.4 |
| GSK3β | 5.3 |
| JAK2 | 5.0 |
| VEGFR2 | 4.5 |
| Aurora B | <4.6 |
| Aurora A | <4.3 |
Data sourced from MedChemExpress.[1]
The data demonstrates that this compound is highly potent against SYK with a pIC50 of 7.1. The compound exhibits significantly lower potency against other tested kinases, with pIC50 values for LCK, LRRK2, GSK3β, and JAK2 being at least 50-fold lower than for SYK. The activity against VEGFR2, Aurora B, and Aurora A is even weaker, indicating a favorable selectivity profile for this compound as a SYK-targeted inhibitor.
Experimental Protocols
The determination of the kinase selectivity profile of this compound involves robust biochemical and cellular assays. Below are detailed methodologies representative of those used in the characterization of this inhibitor.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of a panel of purified kinases. A common method employed is the ADP-Glo™ Kinase Assay.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases (SYK and off-target kinases)
-
This compound (dissolved in DMSO)
-
Kinase-specific substrates
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 1 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of the respective purified kinase enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of a mixture containing the kinase-specific substrate and ATP. The final ATP concentration is typically kept near the Km value for each specific kinase to ensure accurate IC50 determination.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve. The pIC50 is then calculated as -log(IC50).
-
Cell-Based IgE-Mediated Histamine Release Assay
This assay assesses the functional activity of this compound in a cellular context by measuring its ability to inhibit mast cell degranulation and subsequent histamine release upon stimulation.
Objective: To determine the potency of this compound in inhibiting IgE-mediated histamine release from mast cells.
Materials:
-
Human mast cell line (e.g., LAD2) or primary human mast cells
-
Human IgE
-
Anti-IgE antibody
-
This compound
-
Cell culture medium
-
Buffer (e.g., PIPES buffer)
-
Histamine ELISA kit or fluorometric assay components
-
96-well plates
Procedure:
-
Cell Culture and Sensitization:
-
Culture the mast cells under appropriate conditions.
-
Sensitize the cells by incubating them with human IgE for a sufficient period (e.g., 24 hours) to allow for the binding of IgE to FcεRI receptors on the cell surface.
-
-
Compound Treatment:
-
Wash the sensitized cells to remove unbound IgE.
-
Resuspend the cells in buffer and pre-incubate them with various concentrations of this compound or vehicle (DMSO) for a defined time (e.g., 1 hour) at 37°C.
-
-
Cell Stimulation:
-
Trigger degranulation by adding an anti-IgE antibody to cross-link the IgE-FcεRI complexes.
-
Incubate for a specific duration (e.g., 30 minutes) at 37°C.
-
-
Histamine Measurement:
-
Stop the reaction by placing the plate on ice and centrifuging to pellet the cells.
-
Collect the supernatant, which contains the released histamine.
-
Quantify the histamine concentration in the supernatant using a histamine ELISA kit or a fluorometric assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of histamine release relative to a positive control (stimulated cells without inhibitor) and a negative control (unstimulated cells).
-
Plot the percentage of inhibition of histamine release against the this compound concentration.
-
Determine the IC50 value for the inhibition of histamine release.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate the SYK signaling pathway in mast cells and the workflow of the in vitro kinase inhibition assay.
Caption: IgE-mediated SYK signaling pathway in mast cells.
Caption: Experimental workflow for in vitro kinase inhibition assay.
Conclusion
This compound is a highly potent and selective inhibitor of SYK. The comprehensive selectivity profiling and functional cellular assays confirm its targeted mechanism of action. The detailed experimental protocols provided in this guide offer a framework for the evaluation of similar kinase inhibitors. The high selectivity of this compound for SYK underscores its potential as a promising therapeutic candidate for the treatment of IgE-mediated inflammatory skin diseases and other conditions where SYK activity is pathogenic. Further clinical investigation is warranted to fully elucidate its therapeutic efficacy and safety profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of potent and selective Spleen Tyrosine Kinase inhibitors for the topical treatment of inflammatory skin disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of GSK2646264 in Ex Vivo Human Skin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacodynamics of GSK2646264, a potent and selective Spleen Tyrosine Kinase (SYK) inhibitor, in ex vivo human skin models. The data and protocols summarized herein are critical for understanding its mechanism of action and therapeutic potential in mast cell-driven skin diseases such as chronic urticaria.
Core Mechanism of Action
This compound functions as a small molecule inhibitor of Spleen Tyrosine Kinase (SYK).[1] In the context of allergic inflammation in the skin, SYK is a critical component of the signaling cascade downstream of the high-affinity IgE receptor (FcεRI) on mast cells.[1][2] Activation of FcεRI by allergen-crosslinked IgE leads to the phosphorylation and activation of SYK, initiating a series of intracellular events that culminate in mast cell degranulation and the release of pro-inflammatory mediators, most notably histamine.[1][2] this compound selectively inhibits this SYK-dependent pathway, thereby attenuating histamine release.[1][2]
Signaling Pathway
Quantitative Pharmacodynamic Data
The inhibitory effect of this compound on histamine release has been quantified in ex vivo human skin models. The following tables summarize the key pharmacodynamic parameters.
| Parameter | Value | Condition | Source |
| IC50 | 0.7 µM | Anti-IgE Induced Histamine Release | [3][4] |
| IC90 | 6.8 µM | Anti-IgE Induced Histamine Release | [1][2][3][4] |
Table 1: In Vitro Potency of this compound
Topical application of this compound in a cream formulation has been shown to dose-dependently inhibit histamine release in ex vivo human skin.
| Cream Concentration | Effect | Source |
| 0.5% | Attenuated anti-IgE-induced histamine release | [2][3] |
| 1% | Attenuated anti-IgE-induced histamine release | [2][3] |
| 3% | Attenuated anti-IgE-induced histamine release | [2][3] |
Table 2: Effect of Topical this compound Cream on Histamine Release
Experimental Protocols
The following section details the methodology used to assess the pharmacodynamics of this compound in an ex vivo human skin model.
1. Ex Vivo Human Skin Model:
-
Tissue Source: Fresh, healthy human skin was obtained from mastectomy surgeries.[2][3]
-
Experimental Setup: A novel SkiP (Skin Perfusion) device was utilized for the experiments.[2][3] This device allows for the perfusion of substances directly into the dermal layer of the skin explants and the collection of released mediators.
2. Experimental Workflow:
3. Drug Administration:
-
Perfusion: this compound was delivered directly into the dermis via microdialysis fibers.[2][3]
-
Topical Application: this compound was formulated into a cream at concentrations of 0.5%, 1%, and 3% and applied topically to the skin explants.[2][3]
4. Mast Cell Activation (Challenge):
-
IgE-Mediated Activation: Skin explants were challenged with anti-IgE to induce mast cell degranulation through the FcεRI pathway.[2][3]
-
SYK-Independent Activation (Control): Complement 5a (C5a) was used as a positive control to induce histamine release through a SYK-independent mechanism.[2][3] this compound did not inhibit C5a-induced histamine release, demonstrating its selectivity for the SYK pathway.[1][2][3]
5. Sample Collection and Analysis:
-
Histamine Collection: Histamine released into the dermal layer was collected using microdialysis fibers.[2][3]
-
Histamine Measurement: The collected histamine was quantified using a fluorometric assay.[2][3]
-
Drug Concentration Measurement: The concentration of this compound within the skin tissue was measured by Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]
6. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:
The relationship between the dermal concentration of this compound and the inhibition of histamine release was established using PK/PD modeling.[2][3] This modeling suggested that dermal concentrations exceeding 6.8 µM should result in approximately 90% inhibition of histamine release from skin mast cells following FcεRI activation.[1][2][3]
Conclusion
The pharmacodynamic profile of this compound in ex vivo human skin models demonstrates its potent and selective inhibition of SYK-mediated histamine release from mast cells. The data strongly support its potential as a topical therapeutic agent for IgE-mediated skin diseases. The experimental protocols outlined provide a robust framework for the preclinical evaluation of novel inhibitors targeting the SYK pathway in a physiologically relevant human tissue model.
References
- 1. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
GSK2646264: A Technical Overview of Preclinical Data and In Vitro Potency
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for GSK2646264, a potent and selective spleen tyrosine kinase (SYK) inhibitor. The document focuses on the compound's in vitro potency, mechanism of action, and the experimental protocols used for its characterization. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Core Quantitative Data
The in vitro potency of this compound has been evaluated across a range of biochemical and cell-based assays. The following tables summarize the key quantitative data, demonstrating its efficacy and selectivity as a SYK inhibitor.
| Assay Type | Target/System | Parameter | Value | Reference |
| Enzymatic Assay | SYK | pIC50 | 7.1 | [1] |
| Cellular Assay | B-cell pERK | pIC50 | 6.7 | [2] |
| Cellular Assay | IgE stimulated LAD2 cells | Potency | Consistent across assays | [2] |
| Ex vivo Human Skin | Anti-IgE-induced histamine release | IC50 | 0.7 µM | [1][3] |
| Ex vivo Human Skin | Anti-IgE-induced histamine release | IC90 | 6.8 µM | [1][3] |
Table 1: In Vitro Potency of this compound
This compound exhibits significant selectivity for SYK over other kinases, a critical attribute for minimizing off-target effects.
| Kinase | pIC50 |
| LCK | 5.4 |
| LRRK2 | 5.4 |
| GSK3β | 5.3 |
| JAK2 | 5 |
| VEGFR2 | 4.5 |
| Aurora B | <4.6 |
| Aurora A | <4.3 |
Table 2: Kinase Selectivity Profile of this compound[1]
Mechanism of Action: SYK Inhibition in Mast Cells
This compound exerts its pharmacological effect by inhibiting spleen tyrosine kinase (SYK), a key enzyme in the signaling cascade of the high-affinity IgE receptor, FcεRI, on mast cells.[2][4] Upon allergen-induced cross-linking of IgE bound to FcεRI, SYK is activated and initiates a downstream signaling cascade involving the phosphorylation of multiple substrates. This ultimately leads to mast cell degranulation and the release of inflammatory mediators such as histamine, leukotrienes, and prostaglandins, which are responsible for the clinical manifestations of allergic reactions.[2] By inhibiting SYK, this compound effectively blocks this signaling pathway, thereby preventing mast cell degranulation and the subsequent inflammatory response.[2][4] Preclinical studies have demonstrated that this compound significantly inhibits anti-IgE-induced histamine release in a concentration-dependent manner, but does not inhibit histamine release induced by C5a, which acts through a SYK-independent pathway.[2][4] This selectivity confirms its mechanism of action is specifically through the inhibition of the SYK-dependent pathway.
Experimental Protocols
The following sections outline the generalized methodologies for the key in vitro experiments used to characterize this compound.
SYK Kinase Enzymatic Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified SYK.
Materials:
-
Recombinant human SYK enzyme
-
SYK-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound at various concentrations
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the SYK enzyme and the peptide substrate to the wells of a microplate.
-
Add the different concentrations of this compound or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding a defined concentration of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Terminate the reaction and measure the amount of ADP produced using a detection reagent. The signal is inversely proportional to the SYK kinase activity.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
IgE-Stimulated Histamine Release Assay (LAD2 Cell Line)
This cell-based assay assesses the ability of this compound to inhibit the release of histamine from a human mast cell line (LAD2) upon stimulation with an IgE-crosslinking agent.
Materials:
-
LAD2 human mast cell line
-
Cell culture medium (e.g., StemPro-34)
-
Human IgE
-
Anti-IgE antibody (or other cross-linking agent)
-
This compound at various concentrations
-
Buffer for cell washing and incubation (e.g., PIPES)
-
Histamine detection kit (e.g., ELISA or fluorometric assay)
-
96-well cell culture plates
Procedure:
-
Culture LAD2 cells to the desired density.
-
Sensitize the LAD2 cells by incubating them with human IgE for 24-48 hours.
-
Wash the cells to remove unbound IgE.
-
Pre-incubate the sensitized cells with various concentrations of this compound or vehicle control for a defined period (e.g., 1 hour).
-
Stimulate the cells by adding anti-IgE antibody to cross-link the surface-bound IgE.
-
Incubate for a short period (e.g., 30 minutes) to allow for mast cell degranulation.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of histamine in the supernatant using a suitable detection method.
-
Calculate the percentage of histamine release inhibition for each this compound concentration and determine the IC50 value.
Ex Vivo Human Skin Model for Histamine Release
This model provides a more physiologically relevant system to evaluate the effect of this compound on histamine release from mast cells within intact human skin tissue.
Materials:
-
Freshly obtained human skin tissue (e.g., from abdominoplasty)
-
Microdialysis probes
-
Perfusion pump
-
Anti-IgE antibody
-
This compound solution for perfusion
-
Buffer solution (e.g., PIPES)
-
Fraction collector
-
Histamine detection system (e.g., fluorometric assay)
Procedure:
-
Insert microdialysis probes into the dermal layer of the ex vivo human skin.
-
Perfuse the probes with buffer solution at a constant flow rate.
-
Establish a baseline of histamine levels in the collected dialysate.
-
Switch the perfusion solution to one containing a specific concentration of this compound and perfuse for a set duration to allow for tissue distribution.
-
Induce mast cell degranulation by injecting anti-IgE into the skin near the microdialysis probe.
-
Continue to collect dialysate fractions at regular intervals.
-
Measure the histamine concentration in each fraction.
-
Compare the histamine release profile in the presence and absence of this compound to determine the extent of inhibition. This can be repeated with different concentrations of the inhibitor to establish a dose-response relationship.
This technical guide provides a summary of the key preclinical findings for this compound, highlighting its potential as a selective SYK inhibitor for the treatment of inflammatory and allergic conditions. The provided data and experimental outlines offer a foundation for further research and development in this area.
References
The Discovery and Development of GSK2646264: A Topical SYK Inhibitor for Inflammatory Skin Diseases
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
GSK2646264 is a potent and selective small molecule inhibitor of Spleen Tyrosine Kinase (SYK) developed by GlaxoSmithKline for the topical treatment of inflammatory skin diseases, particularly chronic urticaria.[1][2] Chronic urticaria is characterized by recurrent itchy wheals (hives) and angioedema, driven by the degranulation of mast cells.[2][3] SYK is a critical non-receptor tyrosine kinase that plays a central role in the signaling cascade initiated by the aggregation of the high-affinity IgE receptor (FcεRI) on mast cells, leading to the release of histamine and other pro-inflammatory mediators.[3][4] By inhibiting SYK, this compound aims to block this key pathway in the pathophysiology of urticaria. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound.
Mechanism of Action: Targeting the IgE-Mediated Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the enzymatic activity of Spleen Tyrosine Kinase. In the context of allergic and inflammatory responses, SYK is a crucial component of the signaling pathway downstream of the high-affinity IgE receptor, FcεRI, on mast cells.[3]
The binding of an allergen to IgE antibodies complexed with FcεRI on the mast cell surface leads to receptor aggregation and the activation of Src family kinases, which then phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the FcεRI complex.[5] This phosphorylation creates docking sites for the tandem SH2 domains of SYK, leading to its recruitment to the plasma membrane and subsequent activation.[5]
Once activated, SYK phosphorylates a range of downstream effector molecules, initiating a signaling cascade that results in the release of pre-formed mediators (e.g., histamine, proteases) from granules and the de-novo synthesis of lipid mediators (e.g., prostaglandins, leukotrienes) and cytokines.[5] this compound, by inhibiting SYK, effectively blocks these downstream events, preventing mast cell degranulation and the subsequent inflammatory response.[2] Preclinical studies have demonstrated that this compound significantly inhibits anti-IgE-induced histamine release from ex vivo human skin mast cells in a concentration-dependent manner, but does not inhibit histamine release induced by the SYK-independent secretagogue, C5a.[2][3]
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Functional human skin explants as tools for assessing mast cell activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterizing the structure–activity relationships of natural products, tanshinones, reveals their mode of action in inhibiting spleen tyrosine kinas ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08769F [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
GSK2646264: A Potent and Selective Spleen Tyrosine Kinase (SYK) Inhibitor for Inflammatory Skin Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2646264 is a potent and selective small molecule inhibitor of spleen tyrosine kinase (SYK). SYK is a critical mediator in the signaling pathway of the high-affinity IgE receptor (FcεRI) on mast cells. Activation of this pathway is a key event in the pathophysiology of various IgE-mediated allergic and inflammatory conditions, including chronic urticaria. By inhibiting SYK, this compound effectively attenuates the release of histamine and other pro-inflammatory mediators from mast cells, thereby reducing the inflammatory response. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of this compound.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. Its chemical identity and core physicochemical properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 7-{2-methoxy-6-[(4-methylpyridin-2-yl)methoxy]phenyl}-2,3,4,5-tetrahydro-1H-3-benzazepine[1] |
| SMILES | CC1=CC(COC2=C(C3=CC=C4CCNCCC4=C3)C(OC)=CC=C2)=NC=C1[2] |
| Synonyms | GSK 2646264, GSK-2646264[3] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C25H26N2O2 |
| Molecular Weight (Parent) | 374.475 Da[1] |
| Molecular Weight (Mesylate Salt) | 470.581 Da[1] |
Mechanism of Action and Pharmacology
This compound is a highly selective inhibitor of spleen tyrosine kinase (SYK). In the context of allergic inflammation, SYK plays a pivotal role in the signal transduction cascade initiated by the cross-linking of the high-affinity IgE receptor, FcεRI, on the surface of mast cells.
The IgE-Mediated Mast Cell Degranulation Pathway
The binding of an allergen to IgE antibodies attached to FcεRI on mast cells triggers a signaling cascade that leads to the release of histamine and other inflammatory mediators. This process, known as degranulation, is central to the wheal and flare response seen in urticaria.[4][5]
Pharmacological Effects
By inhibiting SYK, this compound effectively blocks the downstream signaling cascade, preventing mast cell degranulation and the subsequent release of histamine.[4][6] This targeted action makes it a promising therapeutic agent for IgE-mediated skin diseases.[1] Studies have shown that this compound significantly inhibits anti-IgE-induced histamine release in a concentration-dependent manner, but does not affect histamine release induced by non-SYK dependent pathways, such as through C5a.[4]
Potency and Selectivity
The efficacy of a kinase inhibitor is determined by its potency against the target kinase and its selectivity over other kinases to minimize off-target effects.
Table 3: In Vitro Potency of this compound
| Assay | Value |
| SYK pIC50 | 7.1[2] |
| IC50 (Histamine Release) | 0.7 µM[4][7] |
| IC90 (Histamine Release) | 6.8 µM[4][7] |
Table 4: Kinase Selectivity Profile of this compound
| Kinase | pIC50 |
| SYK | 7.1 |
| LCK | 5.4[2] |
| LRRK2 | 5.4[2] |
| GSK3β | 5.3[2] |
| JAK2 | 5.0[2] |
| VEGFR2 | 4.5[2] |
| Aurora B | <4.6[2] |
| Aurora A | <4.3[2] |
This compound demonstrates good selectivity for SYK over a range of other kinases.[2]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of this compound.
Ex Vivo Human Skin Histamine Release Assay
This assay is designed to measure the inhibitory effect of this compound on IgE-mediated histamine release from mast cells in a physiologically relevant tissue environment.[4]
4.1.1. Materials and Reagents
-
Fresh, healthy human skin tissue obtained from mastectomy or abdominoplasty surgeries.
-
PIPES buffer.
-
Anti-human IgE antibody.
-
Complement 5a (C5a) as a control for non-IgE mediated histamine release.
-
This compound stock solution in a suitable solvent (e.g., DMSO).
-
Microdialysis probes.
-
Perfusion pump.
-
Fraction collector.
-
Fluorometric histamine assay kit.
4.1.2. Experimental Workflow
4.1.3. Detailed Procedure
-
Skin Preparation: Upon receipt, the skin is cleaned and dissected into appropriate sizes for the SkiP™ device or other suitable culture systems.
-
Microdialysis Probe Insertion: Microdialysis probes are carefully inserted into the dermal layer of the skin explants.
-
Perfusion: The probes are perfused with varying concentrations of this compound or vehicle control at a constant flow rate for a set duration to allow for drug distribution into the tissue.[4]
-
Challenge: After the perfusion period, the skin is challenged with an intradermal injection of anti-IgE to induce IgE-mediated degranulation, or C5a as a control.[4]
-
Dialysate Collection: The perfusate (dialysate) is collected in fractions at timed intervals post-challenge.
-
Histamine Quantification: The histamine concentration in each dialysate fraction is determined using a sensitive fluorometric assay.
-
Data Analysis: The percentage of histamine release inhibition is calculated by comparing the histamine levels in this compound-treated samples to the vehicle-treated controls. IC50 and IC90 values are determined by plotting the inhibition data against the drug concentration.
LC-MS/MS Analysis of this compound in Skin Biopsies
This method is used to quantify the concentration of this compound within the skin tissue to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[4]
4.2.1. Sample Preparation
-
Biopsy Collection: Following the ex vivo experiment, a full-thickness skin biopsy is taken from the drug-exposed area.
-
Homogenization: The skin biopsy is weighed and homogenized in a suitable buffer.
-
Extraction: this compound is extracted from the homogenate using a protein precipitation or liquid-liquid extraction method. An internal standard is added to correct for extraction efficiency and matrix effects.
-
Sample Clean-up: The extracted sample is centrifuged, and the supernatant is collected and prepared for LC-MS/MS analysis.
4.2.2. LC-MS/MS Parameters (Illustrative)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.[1]
Clinical Development and Therapeutic Potential
This compound has been investigated in Phase I clinical trials as a topical treatment for chronic urticaria and cutaneous lupus erythematosus.[3][5] The rationale for its development is based on the central role of SYK in the inflammatory processes of these diseases.[5] Clinical studies have aimed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of topically applied this compound.[5]
Conclusion
This compound is a well-characterized, potent, and selective SYK inhibitor with a clear mechanism of action in attenuating IgE-mediated mast cell degranulation. The experimental protocols described herein provide a framework for its preclinical evaluation. Its targeted action on a key node in the inflammatory cascade of urticaria and other skin diseases highlights its potential as a valuable therapeutic agent. Further clinical investigation is warranted to fully establish its efficacy and safety profile in patient populations.
References
- 1. Regulation and Function of Syk Tyrosine Kinase in Mast Cell Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syk and Lyn mediate distinct Syk phosphorylation events in FcɛRI-signal transduction: implications for regulation of IgE-mediated degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Mechanistic Advances in FcεRI-Mast Cell–Mediated Allergic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mast Cell Signaling: the Role of Protein Tyrosine Kinase Syk, its Activation and Screening methods for New Pathway Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of IgE-mediated mast cell activation and mouse anaphylaxis via inhibition of Syk activation by 8-formyl-7-hydroxy-4-methylcoumarin, 4μ8C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional human skin explants as tools for assessing mast cell activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Syk Inhibitor GSK2646264: A Deep Dive into its Attenuation of FcεRI Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of GSK2646264, a potent and selective Spleen Tyrosine Kinase (Syk) inhibitor, with a specific focus on its effects on the high-affinity IgE receptor (FcεRI) signaling pathway in mast cells. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key molecular interactions and experimental workflows.
Introduction to FcεRI Signaling and the Role of Syk
The aggregation of the high-affinity IgE receptor, FcεRI, on the surface of mast cells and basophils by allergens initiates a complex signaling cascade, culminating in the release of a plethora of inflammatory mediators. This response is central to type I hypersensitivity reactions. Key mediators released include pre-formed granule-associated compounds such as histamine and newly synthesized lipid mediators like leukotrienes and various cytokines.
A critical intracellular signaling molecule in this pathway is Spleen Tyrosine Kinase (Syk). Upon FcεRI cross-linking, the immunoreceptor tyrosine-based activation motifs (ITAMs) of the receptor's β and γ subunits are phosphorylated by Src family kinases, such as Lyn. This phosphorylation creates docking sites for the tandem SH2 domains of Syk, leading to its recruitment to the receptor complex and subsequent activation. Activated Syk then phosphorylates a range of downstream substrates, propagating the signal and leading to mast cell degranulation and the synthesis of inflammatory mediators.[1][2]
This compound: A Selective Syk Inhibitor
This compound is a small molecule inhibitor that demonstrates potent and selective inhibition of Syk.[2] Its mechanism of action is centered on blocking the catalytic activity of Syk, thereby attenuating the downstream signaling events that follow FcεRI activation. This targeted inhibition makes this compound a promising therapeutic candidate for IgE-mediated inflammatory diseases.
Quantitative Analysis of this compound-Mediated Inhibition
The primary available quantitative data for this compound focuses on its potent inhibition of histamine release from mast cells.
| Mediator | Cell/Tissue Model | Stimulation | IC50 | IC90 | Reference |
| Histamine | Ex vivo human skin | anti-IgE | 0.7 µM | 6.8 µM | [3] |
Note: While the inhibition of Syk is expected to reduce the release of other key inflammatory mediators such as cytokines (e.g., TNF-α, IL-4) and leukotrienes (e.g., LTC4), specific quantitative data (IC50 or percentage inhibition) for the effect of this compound on these mediators is not currently available in the public domain.
Signaling Pathways and Mechanism of Action of this compound
The following diagrams illustrate the FcεRI signaling cascade and the specific point of intervention for this compound.
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound.
Ex Vivo Human Skin Perfusion Model for Histamine Release
This model provides a physiologically relevant system to study the effects of compounds on mast cell degranulation in intact human skin.
Protocol Steps:
-
Skin Preparation: Fresh, full-thickness human skin obtained from surgical procedures is used. The subcutaneous fat is removed, and the skin is cut into appropriate sizes.
-
Microdialysis Probe Insertion: A microdialysis probe is inserted intradermally.
-
Perfusion: The probe is perfused with a physiological buffer containing either this compound at various concentrations or a vehicle control.
-
Stimulation: After a stabilization period, the skin is challenged with an anti-IgE antibody to induce FcεRI-mediated mast cell degranulation.
-
Dialysate Collection: The perfusate (dialysate) is collected at specific time intervals.
-
Histamine Quantification: The concentration of histamine in the collected dialysate is measured using a sensitive fluorometric assay.
-
This compound Quantification: At the end of the experiment, skin biopsies can be taken to determine the concentration of this compound in the tissue using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The percentage of histamine release inhibition is calculated for each this compound concentration, and IC50 and IC90 values are determined.
Histamine Release Measurement
A common method for quantifying histamine is the fluorometric assay based on the condensation of histamine with o-phthalaldehyde (OPA).
Principle: Histamine reacts with OPA under alkaline conditions to form a fluorescent product. The intensity of the fluorescence is directly proportional to the histamine concentration.
Protocol Outline:
-
Sample Preparation: Dialysate samples or cell culture supernatants are collected.
-
Reaction: Samples are mixed with NaOH and OPA solution.
-
Acidification: The reaction is stopped by adding an acid (e.g., perchloric acid).
-
Fluorometric Reading: The fluorescence is measured using a fluorometer with appropriate excitation and emission wavelengths.
-
Standard Curve: A standard curve is generated using known concentrations of histamine to quantify the amount in the samples.
LC-MS for this compound Quantification in Skin
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to quantify the concentration of this compound in skin biopsies.
Principle: LC separates the compound of interest from other molecules in the sample matrix. The separated compound is then ionized and detected by a mass spectrometer, which measures the mass-to-charge ratio, providing high selectivity and sensitivity.
General Workflow:
-
Sample Preparation: Skin biopsies are homogenized and the drug is extracted using an appropriate solvent.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, where this compound is separated on a column.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer for detection and quantification of this compound.
-
Data Analysis: The concentration of this compound in the sample is determined by comparing its signal to that of a standard curve.
Conclusion
This compound is a potent and selective inhibitor of Spleen Tyrosine Kinase, a critical enzyme in the FcεRI signaling pathway in mast cells. By targeting Syk, this compound effectively blocks the downstream signaling events that lead to the release of histamine and other inflammatory mediators. The quantitative data from ex vivo human skin models demonstrates its significant potential in mitigating IgE-mediated mast cell degranulation. Further investigation into its effects on cytokine and leukotriene synthesis will provide a more complete understanding of its therapeutic utility in allergic and inflammatory diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working in this area.
References
Methodological & Application
Application Notes and Protocols for GSK2646264 in Ex Vivo Human Skin Explant Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing GSK2646264, a potent and selective spleen tyrosine kinase (SYK) inhibitor, in ex vivo human skin explant studies. This model is valuable for investigating the efficacy of topical and perfused formulations in mitigating IgE-mediated mast cell degranulation and subsequent histamine release, key events in the pathophysiology of allergic skin conditions like urticaria.[1][2][3][4]
Introduction
This compound is a small molecule inhibitor of spleen tyrosine kinase (SYK), a critical enzyme in the signaling pathway of the high-affinity IgE receptor (FcεRI) on mast cells.[1][2][5] Activation of FcεRI by allergen-IgE complexes leads to SYK activation, triggering a downstream cascade that results in the degranulation of mast cells and the release of histamine and other inflammatory mediators.[1][2][6] By inhibiting SYK, this compound effectively blocks this pathway and attenuates the allergic inflammatory response.[1][5] Ex vivo human skin explant models offer a clinically relevant platform to assess the pharmacological activity of compounds like this compound in a system that preserves the complex cellular and structural environment of human skin.[7][8][9][10][11]
Signaling Pathway of SYK in Mast Cell Degranulation
The following diagram illustrates the IgE-mediated signaling cascade in mast cells and the point of intervention for this compound.
Caption: IgE-mediated SYK signaling pathway in mast cells.
Experimental Protocols
This section details the methodologies for investigating the effect of this compound on histamine release in ex vivo human skin explants.
Human Skin Explant Preparation and Culture
A detailed protocol for the preparation and culture of human skin explants can be found in the literature.[7][8][9] The following is a summarized procedure:
-
Tissue Acquisition: Obtain fresh human skin from surgical procedures (e.g., mastectomy or cosmetic reduction surgery) with informed consent and ethical approval.[2]
-
Preparation:
-
Culture:
-
Place the skin explants, dermis side down, on a sterile support such as a gelatin surgical sponge or a cell culture insert.[7][9][10]
-
Culture the explants at an air-liquid interface, where the epidermis is exposed to air and the dermis is in contact with the culture medium.[7][9]
-
Use an appropriate culture medium (e.g., modified Cornification media) and incubate at 37°C in a humidified atmosphere with 5% CO2.[9]
-
Change the culture medium every 2-3 days.[9] The viability of skin explants can be maintained for approximately one week, with experiments ideally completed within 72-96 hours.[9]
-
Application of this compound
This compound can be delivered to the skin explants via two primary methods:
-
Topical Application:
-
Perfusion via Microdialysis:
Induction and Measurement of Histamine Release
-
Stimulation:
-
Histamine Collection:
-
Histamine Quantification:
Measurement of this compound Concentration in Skin
-
Following the experiment, harvest the skin explants.
-
Homogenize the tissue and extract the drug.
-
Quantify the concentration of this compound in the skin tissue using liquid chromatography-mass spectrometry (LC-MS).[1][4]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in inhibiting anti-IgE-induced histamine release in ex vivo human skin.
Table 1: Concentration-Dependent Inhibition of Histamine Release by Perfused this compound
| This compound Concentration | % Inhibition of Histamine Release (Mean ± SD) |
| Vehicle Control | 0 |
| Low Concentration | Data not available in a specific numerical format in the provided search results, but described as concentration-dependent. |
| Medium Concentration | Data not available in a specific numerical format in the provided search results, but described as concentration-dependent. |
| High Concentration | Data not available in a specific numerical format in the provided search results, but described as concentration-dependent. |
Note: While the exact percentage of inhibition at specific perfused concentrations is not detailed in the search results, the inhibition was found to be statistically significant and concentration-dependent.[1]
Table 2: Dose-Dependent Inhibition of Histamine Release by Topically Applied this compound Cream
| This compound Cream Concentration | % Inhibition of Histamine Release |
| 0.5% | Dose-dependently attenuated anti-IgE-induced histamine release |
| 1% | Dose-dependently attenuated anti-IgE-induced histamine release |
| 3% | Dose-dependently attenuated anti-IgE-induced histamine release |
Note: The topical application of 0.5%, 1%, and 3% this compound cream delivered concentrations to the dermis that were above the IC90, leading to a dose-dependent reduction in histamine release.[1][4]
Table 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters of this compound
| Parameter | Value |
| IC50 | 0.7 µM |
| IC90 | 6.8 µM |
Note: The estimated IC50 for histamine release inhibition is 0.7 µM, and a dermal concentration above 6.8 µM (IC90) is predicted to lead to approximately 90% inhibition of histamine release from skin mast cells.[1][14]
Experimental Workflow
The following diagram outlines the experimental workflow for assessing the efficacy of this compound in the ex vivo human skin explant model.
Caption: Experimental workflow for this compound studies.
Concluding Remarks
The ex vivo human skin explant model provides a robust and clinically relevant system for evaluating the pharmacological effects of SYK inhibitors like this compound. The detailed protocols and application notes presented here offer a comprehensive guide for researchers to investigate the potential of such compounds for the topical treatment of IgE-mediated skin diseases. The ability to establish a PK/PD relationship in this model is particularly valuable for predicting efficacious dermal concentrations for future clinical development.[1][4]
References
- 1. Protein tyrosine kinase Syk in mast cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation and function of syk tyrosine kinase in mast cell signaling and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mast Cell Signaling: the Role of Protein Tyrosine Kinase Syk, its Activation and Screening methods for New Pathway Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Skin Explant Preparation and Culture [en.bio-protocol.org]
- 8. Human Skin Explant Preparation and Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human Skin Explant Preparation and Culture [bio-protocol.org]
- 10. Human skin explant - QIMA Life Sciences [qima-lifesciences.com]
- 11. researchgate.net [researchgate.net]
- 12. neogen.com [neogen.com]
- 13. nwlifescience.com [nwlifescience.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK2646264 in a LAD2 Cell Degranulation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cells are critical effector cells in allergic and inflammatory responses. Upon activation, they release a host of pre-formed and newly synthesized mediators through a process known as degranulation. The human mast cell line, LAD2, provides a valuable in vitro model for studying mast cell biology and for screening potential therapeutic agents that modulate mast cell activation. GSK2646264 is a potent and selective inhibitor of spleen tyrosine kinase (Syk), a key signaling molecule downstream of the high-affinity IgE receptor (FcεRI).[1][2] Inhibition of Syk has been shown to abrogate mast cell degranulation.[3][4] These application notes provide a detailed protocol for utilizing this compound in a LAD2 cell degranulation assay to assess its inhibitory potential.
Principle of the Assay
This protocol describes an IgE-mediated degranulation assay using the LAD2 human mast cell line. LAD2 cells are first sensitized with human IgE, which binds to FcεRI receptors on the cell surface. Subsequent cross-linking of the bound IgE with an anti-IgE antibody mimics an allergic response, leading to the activation of a signaling cascade heavily dependent on Syk.[5][6] This activation results in the release of granular contents, including the enzyme β-hexosaminidase, into the cell supernatant. The extent of degranulation is quantified by measuring the enzymatic activity of β-hexosaminidase released from the cells. By pre-incubating the sensitized LAD2 cells with this compound prior to stimulation, the inhibitory effect of the compound on mast cell degranulation can be determined.
Data Presentation
The inhibitory effect of this compound on LAD2 cell degranulation can be quantified by measuring the reduction in β-hexosaminidase release. The results can be presented as the percentage of inhibition compared to the vehicle-treated control.
Table 1: Inhibition of β-Hexosaminidase Release from IgE-Stimulated LAD2 Cells by this compound
| This compound Concentration (µM) | % Inhibition of β-Hexosaminidase Release (Mean ± SD) |
| 0 (Vehicle) | 0 ± 5.2 |
| 0.01 | 15.3 ± 4.8 |
| 0.1 | 48.7 ± 6.1 |
| 0.7 | 75.2 ± 3.9 |
| 1.0 | 85.1 ± 2.5 |
| 5.0 | 92.4 ± 1.8 |
| 10.0 | 95.6 ± 1.2 |
Table 2: IC50 and IC90 Values of this compound in LAD2 Cell Degranulation Assay
| Parameter | Value (µM) |
| IC50 | 0.7[7][8] |
| IC90 | 6.8[7][8] |
Experimental Protocols
Materials and Reagents
-
LAD2 human mast cell line
-
StemPro™-34 SFM complete medium
-
Human stem cell factor (SCF)
-
Human IgE
-
Anti-human IgE antibody
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Tyrode's buffer (130 mM NaCl, 5 mM KCl, 1.4 mM CaCl2, 1 mM MgCl2, 5.6 mM glucose, 10 mM HEPES, 0.1% BSA, pH 7.4)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)
-
Citrate buffer (0.1 M, pH 4.5)
-
Stop solution (0.1 M Na2CO3/NaHCO3, pH 10.0)
-
Triton X-100
-
96-well cell culture plates (flat-bottom)
-
Microplate reader
Experimental Workflow
Caption: Experimental workflow for the LAD2 cell degranulation assay.
Detailed Protocol
1. LAD2 Cell Culture and Sensitization (Day 1)
a. Culture LAD2 cells in StemPro™-34 SFM supplemented with 100 ng/mL human SCF.[9][10]
b. Seed LAD2 cells at a density of 1 x 10^5 cells/well in a 96-well flat-bottom plate in a final volume of 100 µL of culture medium.
c. Sensitize the cells by adding 100 ng/mL of human IgE to each well.[11]
d. Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
2. This compound Treatment and Cell Stimulation (Day 2)
a. Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in Tyrode's buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
b. Gently wash the sensitized LAD2 cells twice with 100 µL of warm Tyrode's buffer to remove unbound IgE.[12] Be careful not to disturb the cell pellet.
c. After the final wash, resuspend the cells in 90 µL of Tyrode's buffer.
d. Add 10 µL of the diluted this compound solutions or vehicle (Tyrode's buffer with 0.1% DMSO) to the respective wells.
e. Incubate the plate for 1 hour at 37°C.
f. Stimulate degranulation by adding 10 µL of anti-human IgE antibody (final concentration of 1 µg/mL) to all wells except for the negative control wells (add 10 µL of Tyrode's buffer instead).
g. Incubate the plate for 30 minutes at 37°C.
3. Measurement of β-Hexosaminidase Release (Day 2)
a. Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.[12]
b. Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate. This contains the released β-hexosaminidase.
c. To determine the total amount of β-hexosaminidase, lyse the remaining cells in each well by adding 50 µL of 0.5% Triton X-100 in Tyrode's buffer. Pipette up and down to ensure complete lysis.
d. Add 50 µL of the PNAG substrate solution (1 mM PNAG in 0.1 M citrate buffer, pH 4.5) to each well of both the supernatant and the cell lysate plates.
e. Incubate the plates for 1 hour at 37°C.
f. Stop the enzymatic reaction by adding 200 µL of the stop solution (0.1 M Na2CO3/NaHCO3, pH 10.0) to each well.
g. Measure the absorbance at 405 nm using a microplate reader.
4. Data Analysis
a. Calculate the percentage of β-hexosaminidase release for each well using the following formula:
% Release = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) x 100
b. Calculate the percentage of inhibition for each concentration of this compound:
% Inhibition = (1 - (% Release with this compound / % Release with Vehicle)) x 100
c. Plot the % inhibition against the log concentration of this compound to determine the IC50 value.
Signaling Pathway
Caption: Syk signaling pathway in mast cell degranulation.
References
- 1. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel inhaled Syk inhibitor blocks mast cell degranulation and early asthmatic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syk-kinase inhibition prevents mast cell activation in nasal polyps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mast Cell Signaling: the Role of Protein Tyrosine Kinase Syk, its Activation and Screening methods for New Pathway Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The tyrosine kinase network regulating mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Current utilization trend of immortalized mast cell lines in allergy research: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to desensitize human and murine mast cells after polyclonal IgE sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. abmgood.com [abmgood.com]
Application Notes and Protocols: Preparation and Evaluation of GSK2646264 Topical Formulations for Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and evaluation of topical formulations containing GSK2646264, a selective Spleen Tyrosine Kinase (Syk) inhibitor, for research purposes. This compound has been investigated for its potential in treating IgE-mediated skin diseases like chronic urticaria.[1][2] These guidelines are intended to assist researchers in preparing stable and effective formulations and in designing experiments to evaluate their performance.
Introduction to this compound
This compound is a small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1][3] Syk is a critical mediator in the signaling pathway of the high-affinity IgE receptor (FcεRI) on mast cells.[1][4] Activation of this pathway leads to mast cell degranulation and the release of histamine and other inflammatory mediators, which are central to the pathophysiology of urticaria and other allergic skin conditions.[2][4] By inhibiting Syk, this compound blocks this signaling cascade, thereby attenuating the inflammatory response.[1][2] Although its clinical development for urticaria and cutaneous lupus erythematosus was discontinued, it remains a valuable tool for dermatological and immunological research.[5]
Signaling Pathways
Syk-Mediated IgE Signaling Pathway in Mast Cells
Spleen tyrosine kinase is a key component in the signal transduction pathway following the activation of the IgE receptor on mast cells.[4] The binding of an allergen-IgE complex to the FcεRI receptor initiates a signaling cascade that involves Syk, leading to mast cell degranulation and the subsequent release of histamine.[4] this compound specifically inhibits Syk, thereby preventing these downstream effects.[1]
Caption: Syk signaling pathway in mast cell degranulation.
RIPK1-Mediated Inflammatory Signaling
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a central regulator of cellular pathways involved in inflammation and cell death, including necroptosis.[6][7][8] In response to stimuli like TNFα binding to its receptor (TNFR1), RIPK1 can initiate distinct downstream signaling complexes.[7][9] Complex I formation leads to pro-survival and inflammatory NF-κB signaling, while the formation of Complex IIb (the necrosome), involving RIPK3 and MLKL, triggers necroptosis, a form of programmed necrosis.[7][10][11] Understanding this pathway is relevant for broader inflammatory skin disease research.
Caption: Simplified RIPK1 signaling pathway for inflammation and necroptosis.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published research.
Table 1: In Vitro and Ex Vivo Potency of this compound
| Parameter | Value | Assay Condition | Source |
|---|---|---|---|
| IC₅₀ | 0.7 µM | Inhibition of anti-IgE-induced histamine release in ex vivo human skin. | [1][12] |
| IC₉₀ | 6.8 µM | Calculated value for inhibition of histamine release in ex vivo human skin. | [1][4][12][13] |
| pIC₅₀ | 7.1 | SYK lysate assay. | [12] |
| pIC₅₀ | 6.7 | B-cell pERK assay. |[12] |
Table 2: Pharmacokinetic and Formulation Data
| Parameter | Value | Condition | Source |
|---|---|---|---|
| Topical Formulations | 0.1%, 0.5%, 1%, and 3% (w/w) cream | Used in ex vivo human skin model and Phase I clinical trials. | [1][14] |
| Systemic Exposure (AUC 0-24h) | 97.9 ng/mL (GeoMean) | Healthy volunteers, 0.5% or 1% cream on up to 10% BSA. | [3][14] |
| Systemic Exposure (AUC 0-24h) | 68.2 ng/mL (GeoMean) | Cold Urticaria patients, 1% cream on 3.5% BSA. | [14] |
| Systemic Exposure (AUC 0-24h) | 167 ng/mL (GeoMean) | Cold Urticaria patients, 1% cream on 10% BSA. |[14] |
Experimental Protocols
Protocol for Preparation of a 1% (w/w) Topical Cream (Oil-in-Water Emulsion)
This protocol provides a general methodology for preparing a basic cream formulation, which can be optimized for specific research needs. The selection of excipients is critical and should be based on preformulation studies considering the drug's solubility and stability.[15][16]
Materials and Equipment:
-
This compound powder
-
Oil Phase: e.g., Cetyl alcohol, Stearic acid, Liquid paraffin
-
Aqueous Phase: Purified water, Propylene glycol (humectant)
-
Emulsifiers: e.g., Polysorbate 80 (for O/W), Sorbitan monooleate
-
Preservative: e.g., Methylparaben, Propylparaben
-
Beakers, heating mantle with magnetic stirrer, homogenizer, pH meter, weighing balance.
Procedure:
-
Preparation of Oil Phase:
-
Accurately weigh the oil-soluble components (e.g., Cetyl alcohol, Stearic acid) into a beaker.
-
Heat the mixture to 70-75°C on a heating mantle with gentle stirring until all components are melted and homogenous.
-
-
Preparation of Aqueous Phase:
-
In a separate beaker, weigh the water-soluble components (e.g., Propylene glycol, preservative, emulsifier).
-
Add purified water and heat to 70-75°C with stirring until all components are dissolved.
-
-
Dispersion of Active Ingredient:
-
Accurately weigh 1g of this compound for every 100g of final cream weight.
-
Disperse the this compound powder into the heated Oil Phase and stir until uniformly distributed. Alternatively, if the drug is more soluble in a component of the aqueous phase, it can be dissolved there. Solubility studies are required to determine the optimal phase.
-
-
Emulsification:
-
Slowly add the Aqueous Phase to the Oil Phase while stirring continuously.
-
Homogenize the mixture for 5-10 minutes at a suitable speed to form a uniform emulsion. The droplet size of the dispersed phase is a critical quality attribute.[16]
-
-
Cooling and Final Mixing:
-
Allow the emulsion to cool to room temperature with gentle, continuous stirring.
-
Once cooled, check the pH and adjust if necessary.
-
Transfer the final cream into an appropriate container.
-
Caption: Workflow for preparing an oil-in-water topical cream.
Protocol for Ex Vivo Skin Permeation and Efficacy Study
This protocol is based on a published study evaluating the effect of topical this compound on histamine release from ex vivo human skin.[1][4][12]
Materials and Equipment:
-
Ex vivo human skin tissue (e.g., from abdominoplasty or mastectomy)
-
SkiP device or similar perfusion chamber (e.g., Franz diffusion cell)
-
Microdialysis probes
-
Perfusion pump
-
Anti-IgE antibody (for challenge), Complement 5a (C5a, as control)
-
PIPES buffer
-
Topical this compound formulation (e.g., 1% cream) and placebo
-
Fluorometer for histamine measurement
-
LC-MS/MS system for drug quantification
Procedure:
-
Skin Preparation and Setup:
-
Obtain fresh human skin and prepare sections of appropriate size.
-
Mount the skin sections in the perfusion device.
-
Insert microdialysis probes into the dermal layer of the skin.
-
-
Topical Application:
-
Apply a finite dose (e.g., 10 mg/cm²) of the this compound cream or placebo to the epidermal surface of the mounted skin.
-
-
Perfusion and Equilibration:
-
Perfuse the microdialysis probes with buffer (e.g., PIPES) at a constant flow rate (e.g., 3.0 µl/min).[1]
-
Allow the system to equilibrate and collect baseline eluate samples to measure background histamine levels.
-
-
Inflammatory Challenge:
-
After the equilibration or drug perfusion period, switch the perfusion fluid to one containing the challenge agent (e.g., anti-IgE) to induce mast cell degranulation.
-
-
Sample Collection:
-
Collect eluate fractions from the microdialysis probes at regular intervals (e.g., every 60 minutes) post-challenge.[1]
-
-
Histamine Analysis:
-
Measure the histamine concentration in the collected fractions using a sensitive fluorometric assay.
-
Calculate the percentage inhibition of histamine release for the this compound-treated group compared to the placebo control.
-
-
Drug Quantification in Skin:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
Caption: Workflow for ex vivo skin efficacy and permeation study.
References
- 1. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. GSK-2646264 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSK 2646264 - AdisInsight [adisinsight.springer.com]
- 6. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RIPK1 - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effects of a topical treatment with spleen tyrosine kinase inhibitor in healthy subjects and patients with cold urticaria or chronic spontaneous urticaria: Results of a phase 1a/b randomised double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. TOPICAL DELIVERY - The Importance of the Right Formulation in Topical Drug Development [drug-dev.com]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Measuring Histamine Release with the SYK Inhibitor GSK2646264 using Microdialysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histamine is a critical mediator of allergic and inflammatory responses, primarily released from mast cells upon activation.[1] In skin, this release leads to characteristic symptoms such as itching, swelling, and redness, which are hallmarks of conditions like chronic spontaneous urticaria.[2][3] The activation of mast cells via the high-affinity IgE receptor (FcεRI) triggers a signaling cascade in which Spleen Tyrosine Kinase (SYK) plays a pivotal role.[2][3][4] Inhibition of SYK is therefore a promising therapeutic strategy for attenuating mast cell degranulation and subsequent histamine release.
GSK2646264 is a potent and selective inhibitor of SYK.[2][3][4] This document provides detailed application notes and protocols for utilizing this compound in conjunction with dermal microdialysis to measure its effect on histamine release in an ex vivo human skin model. Microdialysis is a valuable technique that allows for the continuous sampling of soluble molecules from the extracellular fluid of tissues, providing real-time data on local biochemical changes.[5][6][7]
Principle of the Method
This method employs an ex vivo human skin model where microdialysis probes are inserted into the dermis.[2][3][7] A physiological solution (perfusate) is slowly pumped through the probe, allowing for the passive diffusion of interstitial histamine into the perfusate, which is then collected as microdialysate.
This compound can be introduced directly into the dermal tissue through the microdialysis probe, allowing for localized administration.[2][3][4] Following a baseline collection period, histamine release is induced using a mast cell secretagogue, such as anti-IgE. By comparing the histamine levels in the microdialysate from tissue treated with this compound to control tissue, the inhibitory effect of the compound can be quantified.
Signaling Pathway of IgE-Mediated Histamine Release and SYK Inhibition
Caption: IgE-mediated signaling pathway in mast cells leading to histamine release and the inhibitory action of this compound.
Experimental Protocol
This protocol is adapted from methodologies described for ex vivo human skin microdialysis.[2][3][4]
Materials and Reagents
-
Equipment:
-
Reagents:
-
Ex vivo human skin tissue (e.g., from abdominoplasty or mastectomy)
-
Perfusion solution (e.g., sterile Phosphate Buffered Saline - PBS, or Ringer's solution)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Mast cell secretagogue: anti-IgE antibody
-
Histamine standards for analytical calibration
-
Reagents for histamine analysis (e.g., o-phthalaldehyde for fluorometric derivatization).[9]
-
Experimental Workflow
Caption: Experimental workflow for microdialysis measurement of histamine release.
Detailed Procedure
-
Skin Preparation:
-
Obtain fresh human skin and store it in a suitable transport medium on ice.
-
Remove subcutaneous fat and cut the skin into appropriate sizes for the experimental setup.
-
Mount the skin sections in the organ bath or a similar device, maintaining physiological temperature (e.g., 37°C).
-
-
Microdialysis Setup:
-
Carefully insert the microdialysis probes into the dermal layer of the skin sections.
-
Connect the probes to the microdialysis pump and fraction collector.
-
Begin perfusion with the physiological solution at a low flow rate (e.g., 2-5 µL/min).[6]
-
-
Equilibration and Baseline:
-
Allow the system to equilibrate for at least 60-90 minutes to ensure a stable baseline and recover from insertion trauma.[6]
-
Collect baseline microdialysate fractions for a defined period (e.g., 3-4 fractions of 20 minutes each).
-
-
This compound Administration:
-
Prepare different concentrations of this compound in the perfusion solution. A vehicle control (perfusion solution with the same concentration of solvent, e.g., DMSO) must be included.
-
Switch the perfusate to the this compound-containing solution or the vehicle control and perfuse for a set duration (e.g., 60 minutes) to allow the drug to distribute in the tissue.
-
-
Induction of Histamine Release:
-
Introduce the mast cell secretagogue (e.g., anti-IgE) into the perfusion solution along with this compound or vehicle.
-
Continue collecting microdialysate fractions at regular intervals (e.g., every 10-20 minutes) for at least 60-90 minutes to capture the peak and subsequent decline of histamine release.[6]
-
-
Sample Analysis:
Data Presentation and Interpretation
The primary outcome is the concentration of histamine in the microdialysate over time. Data should be presented as the percentage of histamine release relative to a positive control (e.g., anti-IgE challenge without inhibitor) or as absolute concentrations (e.g., nM).
Logical Relationship of Experimental Groups
Caption: Logical structure of experimental groups for the study.
Quantitative Data Summary
The results can be summarized to show the concentration-dependent inhibition of histamine release by this compound.
Table 1: Effect of this compound on Anti-IgE-Induced Histamine Release
| Treatment Group | Peak Histamine Concentration (nM) | % Inhibition of Histamine Release |
| Vehicle Control + Anti-IgE | 45.2 ± 5.8 | 0% (Reference) |
| 1 µM this compound + Anti-IgE | 28.5 ± 4.1 | 37% |
| 3 µM this compound + Anti-IgE | 15.1 ± 3.5 | 67% |
| 10 µM this compound + Anti-IgE | 6.8 ± 2.2 | 85% |
Data are hypothetical and presented as Mean ± SEM.
A study on ex vivo human skin showed that perfused this compound significantly inhibited anti-IgE-induced histamine release in a concentration-dependent manner.[3][4] It was also demonstrated that this compound did not inhibit histamine release induced by complement 5a (C5a), highlighting its selectivity for the SYK-dependent pathway.[2][3][4] A pharmacokinetic/pharmacodynamic relationship suggested that dermal concentrations above 6.8 μM could lead to approximately 90% inhibition of histamine release.[2][3][4]
Conclusion
The combination of dermal microdialysis and the selective SYK inhibitor this compound provides a powerful system for investigating the role of SYK in mast cell-mediated histamine release in a clinically relevant ex vivo human skin model. This methodology is valuable for preclinical evaluation of SYK inhibitors and for furthering the understanding of inflammatory skin diseases.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative measurement of extracellular histamine concentrations in intact human skin in vivo by the microdialysis technique: methodological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Skin microdialysis: methods, applications and future opportunities—an EAACI position paper - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of histamine in microdialysis samples from Guinea pig skin by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Histamine by High-Performance Liquid Chromatography After Precolumn Derivatization with o-Phthalaldehyde-Sulfite - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.ul.ie [pure.ul.ie]
Application Notes and Protocols for Determining GSK2646264 IC50 and IC90 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2646264 is a potent and selective inhibitor of spleen tyrosine kinase (SYK), a critical enzyme in the signaling cascade of various immune cells. In mast cells, SYK plays a pivotal role in the high-affinity IgE receptor (FcεRI) signaling pathway, which, upon activation by allergens, leads to degranulation and the release of histamine and other inflammatory mediators. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) and 90% inhibitory concentration (IC90) of this compound in cell-based assays, focusing on a functional mast cell degranulation assay.
Introduction
The determination of IC50 and IC90 values is fundamental in the characterization of pharmacological inhibitors. For this compound, assessing its potency in a physiologically relevant context, such as a mast cell degranulation assay, provides crucial information for its development as a therapeutic agent for allergic and inflammatory diseases. The following protocols and data are intended to guide researchers in the accurate and reproducible determination of this compound's inhibitory activity.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified in a cell-based model utilizing ex vivo human skin, where the inhibition of histamine release from mast cells was measured. The IC50 and IC90 values from this study are summarized below.
| Compound | Assay System | Measured Endpoint | IC50 | IC90 | Reference |
| This compound | Ex vivo human skin | Anti-IgE-induced histamine release | 0.7 µM | 6.8 µM | [1][2][3] |
Signaling Pathway
This compound targets Spleen Tyrosine Kinase (SYK), a key component of the IgE-mediated signaling pathway in mast cells. The binding of an allergen to IgE complexed with its high-affinity receptor, FcεRI, on the mast cell surface initiates a signaling cascade. This leads to the activation of SYK, which in turn phosphorylates downstream effector molecules, culminating in mast cell degranulation and the release of inflammatory mediators.
References
Application Notes and Protocols: GSK2646264 in Experimental Models of Cold Urticaria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GSK2646264, a selective spleen tyrosine kinase (Syk) inhibitor, in preclinical and clinical experimental models of cold urticaria. Detailed protocols for key experiments are provided to facilitate the study of this compound and the underlying mechanisms of cold-induced mast cell activation.
Introduction
Cold urticaria is a form of chronic inducible urticaria characterized by the development of wheals and angioedema upon exposure to cold stimuli. The pathophysiology involves the activation of mast cells and the subsequent release of histamine and other inflammatory mediators. Spleen tyrosine kinase (Syk) is a critical intracellular signaling molecule downstream of the high-affinity IgE receptor (FcεRI), playing a pivotal role in IgE-mediated mast cell degranulation.[1] this compound is a topical Syk inhibitor that has shown potential in mitigating the symptoms of cold urticaria by blocking this key signaling pathway.[2][3]
Mechanism of Action
This compound is a small molecule inhibitor that targets the kinase activity of Syk. In the context of cold urticaria, the binding of IgE to FcεRI on the surface of mast cells is a crucial step. Upon exposure to a cold trigger, cross-linking of these IgE-bound receptors is thought to occur, initiating a signaling cascade. This cascade is dependent on the activation of Syk, which, upon phosphorylation, triggers a series of downstream events leading to the degranulation of mast cells and the release of histamine. This compound, by inhibiting Syk, effectively interrupts this signaling pathway, thereby preventing mast cell degranulation and the subsequent inflammatory response.[1][4]
Signaling Pathway
The following diagram illustrates the IgE-mediated signaling pathway in mast cells and the point of intervention for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from experimental studies with this compound.
| Parameter | Value | Experimental Model | Reference |
| In Vitro Efficacy | |||
| IC90 for Histamine Release Inhibition | 6.8 µM | Ex vivo human skin | [2][4][5] |
| Topical Cream Formulations Tested | 0.5%, 1%, and 3% (w/w) | Ex vivo human skin & Clinical trial | [2][6] |
| Clinical Efficacy in Cold Urticaria | |||
| Responders to Treatment | 4 out of 9 patients | In vivo (human) | [6] |
| Complete Inhibition of Cold Urticaria (CTT ≤4°C) | 2 out of 9 patients | In vivo (human) | [6] |
| Partial Response (CTT reduction >4°C) | 2 out of 9 patients | In vivo (human) | [6] |
Table 1: Summary of Quantitative Data for this compound in Cold Urticaria Models.
Experimental Protocols
Ex Vivo Human Skin Model for Histamine Release
This protocol is designed to assess the inhibitory effect of this compound on IgE-mediated histamine release from mast cells in intact human skin.
Objective: To quantify the dose-dependent inhibition of anti-IgE-induced histamine release by this compound in an ex vivo human skin model.
Materials:
-
Freshly obtained human skin from elective surgeries (e.g., abdominoplasty, mastectomy).
-
This compound (as a solution for perfusion or formulated as a cream).
-
Anti-human IgE antibody (e.g., from goat).
-
Krebs-Ringer buffer.
-
Microdialysis probes and pump.
-
Fraction collector.
-
Histamine quantification assay kit (e.g., ELISA or fluorometric assay).
-
LC-MS/MS for quantification of this compound in skin samples.
Experimental Workflow:
Procedure:
-
Skin Preparation:
-
Obtain fresh human skin and transport it to the laboratory in a suitable transport medium on ice.
-
Remove subcutaneous fat and cut the skin into appropriate sizes for the experimental setup.
-
-
Microdialysis Setup:
-
Carefully insert microdialysis probes into the dermal layer of the skin explants.
-
Connect the probes to a microinfusion pump and perfuse with Krebs-Ringer buffer at a low flow rate (e.g., 2-5 µL/min) to establish a baseline.
-
-
Application of this compound:
-
Perfusion Method: Perfuse this compound at various concentrations through the microdialysis probes for a defined period to allow for tissue distribution.
-
Topical Application: Apply a defined amount of this compound cream (e.g., 0.5%, 1%, 3% w/w) to the epidermal surface of the skin explant and allow for penetration over a specified time.
-
-
Mast Cell Challenge:
-
Introduce a solution of anti-human IgE antibody into the dermis, either by injection near the microdialysis probe or by adding it to the perfusion buffer, to induce mast cell degranulation.
-
-
Sample Collection and Analysis:
-
Collect the dialysate in fractions at regular intervals (e.g., every 10-20 minutes) before and after the anti-IgE challenge.
-
Measure the histamine concentration in each fraction using a sensitive histamine assay.
-
At the end of the experiment, excise the skin tissue around the probe for quantification of this compound concentration by LC-MS/MS to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
-
In Vivo Cold Urticaria Model: Critical Temperature Threshold (CTT) Measurement
This protocol describes the clinical assessment of this compound efficacy in patients with cold urticaria by measuring the critical temperature threshold.
Objective: To determine the effect of topical this compound on the critical temperature required to induce a wheal in patients with cold urticaria.
Materials:
-
This compound cream (e.g., 1% w/w) and a matching placebo cream.
-
A temperature-controlled device (e.g., TempTest®).
-
Ruler or caliper for measuring wheal size.
-
Standardized patient questionnaires for symptom assessment.
Experimental Protocol:
Procedure:
-
Patient Recruitment and Baseline Assessment:
-
Recruit patients with a confirmed diagnosis of cold urticaria.
-
Determine the baseline Critical Temperature Threshold (CTT) for each patient. This is the highest temperature at which a cold stimulus induces a wheal.
-
The TempTest® device, which can apply a range of temperatures simultaneously to the skin (e.g., on the forearm), is typically used for this purpose. The stimulus is applied for a fixed duration (e.g., 5 minutes), and the skin is observed for a wheal reaction after a set time (e.g., 10 minutes).
-
-
Randomization and Blinding:
-
Randomize patients in a double-blind manner to receive either this compound cream or a matching placebo.
-
-
Treatment Application:
-
Instruct patients to apply the assigned cream to a defined area of their skin (e.g., forearm) on a regular basis (e.g., daily) for the duration of the study.
-
-
Follow-up and Efficacy Assessment:
-
At predefined follow-up visits, repeat the CTT measurement on the treated skin area.
-
A clinically meaningful response can be defined as a complete response (no wheal at the lowest tested temperature, e.g., 4°C) or a partial response (a significant increase in the CTT, e.g., >4°C).
-
Record any changes in wheal size and patient-reported outcomes.
-
Conclusion
This compound represents a targeted therapeutic approach for cold urticaria by inhibiting the Syk-dependent signaling pathway in mast cells. The experimental models and protocols described herein provide a framework for the preclinical and clinical evaluation of this and similar compounds. The ex vivo human skin model offers a valuable tool for assessing the direct pharmacological effects on mast cell degranulation, while the in vivo CTT measurement provides a clinically relevant endpoint for efficacy in patients. These methodologies are essential for advancing the development of novel treatments for cold urticaria and other mast cell-driven diseases.
References
- 1. Britanin Suppresses IgE/Ag-Induced Mast Cell Activation by Inhibiting the Syk Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mast Cell Signaling: the Role of Protein Tyrosine Kinase Syk, its Activation and Screening methods for New Pathway Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation and Function of Syk Tyrosine Kinase in Mast Cell Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical temperature threshold measurement for cold urticaria: a randomized controlled trial of H(1) -antihistamine dose escalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Results and relevance of critical temperature threshold testing in patients with acquired cold urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK2646264 in Mast Cell Activation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing experiments to investigate the effects of GSK2646264, a potent Spleen Tyrosine Kinase (SYK) inhibitor, on mast cell activation. The protocols outlined below are intended to serve as a foundation for studying the mechanism of action of this compound and similar compounds in the context of mast cell-mediated inflammatory and allergic responses.
Introduction
Mast cells are critical effector cells in the immune system, playing a central role in allergic reactions and various inflammatory diseases.[1][2] Upon activation, mast cells release a host of pre-formed and newly synthesized inflammatory mediators, including histamine, proteases, cytokines, and chemokines.[3][4] A key signaling pathway in IgE-mediated mast cell activation is initiated by the aggregation of the high-affinity IgE receptor (FcεRI), leading to the activation of Spleen Tyrosine Kinase (SYK).[5][6]
This compound is a SYK inhibitor that has been shown to attenuate IgE-mediated histamine release from mast cells.[5][6][7] This suggests its potential as a therapeutic agent for mast cell-driven diseases like chronic urticaria.[5][6][7] These application notes will detail the experimental design, protocols, and data analysis for evaluating the inhibitory effects of this compound on mast cell activation.
Key Experimental Areas
-
Mast Cell Degranulation: Assessing the release of pre-formed mediators stored in granules.
-
Cytokine and Chemokine Release: Measuring the secretion of newly synthesized inflammatory mediators.
-
Signaling Pathway Analysis: Investigating the effect of this compound on the SYK-mediated signaling cascade.
Data Presentation
Table 1: Summary of In Vitro Effects of this compound on Mast Cell Activation
| Assay | Cell Type | Activator | This compound Concentration | Readout | Expected Outcome | Reference |
| Degranulation | ||||||
| β-Hexosaminidase Release | Human Mast Cell Line (e.g., LAD2), Primary Human Mast Cells, or BMMCs | Anti-IgE | 0.1 - 10 µM | Colorimetric/Fluorometric | Dose-dependent inhibition of release | [8][9] |
| Histamine Release | Ex vivo human skin, Primary Human Mast Cells | Anti-IgE | 0.1 - 10 µM | Fluorometric/ELISA | Dose-dependent inhibition of release | [5][7] |
| Cytokine/Chemokine Release | ||||||
| IL-6, TNF-α, CCL2, etc. | Human Mast Cell Line (e.g., LAD2), Primary Human Mast Cells, or BMMCs | Anti-IgE | 0.1 - 10 µM | ELISA/Multiplex Assay | Dose-dependent inhibition of release | [4] |
| Signaling Pathway Analysis | ||||||
| SYK Phosphorylation | Human Mast Cell Line (e.g., LAD2), Primary Human Mast Cells, or BMMCs | Anti-IgE | 0.1 - 10 µM | Western Blot | Inhibition of SYK phosphorylation | [10] |
| Downstream Signaling (e.g., PLCγ, PI3K) | Human Mast Cell Line (e.g., LAD2), Primary Human Mast Cells, or BMMCs | Anti-IgE | 0.1 - 10 µM | Western Blot | Inhibition of phosphorylation of downstream targets | [10] |
BMMCs: Bone Marrow-Derived Mast Cells
Mandatory Visualizations
Caption: IgE-mediated mast cell activation pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effect of this compound.
Experimental Protocols
Protocol 1: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
Objective: To quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.
Materials:
-
Mast cells (e.g., LAD2, RBL-2H3, or primary mast cells)
-
Complete cell culture medium
-
HEPES buffer (with 0.04% BSA)[9]
-
Anti-DNP IgE (for rodent mast cells) or biotinylated human IgE (for human mast cells)[8]
-
DNP-HSA (for rodent mast cells) or streptavidin (for human mast cells) as antigen[8][9]
-
This compound (dissolved in DMSO, with final DMSO concentration ≤ 0.1%)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution[8][9]
-
0.1% Triton X-100 in water[9]
-
Stop solution (e.g., 0.4 M Glycine, pH 10.7)[9]
-
96-well plates
-
Plate reader (405 nm absorbance)
Procedure:
-
Cell Sensitization:
-
Cell Preparation:
-
This compound Treatment:
-
Pre-incubate the cells with various concentrations of this compound or vehicle control (DMSO) for 30-60 minutes at 37°C.
-
-
Mast Cell Activation:
-
Sample Collection:
-
Centrifuge the plate at 450 x g for 5 minutes at 4°C to pellet the cells.[8]
-
Carefully collect the supernatant for the degranulation assay.
-
-
β-Hexosaminidase Assay:
-
Prepare two new 96-well plates: one for the supernatant and one for the total cell lysate.
-
Add 50 µL of the collected supernatant to the corresponding wells of the first plate.[9]
-
To determine the total β-hexosaminidase content, lyse the remaining cells in the original plate by adding 0.1% Triton X-100.[9]
-
Transfer 50 µL of the cell lysate to the corresponding wells of the second plate.[9]
-
Incubate both plates at 37°C for 90 minutes.[9]
-
Stop the reaction by adding the stop solution.[9]
-
-
Data Analysis:
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release for each condition: % Release = (Absorbance of Supernatant / Absorbance of Total Lysate) x 100
-
Protocol 2: Cytokine and Chemokine Release Assay
Objective: To measure the release of newly synthesized cytokines and chemokines from activated mast cells.
Materials:
-
Mast cells, culture medium, IgE, antigen, and this compound as in Protocol 1.
-
ELISA or multiplex assay kits for the cytokines/chemokines of interest (e.g., TNF-α, IL-6, IL-8, CCL2).
-
24- or 48-well plates.[8]
Procedure:
-
Cell Sensitization and Preparation:
-
Follow steps 1 and 2 from Protocol 1, seeding cells in 24- or 48-well plates.
-
-
This compound Treatment:
-
Pre-incubate the cells with this compound or vehicle control as in Protocol 1.
-
-
Mast Cell Activation:
-
Activate the cells with antigen as in Protocol 1.
-
Incubate for a longer duration, typically 4-8 hours, to allow for cytokine synthesis and release.[8]
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Store the supernatant at -80°C until analysis.
-
-
Cytokine/Chemokine Measurement:
-
Quantify the concentration of the desired cytokines/chemokines in the supernatant using ELISA or a multiplex assay, following the manufacturer's instructions.
-
Protocol 3: Western Blot Analysis of SYK Signaling Pathway
Objective: To assess the effect of this compound on the phosphorylation of SYK and its downstream targets.
Materials:
-
Mast cells, culture medium, IgE, antigen, and this compound as in Protocol 1.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).[11]
-
Primary antibodies against phospho-SYK, total SYK, phospho-PLCγ, total PLCγ, etc.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis:
-
Perform cell sensitization, this compound treatment, and antigen activation as in Protocol 1, typically for shorter time points (e.g., 5-15 minutes) to capture peak signaling events.
-
After activation, wash the cells with ice-cold PBS and lyse them with lysis buffer.[11]
-
Scrape the cells, collect the lysate, and clarify by centrifugation.[11]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA).
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-SYK) overnight at 4°C with gentle shaking.[11][12]
-
Wash the membrane with TBST.[11]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[13]
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., total SYK) to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Mast Cell Histamine and Cytokine Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. Measurement of Mast Cell Cytokine Release by Multiplex Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. "Measurement of Mast Cell Cytokine Release by Multiplex Assay" by Kevin Breuel and W. Keith De Ponti [dc.etsu.edu]
- 5. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abmgood.com [abmgood.com]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. CST | Cell Signaling Technology [cellsignal.com]
- 13. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for GSK2646264 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2646264 is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a key signaling molecule in immune and inflammatory pathways.[1][2][3] This document provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of this compound against SYK. Additionally, it summarizes the biochemical activity and selectivity of the compound and illustrates the relevant signaling pathway and experimental workflow.
Introduction
Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a critical role in coupling activated immunoreceptors to downstream signaling events.[4] It is essential for signal transduction in a variety of hematopoietic cells, including B cells and mast cells.[4] In mast cells, SYK is activated downstream of the high-affinity IgE receptor (FcεRI) and is crucial for the release of histamine and other inflammatory mediators.[1][5] Consequently, SYK has emerged as a significant therapeutic target for autoimmune and inflammatory diseases.[2] this compound is a small molecule inhibitor developed to target SYK.[6] This protocol describes a biochemical assay to quantify the inhibitory potency of this compound against SYK in a cell-free system.
Data Presentation
Table 1: Biochemical Activity of this compound against SYK
| Compound | Target | Assay Type | pIC50 | IC50 (nM) |
| This compound | SYK | Biochemical Lysate Assay | 7.1 | ~79.4 |
Note: pIC50 of 7.1 corresponds to an IC50 of approximately 79.4 nM. The IC50 value of 0.7 µM (700 nM) has been reported in an ex vivo human skin model assessing anti-IgE-induced histamine release.[6][7][8][9]
Table 2: Kinase Selectivity Profile of this compound
| Kinase | pIC50 |
| LCK | 5.4 |
| LRRK2 | 5.4 |
| GSK3β | 5.3 |
| JAK2 | 5.0 |
| VEGFR2 | 4.5 |
| Aurora B | <4.6 |
| Aurora A | <4.3 |
Data indicates that this compound is highly selective for SYK over other tested kinases.[3]
Signaling Pathway
The following diagram illustrates the role of SYK in the FcεRI signaling pathway in mast cells, which leads to degranulation and the release of inflammatory mediators.
References
- 1. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in understanding spleen tyrosine kinase (SYK) in human biology and disease, with a focus on fostamatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. promega.com [promega.com]
- 5. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK2646264 in Dermatology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of GSK2646264, a selective Spleen Tyrosine Kinase (SYK) inhibitor, for studying SYK-dependent signaling in dermatological research. Detailed protocols for key experiments and quantitative data from clinical studies are presented to facilitate the design and execution of further investigations into the role of SYK in skin biology and pathology.
Introduction to this compound and SYK in Dermatology
Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of various immune cells.[1] In dermatology, SYK is a key mediator in the signaling cascade of the high-affinity IgE receptor (FcεRI) on mast cells.[2][3] Activation of this pathway by allergens leads to mast cell degranulation and the release of histamine and other pro-inflammatory mediators, which are central to the pathophysiology of allergic skin diseases such as chronic urticaria.[2][3]
This compound is a potent and selective small molecule inhibitor of SYK.[4] It has been developed as a topical agent to specifically target SYK-dependent signaling in the skin, thereby offering a localized therapeutic approach with the potential to minimize systemic side effects.[3] Studies have shown that this compound can effectively block histamine release from mast cells in ex vivo human skin models, highlighting its potential for treating IgE-mediated skin conditions.[3][4]
Quantitative Data Presentation
The following tables summarize the key quantitative data from a Phase 1a/b randomized, double-blind, placebo-controlled study investigating the topical application of this compound.[5][6]
Table 1: Systemic Pharmacokinetics of Topical this compound [5]
| Subject Group | Treatment | Body Surface Area (BSA) | Geometric Mean AUC (0-24h) (ng/mL) | % Coefficient of Variation (%CV) |
| Healthy Volunteers | 1% this compound | 10% | 97.9 | 37 |
| Cold Urticaria Patients | 1% this compound | 3.5% | 68.2 | 14 |
| Cold Urticaria Patients | 1% this compound | 10% | 167 | 120 |
Table 2: Pharmacodynamic Effects of Topical this compound in Cold Urticaria Patients [5]
| Patient Outcome | Treatment Group (n=9) | Number of Responders | Response Criteria |
| Complete Inhibition of Cold Urticaria | 1% this compound | 2 | Reduction in Critical Temperature Threshold (CTT) to ≤4°C |
| Partial Response | 1% this compound | 2 | Reduction in CTT by >4°C |
Table 3: In Vitro and Ex Vivo Potency of this compound [4][7]
| Assay | Parameter | Value |
| Anti-IgE Induced Histamine Release (ex vivo human skin) | IC50 | 0.7 µM |
| Anti-IgE Induced Histamine Release (ex vivo human skin) | IC90 | 6.8 µM |
Signaling Pathways and Experimental Workflows
SYK-Dependent Signaling Pathway in Mast Cells
The following diagram illustrates the central role of SYK in the FcεRI signaling cascade in mast cells, which is the primary target of this compound.
Experimental Workflow for Ex Vivo Human Skin Model
This workflow outlines the key steps for assessing the effect of this compound on histamine release in an ex vivo human skin model.
Experimental Protocols
Protocol 1: Ex Vivo Human Skin Histamine Release Assay
This protocol is based on methodologies described for studying this compound using an ex vivo human skin model with a SkiP device and microdialysis.[3][7]
Objective: To measure the inhibitory effect of this compound on IgE-mediated histamine release from mast cells in ex vivo human skin.
Materials:
-
Freshly obtained human skin from abdominoplasty or mastectomy
-
SkiP device (or similar perfusion chamber)
-
Microdialysis probes
-
Perfusion pump
-
Krebs-Ringer bicarbonate buffer
-
Anti-IgE antibody
-
This compound (in appropriate vehicle for topical or perfusion delivery)
-
Fraction collector
-
Fluorometric histamine assay kit
-
LC-MS for drug concentration analysis
Procedure:
-
Skin Preparation:
-
Within 2 hours of surgical removal, dissect the skin to a thickness of approximately 2-3 mm.
-
Mount the skin sample in the SkiP device, ensuring a secure seal.
-
-
Microdialysis Probe Insertion:
-
Carefully insert a microdialysis probe into the dermal layer of the skin sample.
-
Connect the probe inlet to the perfusion pump and the outlet to the fraction collector.
-
-
Baseline Histamine Collection:
-
Perfuse the probe with Krebs-Ringer bicarbonate buffer at a flow rate of 3.0 µL/min.
-
Collect dialysate fractions for a baseline period (e.g., 60 minutes) to ensure a stable, low level of histamine.
-
-
This compound Administration:
-
Topical Application: Apply a defined amount of this compound cream or solution to the epidermal surface of the skin above the microdialysis probe.
-
Intraprobe Delivery: Add this compound to the perfusion buffer at the desired concentrations.
-
Allow for a pre-incubation period for the drug to penetrate the tissue (e.g., 3 hours for perfusion).
-
-
Mast Cell Challenge:
-
Introduce anti-IgE into the perfusion buffer to challenge the mast cells and induce degranulation.
-
Alternatively, intradermally inject anti-IgE in the vicinity of the probe.
-
-
Sample Collection:
-
Continue to collect dialysate fractions at regular intervals (e.g., every 2-5 minutes) for a defined period post-challenge (e.g., 20-40 minutes).
-
-
Histamine Analysis:
-
Measure the histamine concentration in each collected fraction using a sensitive fluorometric assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of histamine release inhibition for each this compound concentration compared to the vehicle control.
-
Determine the IC50 and IC90 values by plotting the concentration-response curve.
-
If skin samples are available, drug concentrations in the dermis can be measured by LC-MS to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[3]
-
Protocol 2: LAD2 Mast Cell Degranulation Assay
This protocol describes a general procedure for a cell-based assay using the human mast cell line LAD2, which was utilized in the in vitro characterization of this compound.[4][8]
Objective: To determine the in vitro potency of this compound in inhibiting IgE-mediated degranulation of LAD2 mast cells.
Materials:
-
LAD2 human mast cell line
-
StemPro-34 SFM medium supplemented with SCF, penicillin, streptomycin, and L-glutamine
-
Human IgE
-
Anti-human IgE antibody
-
This compound
-
Tyrode's buffer
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Triton X-100
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Culture and Sensitization:
-
Culture LAD2 cells in supplemented StemPro-34 medium.
-
Sensitize the LAD2 cells by incubating with human IgE (e.g., 1 µg/mL) for 24 hours.
-
-
Cell Plating and Drug Treatment:
-
Wash the sensitized cells to remove unbound IgE and resuspend in Tyrode's buffer.
-
Plate the cells in a 96-well plate (e.g., 1 x 10^5 cells/well).
-
Add varying concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 1 hour). Include a vehicle control.
-
-
Cell Stimulation:
-
Stimulate degranulation by adding anti-human IgE antibody to the wells.
-
For a positive control (total release), add Triton X-100 to a set of wells. For a negative control (spontaneous release), add buffer only.
-
Incubate for 30-60 minutes at 37°C.
-
-
Measurement of β-hexosaminidase Release:
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Add the pNAG substrate to each well and incubate to allow for color development.
-
Stop the reaction with a stop solution (e.g., sodium carbonate).
-
Measure the absorbance at 405 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each sample relative to the total release control.
-
Determine the inhibitory effect of this compound by comparing the release in the drug-treated wells to the vehicle control.
-
Calculate the IC50 value from the concentration-response curve.
-
Conclusion
This compound is a valuable tool for investigating the role of SYK-dependent signaling in dermatological research. The provided data, diagrams, and protocols offer a framework for researchers to design and conduct experiments aimed at further elucidating the therapeutic potential of SYK inhibition in various skin diseases. These resources can aid in the development of novel treatments for conditions driven by mast cell activation and inflammation.
References
- 1. Quantitative measurement of extracellular histamine concentrations in intact human skin in vivo by the microdialysis technique: methodological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of a topical treatment with spleen tyrosine kinase inhibitor in healthy subjects and patients with cold urticaria or chronic spontaneous urticaria: Results of a phase 1a/b randomised double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Novel Mast Cell Activators Using Cell-Based High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK2646264 Cream in Human Skin Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2646264 is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a key mediator in the signaling cascade of various immune cells.[1][2] In the context of skin inflammation, SYK plays a crucial role in the IgE-mediated activation of mast cells, a central component in the pathophysiology of urticaria and other allergic skin conditions.[3][4] Topical application of this compound cream has been investigated as a therapeutic approach to directly target inflammatory processes in the skin with potentially limited systemic exposure.[4][5]
These application notes provide a comprehensive overview of the use of this compound cream in human skin research models, with a focus on ex vivo human skin explants. Detailed protocols for experimental setup, treatment, and analysis are provided, along with key quantitative data and visual representations of the underlying signaling pathway and experimental workflows.
Mechanism of Action: SYK Inhibition in Mast Cells
In allergic responses, the cross-linking of IgE antibodies bound to the high-affinity IgE receptor (FcεRI) on the surface of mast cells initiates an intracellular signaling cascade that leads to degranulation and the release of pro-inflammatory mediators such as histamine.[1][6] SYK is a critical downstream effector of FcεRI activation.[3][7] Upon receptor aggregation, SYK is recruited to the receptor complex and becomes activated through phosphorylation.[5] Activated SYK then phosphorylates a series of downstream targets, culminating in the release of histamine-containing granules and the synthesis of other inflammatory molecules.[1][6] this compound, as a SYK inhibitor, blocks this signaling pathway, thereby attenuating mast cell degranulation and the subsequent inflammatory response.[2][4]
Caption: IgE-mediated SYK signaling pathway in mast cells and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in inhibiting histamine release in an ex vivo human skin model.
| Parameter | Value | Model System | Notes | Reference(s) |
| IC50 | 0.7 µM | Ex vivo human skin explants (anti-IgE challenge) | Estimated value for the inhibition of histamine release. | [4][8] |
| IC90 | 6.8 µM | Ex vivo human skin explants (anti-IgE challenge) | Calculated concentration for 90% inhibition of histamine release. Dermal concentrations above this level are suggested to lead to approximately 90% inhibition. | [4][9] |
| Topical Cream Concentrations | 0.5%, 1%, and 3% (w/w) | Ex vivo human skin explants | These concentrations delivered this compound to the dermis at levels above the IC90 and dose-dependently attenuated anti-IgE-induced histamine release. | [4][9] |
Experimental Protocols
Protocol 1: Evaluation of this compound Cream on Histamine Release in Ex Vivo Human Skin Explants
This protocol details the methodology for assessing the efficacy of topical this compound cream in an IgE-mediated histamine release model using fresh human skin.
1. Materials and Reagents:
-
Fresh human skin tissue (e.g., from mastectomy or abdominoplasty)
-
This compound cream (e.g., 0.5%, 1%, 3% w/w) and placebo cream
-
Anti-IgE antibody (challenge agent)
-
Complement 5a (C5a) (as a control for SYK-independent histamine release)
-
Culture medium (e.g., DMEM)
-
PIPES buffer
-
Microdialysis equipment (optional, for perfusion studies)
-
Fluorometer for histamine measurement
-
LC-MS for drug concentration analysis
-
Standard laboratory equipment (pipettes, tubes, incubator, etc.)
2. Experimental Workflow:
Caption: Experimental workflow for the ex vivo human skin explant model.
3. Detailed Procedure:
-
Skin Explant Preparation:
-
Obtain fresh human skin tissue and transport it to the laboratory in a suitable transport medium on ice.
-
Remove subcutaneous fat and prepare full-thickness skin explants of a standardized size (e.g., 8 mm biopsies).[10]
-
Place the explants in a culture system, such as on a sterile gauze in a petri dish containing culture medium, ensuring an air-liquid interface.[10]
-
-
Topical Application of this compound Cream:
-
Gently and evenly apply a standardized amount of this compound cream or placebo to the epidermal surface of the skin explants.
-
Incubate the treated explants under standard cell culture conditions (37°C, 5% CO2) for a predetermined period to allow for drug penetration.
-
-
Challenge and Sample Collection:
-
After incubation, challenge the skin explants with anti-IgE in a suitable buffer to induce mast cell degranulation.[4][9] A negative control (buffer only) and a SYK-independent control (e.g., C5a) should be included.[4][9]
-
Collect the dermal interstitial fluid containing the released histamine. This can be achieved through methods like microdialysis or by collecting the surrounding culture medium.[4][9]
-
-
Analysis:
-
Measure the histamine concentration in the collected samples using a sensitive fluorometric assay.[4][9]
-
Determine the concentration of this compound in the dermal tissue using LC-MS to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[4][9]
-
Calculate the percentage inhibition of histamine release for each treatment group compared to the placebo control.
-
Protocol 2: Investigating the Effect of this compound in a Cutaneous Lupus Erythematosus (CLE) Model
This compound has also been investigated in a clinical setting for cutaneous lupus erythematosus.[11] While a detailed in vitro or ex vivo protocol is not publicly available, a potential research model could involve the following steps based on the clinical trial design.
1. Model System:
-
Ex vivo human skin explants from patients with CLE or healthy donor skin treated to mimic CLE pathology (e.g., with IFN-α or other relevant cytokines).
2. Experimental Outline:
-
Prepare skin explants as described in Protocol 1.
-
Treat explants with this compound cream or placebo.
-
Stimulate the explants with a relevant pro-inflammatory stimulus if using healthy donor skin.
-
After a defined treatment period, harvest the skin tissue for analysis.
3. Potential Endpoints for Analysis:
-
Gene Expression Analysis (qRT-PCR): Assess the expression of key inflammatory and interferon-related genes (e.g., CXCL10, OAS1) that are upregulated in CLE.
-
Immunohistochemistry/Immunofluorescence: Analyze the infiltration of immune cells (e.g., T cells, plasmacytoid dendritic cells) and the deposition of immunoglobulins and complement at the dermal-epidermal junction.
-
Cytokine Profiling (ELISA/Multiplex Assay): Measure the levels of pro-inflammatory cytokines and chemokines in the culture supernatant.
Concluding Remarks
The use of this compound cream in human skin research models, particularly ex vivo skin explants, provides a valuable platform for investigating its therapeutic potential in inflammatory skin diseases. The detailed protocols and quantitative data presented here offer a foundation for researchers to design and execute robust studies to further elucidate the efficacy and mechanism of action of this topical SYK inhibitor. The flexibility of the ex vivo model allows for adaptation to study various inflammatory skin conditions beyond urticaria, such as atopic dermatitis and cutaneous lupus erythematosus, by incorporating relevant pathological stimuli and analytical endpoints.
References
- 1. Inhibition of Spleen Tyrosine Kinase Prevents Mast Cell Activation and Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation and function of syk tyrosine kinase in mast cell signaling and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein tyrosine kinase Syk in mast cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Regulation and Function of Syk Tyrosine Kinase in Mast Cell Signaling and Beyond | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human skin explant - QIMA Life Sciences [qima-lifesciences.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing GSK2646264 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of GSK2646264 for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[1][2] In mast cells, SYK is a key component of the downstream signaling cascade initiated by the cross-linking of the high-affinity IgE receptor (FcεRI), leading to degranulation and the release of inflammatory mediators such as histamine and cytokines.[1][2] By inhibiting SYK, this compound effectively blocks these processes.
Q2: What is the recommended starting concentration range for in vitro experiments?
A2: Based on published data, a starting concentration range of 0.1 µM to 10 µM is recommended for most in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) for histamine release from ex vivo human skin mast cells has been reported to be approximately 0.7 µM, with 90% inhibition (IC90) observed at around 6.8 µM.[1][3]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the final concentration of DMSO in your cell culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For experiments, it is recommended to prepare fresh dilutions from the stock solution in your culture medium.
Q4: In which cell lines has the activity of this compound or other SYK inhibitors been demonstrated?
A4: The activity of SYK inhibitors, including this compound, has been demonstrated in various immune cell lines, particularly those where SYK signaling is prominent. Examples include human mast cell lines (e.g., LAD2) and monocytic cell lines (e.g., THP-1). The choice of cell line should be guided by the specific biological question being addressed.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell/Assay Type | Reference |
| pIC50 (SYK) | 7.1 | Biochemical Assay | [4] |
| IC50 (Histamine Release) | 0.7 µM | Ex vivo human skin | [1][3] |
| IC90 (Histamine Release) | 6.8 µM | Ex vivo human skin | [1][3] |
Table 2: Selectivity Profile of this compound Against Other Kinases
| Kinase | pIC50 |
| LCK | 5.4 |
| LRRK2 | 5.4 |
| GSK3β | 5.3 |
| JAK2 | 5.0 |
| VEGFR2 | 4.5 |
| Aurora B | <4.6 |
| Aurora A | <4.3 |
| (Data sourced from publicly available information) |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol provides a general method to assess the cytotoxicity of this compound on a chosen cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (medium with the same final concentration of DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Western Blot for Phospho-SYK
This protocol is for determining the effect of this compound on the phosphorylation of SYK at its activating tyrosine residues (e.g., Tyr525/526).
Materials:
-
This compound
-
Cell line expressing SYK
-
Stimulating agent (e.g., anti-IgE for mast cells)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-SYK (Tyr525/526), anti-total-SYK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with an appropriate agonist for a short period (e.g., 5-15 minutes) to induce SYK phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-SYK signal to total SYK and the loading control.
Mandatory Visualization
Caption: IgE-mediated SYK signaling pathway in mast cells and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro testing of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| No or weak inhibitory effect observed | - this compound concentration is too low- Inactive compound due to improper storage or handling- The chosen cell line does not rely on SYK signaling for the measured endpoint- Insufficient stimulation of the pathway | - Perform a dose-response experiment with a wider concentration range.- Use a fresh aliquot of the compound and prepare new dilutions.- Confirm SYK expression and its functional role in your cell line using a positive control or literature search.- Optimize the concentration and duration of the stimulating agent. |
| Unexpected cytotoxicity at low concentrations | - Off-target effects of this compound- High sensitivity of the cell line to SYK inhibition- High DMSO concentration | - Review the selectivity profile of this compound. Consider using a structurally different SYK inhibitor as a control.- Perform a time-course experiment to distinguish between acute toxicity and anti-proliferative effects.- Ensure the final DMSO concentration is below 0.1%. |
| Inconsistent Western blot results for p-SYK | - Suboptimal stimulation time- Inefficient lysis and protein extraction- Issues with antibodies or detection reagents | - Perform a time-course of stimulation to determine the peak of SYK phosphorylation.- Use fresh lysis buffer containing phosphatase inhibitors and keep samples on ice.- Validate antibodies with positive and negative controls. Use fresh detection reagents. |
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
Troubleshooting GSK2646264 variability in ex vivo skin models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GSK2646264 in ex vivo skin models. The information is tailored to address common sources of variability and challenges encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound in ex vivo skin models.
| Problem / Observation | Potential Cause | Suggested Solution |
| High variability in baseline histamine release between skin donors. | Inherent biological differences in mast cell density, IgE receptor (FcεRI) expression, or SYK signaling pathway components among donors.[1] | - Screen Donors: If possible, pre-screen skin explants for their response to a standard secretagogue (e.g., anti-IgE) to select donors with a robust and consistent response. - Increase Sample Size: Use skin from a larger number of donors to ensure that the observed effects are not donor-specific. - Normalize Data: Express the effect of this compound as a percentage inhibition relative to the vehicle control for each donor to account for inter-donor variability. |
| Inconsistent or lower-than-expected inhibition of histamine release with this compound. | 1. Inadequate drug penetration: The vehicle formulation may not be optimal for delivering this compound into the dermal layer where mast cells reside. 2. Suboptimal drug concentration: The concentration of this compound may be too low to achieve effective SYK inhibition. 3. Incomplete mast cell activation: The stimulus used (e.g., anti-IgE) may not be effectively activating the mast cells in the ex vivo model. | - Optimize Vehicle: Consider using a vehicle known to enhance dermal penetration. - Verify Drug Concentration: Ensure accurate preparation of this compound solutions. Perform a dose-response experiment to determine the optimal concentration for your specific model.[2] - Confirm Mast Cell Activation: Include a positive control without this compound to ensure the mast cell degranulation stimulus is working effectively. |
| High background signal or spontaneous histamine release in control tissues. | 1. Skin tissue trauma: Mechanical stress during skin processing (e.g., cutting, handling) can cause non-specific mast cell degranulation.[3] 2. Prolonged culture time: The viability of ex vivo skin explants decreases over time, which can lead to spontaneous cell death and mediator release.[1] | - Gentle Tissue Handling: Minimize mechanical stress during the preparation of skin explants. - Optimize Culture Duration: Conduct experiments within a timeframe where tissue viability is maintained. It is often recommended to complete experiments within 72 hours. |
| This compound does not inhibit histamine release induced by a non-IgE-mediated stimulus (e.g., C5a). | Expected outcome: this compound is a specific SYK inhibitor. The SYK pathway is primarily involved in IgE-mediated mast cell activation.[4] Other stimuli, like C5a, may activate mast cells through different signaling pathways that are SYK-independent.[2] | - Use as a Specificity Control: This observation can be used as a control to demonstrate the specificity of this compound for the SYK-dependent pathway. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK).[5] In the context of skin, it primarily works by blocking the signaling cascade downstream of the high-affinity IgE receptor (FcεRI) on mast cells.[4] This inhibition prevents mast cell degranulation and the release of histamine and other inflammatory mediators that are triggered by allergens.[6]
Q2: Why am I seeing significant donor-to-donor variability in my results?
A2: Donor-to-donor variability is a well-documented challenge in ex vivo skin research.[1] This variability can be attributed to a range of factors including the genetic background, age, and health status of the donor, as well as differences in the cellular composition and architecture of the skin from different anatomical sites.
Q3: What is the optimal concentration of this compound to use in my ex vivo skin model?
A3: The optimal concentration can depend on your specific experimental setup, including the vehicle used and the method of application. Published data indicates that this compound inhibits anti-IgE-induced histamine release in a concentration-dependent manner, with a reported IC50 of 0.7 µM and an IC90 of 6.8 µM in an ex vivo human skin model.[7][8] It is recommended to perform a dose-response curve to determine the most effective concentration for your particular model.
Q4: How long can I maintain the viability of my ex vivo skin explants for experiments with this compound?
A4: The viability of ex vivo skin explants is limited. While some studies have maintained viability for up to two weeks, it is generally recommended to conduct experiments within a shorter timeframe, typically less than 72-96 hours, to ensure the integrity of the tissue and the responsiveness of the resident cells.[9]
Q5: Can I use this compound to study other inflammatory pathways in the skin?
A5: this compound is a specific inhibitor of SYK, which is a key signaling molecule in immune cells, particularly in the context of IgE-mediated allergic responses.[6] While SYK may have roles in other inflammatory processes, the primary and best-characterized function in the skin is in mast cell activation. Using this compound to probe other pathways would require careful validation and appropriate controls.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from ex vivo skin model experiments.
| Parameter | Value | Context | Reference |
| IC50 | 0.7 µM | Concentration of this compound that causes 50% inhibition of anti-IgE-induced histamine release. | [7][8] |
| IC90 | 6.8 µM | Concentration of this compound that causes 90% inhibition of anti-IgE-induced histamine release. | [7][8] |
| Topical Cream Concentrations Tested | 0.5%, 1%, and 3% (w/w) | These concentrations delivered this compound to the dermis at levels above the IC90 and dose-dependently attenuated histamine release. | [2] |
Experimental Protocols
General Protocol for Ex Vivo Human Skin Culture and Treatment with this compound
This protocol provides a general framework. Specific details may need to be optimized for your laboratory and experimental goals.
-
Skin Acquisition and Preparation:
-
Obtain human skin from a certified tissue bank or local surgical surplus, with appropriate ethical approval and patient consent.
-
Remove subcutaneous fat and connective tissue from the dermal side of the skin.
-
Cut the skin into explants of a standardized size (e.g., 8 mm punch biopsies or 1x1 cm squares).
-
-
Explant Culture:
-
Place the skin explants, dermal side down, on a sterile support (e.g., a stainless steel grid or a gelatin sponge) in a 6-well plate.
-
Add culture medium to the well until it reaches the level of the dermis, creating an air-liquid interface. The epidermis should be exposed to the air.
-
Use a suitable culture medium, such as DMEM or William's E medium, supplemented with antibiotics and antimycotics.
-
Incubate the explants at 37°C in a humidified atmosphere with 5% CO2.
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the culture medium or topical vehicle.
-
For topical application, apply a standardized volume of the this compound-containing vehicle to the epidermal surface of the skin explant.
-
For systemic exposure, add this compound directly to the culture medium.
-
Include a vehicle-only control group.
-
Pre-incubate the explants with this compound for a sufficient period (e.g., 1-4 hours) to allow for skin penetration and target engagement.
-
-
Mast Cell Stimulation and Endpoint Analysis:
-
After pre-incubation with this compound, add the mast cell stimulus (e.g., anti-IgE) to the culture medium or apply it topically, depending on the experimental design.
-
Incubate for the desired stimulation period.
-
Collect the culture medium for analysis of histamine release or other secreted mediators.
-
The skin tissue can be harvested for histological analysis, gene expression studies, or protein analysis.
-
Visualizations
Signaling Pathway
Caption: IgE-Mediated Mast Cell Degranulation Pathway and the inhibitory action of this compound on SYK.
Experimental Workflow
Caption: A generalized workflow for studying the effects of GSK26462-64 in ex vivo human skin models.
References
- 1. The Development of Human Ex Vivo Models of Inflammatory Skin Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an ex vivo human skin model for intradermal vaccination: tissue viability and Langerhans cell behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reprocell.com [reprocell.com]
Preventing GSK2646264 off-target effects in kinase assays
Welcome to the technical support center for GSK2646264, a potent and selective Spleen Tyrosine Kinase (SYK) inhibitor. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and other common issues encountered during in vitro and cellular kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary molecular target of this compound is Spleen Tyrosine Kinase (SYK), a non-receptor tyrosine kinase that plays a critical role in signal transduction in hematopoietic cells.[1][2] By inhibiting SYK, this compound can modulate immune responses, making it a valuable tool for studying and potentially treating inflammatory and autoimmune diseases.[2]
Q2: What are the known off-targets for this compound?
A2: The discovery and optimization of this compound focused on achieving high selectivity for SYK.[1] A key off-target that was actively designed against during development is Aurora B kinase.[1] While comprehensive kinome-wide screening data is not publicly available, it is crucial for researchers to empirically determine potential off-target effects in their specific experimental systems.
Q3: Why am I observing effects in my cellular assay that don't seem to be related to SYK inhibition?
A3: Unanticipated cellular effects could arise from several factors:
-
Off-target kinase inhibition: this compound may be interacting with other kinases expressed in your cell type, even with lower affinity.
-
Pathway crosstalk: Inhibition of SYK can lead to downstream effects on other signaling pathways that might not be immediately obvious.[3]
-
Compound-specific effects: At high concentrations, small molecules can sometimes induce cellular responses independent of their primary target, such as cytotoxicity or interference with assay components.
Q4: What is the recommended concentration range for using this compound in kinase assays?
A4: The optimal concentration of this compound will depend on the specific assay format and cell type. For biochemical assays, concentrations around the IC50 value are a good starting point. In cellular assays, it is recommended to perform a dose-response curve to determine the optimal concentration that elicits the desired on-target effect without causing cytotoxicity. One study reported an estimated IC50 of 0.7 µM and an IC90 of 6.8 µM in an ex vivo human skin model for histamine release inhibition.[4][5]
Q5: How can I confirm that the observed effects in my cellular assay are due to SYK inhibition?
A5: To confirm on-target activity, consider the following control experiments:
-
Use a structurally unrelated SYK inhibitor: If a different SYK inhibitor with a distinct chemical scaffold produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Rescue experiment: If possible, overexpressing a constitutively active form of SYK or a downstream effector might rescue the phenotype induced by this compound.
-
SYK knockdown/knockout: Compare the effects of this compound in wild-type cells versus cells where SYK has been knocked down (e.g., using siRNA) or knocked out. The inhibitor should have a minimal effect in the absence of its target.
Troubleshooting Guides
Issue 1: High background or false positives in a biochemical kinase assay.
| Potential Cause | Recommended Solution |
| Compound Interference | Some compounds can autofluoresce or interfere with the detection method (e.g., luciferase-based assays). Run a control with the compound and all assay components except the kinase to check for interference. If interference is observed, consider using an alternative assay format (e.g., radiometric vs. fluorescence). |
| Contaminated Reagents | Ensure all buffers, enzymes, and substrates are of high purity and have not been contaminated. Prepare fresh reagents if necessary. |
| Non-specific Inhibition | At high concentrations, compounds can cause non-specific inhibition through mechanisms like aggregation. Perform a dose-response curve to ensure you are working within a specific inhibitory range. |
| ATP Concentration | If using an ATP-competitive inhibitor, the IC50 value will be dependent on the ATP concentration. Ensure you are using a consistent and appropriate ATP concentration, ideally close to the Km of the kinase for ATP. |
Issue 2: Lack of expected inhibitory effect in a cellular assay.
| Potential Cause | Recommended Solution |
| Poor Cell Permeability | While this compound has been shown to penetrate the skin in topical formulations, its permeability in your specific cell line might be a limiting factor.[6] Consider using permeabilization agents if compatible with your assay, or increasing the incubation time. |
| Compound Degradation | Small molecules can be unstable in cell culture media over long incubation periods. Prepare fresh dilutions of this compound for each experiment and consider media changes for long-term studies. |
| Low SYK Expression or Activity | Confirm that your chosen cell line expresses sufficient levels of SYK and that the SYK pathway is active under your experimental conditions. You can assess SYK expression by western blot or flow cytometry, and activity by measuring the phosphorylation of downstream targets.[3] |
| Incorrect Inhibitor Concentration | The effective concentration in a cellular context can be different from biochemical assays. Perform a dose-response experiment to determine the optimal concentration for your cell line and desired endpoint. |
Issue 3: Observing unexpected cellular phenotypes or toxicity.
| Potential Cause | Recommended Solution |
| Off-Target Effects | This compound might be inhibiting other kinases in your cells. To investigate this, you can perform a phospho-proteomics screen to identify changes in the phosphorylation of non-target proteins. You can also test the effect of the inhibitor on cells that do not express SYK. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. Ensure the final solvent concentration in your assay is low (typically <0.5%) and include a vehicle-only control.[7] |
| Compound-Induced Cellular Stress | At high concentrations, some compounds can induce general cellular stress responses. Monitor markers of cellular stress (e.g., apoptosis, autophagy) in parallel with your primary endpoint. |
Quantitative Data Summary
| Parameter | Value | Assay System | Reference |
| pIC50 (SYK lysate assay) | 7.1 | Biochemical | Barker et al., 2018 |
| pIC50 (B-cell pERK) | 6.7 | Cellular | Barker et al., 2018 |
| IC50 (Histamine release) | 0.7 µM | Ex vivo human skin | Ramirez Molina et al., 2019 |
| IC90 (Histamine release) | 6.8 µM | Ex vivo human skin | Ramirez Molina et al., 2019 |
Experimental Protocols
Protocol 1: Biochemical SYK Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from a general ADP-Glo™ kinase assay protocol and is suitable for measuring the in vitro activity of SYK and the potency of this compound.[8][9][10]
Materials:
-
Recombinant SYK enzyme
-
SYK substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[8]
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in kinase buffer with 1% DMSO.
-
Prepare a 2X solution of SYK enzyme in kinase buffer.
-
Prepare a 2X solution of SYK substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km of SYK for ATP.
-
-
Assay Plate Setup:
-
Add 1 µL of the this compound serial dilution or vehicle (kinase buffer with 1% DMSO) to the wells of a 384-well plate.
-
Add 2 µL of the 2X SYK enzyme solution to all wells.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2 µL of the 2X substrate/ATP mix to all wells.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
-
Protocol 2: Cellular SYK Activity Assay (Phospho-Flow Cytometry)
This protocol allows for the measurement of SYK activity in intact cells by quantifying the phosphorylation of a downstream target.[11][12][13]
Materials:
-
Cell line of interest (e.g., a B-cell line with endogenous SYK)
-
This compound
-
Cell culture medium
-
Stimulant to activate the SYK pathway (e.g., anti-IgM for B-cells)
-
Fixation Buffer (e.g., 1.5% formaldehyde in PBS)
-
Permeabilization Buffer (e.g., ice-cold methanol)
-
Staining Buffer (e.g., PBS with 1% BSA)
-
Fluorochrome-conjugated primary antibodies against a phosphorylated SYK downstream target (e.g., Phospho-ERK1/2) and total protein as a control.
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells at an appropriate density and allow them to rest.
-
Pre-incubate cells with a serial dilution of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with the appropriate agonist for a predetermined optimal time to induce SYK pathway activation.
-
-
Fixation and Permeabilization:
-
Immediately fix the cells by adding an equal volume of Fixation Buffer and incubate for 10 minutes at 37°C.
-
Pellet the cells by centrifugation and wash with PBS.
-
Permeabilize the cells by resuspending the pellet in ice-cold Permeabilization Buffer and incubate on ice for 30 minutes.
-
-
Staining:
-
Wash the cells with Staining Buffer.
-
Resuspend the cells in Staining Buffer containing the phospho-specific and total protein antibodies.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Wash the cells with Staining Buffer and resuspend in PBS.
-
Acquire data on a flow cytometer.
-
Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the phospho-specific antibody.
-
Normalize the phospho-signal to the total protein signal if necessary and calculate the percent inhibition of phosphorylation by this compound.
-
Visualizations
Caption: Workflow for a biochemical SYK kinase assay using the ADP-Glo format.
References
- 1. Discovery of potent and selective Spleen Tyrosine Kinase inhibitors for the topical treatment of inflammatory skin disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. ulab360.com [ulab360.com]
- 10. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Phospho flow cytometry methods for the analysis of kinase signaling in cell lines and primary human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Single-cell phospho-protein analysis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK2646264 dose-response curve optimization and interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GSK2646264 in their experiments. The information is tailored for scientists and drug development professionals to optimize and interpret dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is Spleen tyrosine kinase (SYK).[1][2][3][4][5] It is not a direct inhibitor of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1). SYK is a crucial component in the signaling pathway that leads to mast cell degranulation and the release of histamine in response to allergens.[3][5]
Q2: What is the mechanism of action for this compound?
A2: this compound is a small molecule inhibitor of SYK.[2] By inhibiting SYK, it blocks the IgE-mediated signaling pathway in mast cells, which in turn attenuates the release of histamine and other inflammatory mediators.[2][3] This makes it a potential therapeutic agent for IgE-mediated skin diseases like chronic urticaria.[2][4]
Q3: What are the reported potency values for this compound?
A3: In an ex vivo human skin model, this compound demonstrated a concentration-dependent inhibition of anti-IgE-induced histamine release.[2][3] A pharmacokinetic/pharmacodynamic (PK/PD) relationship curve suggested that dermal concentrations above 6.8 μM should result in approximately 90% inhibition of histamine release.[2][3][6] The estimated IC50 for this effect was 0.7 μM.[6]
Q4: How should a typical dose-response curve be plotted and interpreted?
A4: Dose-response curves are typically plotted with the drug concentration on a logarithmic scale (X-axis) and the measured response on a linear scale (Y-axis). This transformation usually results in a sigmoidal (S-shaped) curve.[7][8] Key parameters to interpret from this curve are the IC50 (or EC50), which represents the concentration at which 50% of the maximal inhibitory (or effective) response is observed, and the maximum efficacy (Emax).[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Pipetting errors- Cell plating inconsistency- Reagent instability- Edge effects in multi-well plates | - Use calibrated pipettes and proper technique.- Ensure even cell distribution when seeding.- Prepare fresh reagents and store them correctly.- Avoid using the outer wells of the plate or fill them with a buffer. |
| No dose-response observed (flat curve) | - Incorrect concentration range (too high or too low)- Inactive compound- Assay conditions are not optimal- Insufficient incubation time | - Perform a wider range of serial dilutions.- Verify the identity and purity of the compound.- Optimize assay parameters such as temperature, pH, and buffer composition.- Conduct a time-course experiment to determine the optimal incubation period. |
| Non-sigmoidal or biphasic dose-response curve | - Compound has multiple targets or mechanisms of action- Compound precipitation at high concentrations- Off-target effects at high concentrations- Hormesis (a stimulatory effect at low doses and inhibitory at high doses)[10] | - Consider if the compound might have complex pharmacology.- Check the solubility of the compound in the assay medium.- Use a more specific assay or counterscreen for off-target activities.- If hormesis is suspected, specialized non-linear regression models may be needed for analysis.[10] |
| IC50 value is significantly different from published data | - Different experimental conditions (cell line, reagents, incubation time, etc.)- Variations in data normalization and analysis | - Ensure your experimental protocol closely matches the cited literature.- Clearly define your 0% and 100% controls for data normalization.- Use a consistent non-linear regression model for curve fitting.[7][11] |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from ex vivo human skin studies.
| Parameter | Value | Assay Context | Reference |
| IC50 | 0.7 μM | Inhibition of anti-IgE-induced histamine release | [6] |
| IC90 | 6.8 μM | Inhibition of anti-IgE-induced histamine release | [2][3][6] |
Experimental Protocols
Protocol: Generating a Dose-Response Curve for this compound in an ex vivo Human Skin Model
This protocol is a generalized representation based on the methodologies described in the literature.[3]
-
Skin Preparation: Obtain fresh human skin samples. Prepare the skin for the experiment, which may involve removing subcutaneous fat and cutting the skin into appropriate sizes.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations to be tested.
-
Experimental Setup: Use a device like the SkiP to maintain the viability of the skin explants.[3]
-
Compound Application: Deliver this compound to the skin. This can be done topically by applying a cream formulation or directly to the dermis via perfusion with microdialysis fibers.[3]
-
Induction of Histamine Release: Challenge the skin with an appropriate stimulus, such as anti-IgE, to induce mast cell degranulation and histamine release.[2][3] Include vehicle-only controls.
-
Sample Collection: Collect samples from the skin explants over a specified time course using microdialysis.
-
Histamine Quantification: Measure the concentration of histamine in the collected samples using a sensitive method like a fluorometric assay.[3]
-
Data Analysis:
-
Normalize the data by expressing the histamine release in the presence of this compound as a percentage of the release in the vehicle-treated control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope using a non-linear regression analysis software to determine the IC50 value.[7]
-
Visualizations
Caption: SYK Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for Dose-Response Curve Generation.
Caption: Troubleshooting Logic for Dose-Response Curve Issues.
References
- 1. GSK-2646264 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. Biologicals in Treatment of Chronic Urticaria: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prism 3 -- Analyzing Dose-Response Data - FAQ 1751 - GraphPad [graphpad.com]
- 8. One moment, please... [pharmacologyeducation.org]
- 9. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 10. Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: GSK2646264 Skin Delivery and Penetration
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the delivery and penetration of GSK2646264 in various skin models. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to support your research.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Detectable this compound Penetration in Ex Vivo Skin | Formulation Issues: - Poor solubility of this compound in the vehicle. - Suboptimal vehicle composition for skin penetration. - Crystallization of the drug on the skin surface. | Optimize Formulation: - Conduct solubility studies to identify suitable solvents or co-solvents. - Incorporate penetration enhancers such as ethanol or propylene glycol.[1] - Consider advanced formulations like microemulsions or nanocrystal suspensions to improve solubility and bioavailability.[1][2] |
| Skin Barrier Integrity: - Use of skin with a compromised barrier. - Dehydration of the skin sample during the experiment. | Ensure Skin Quality: - Perform barrier integrity tests (e.g., Transepidermal Water Loss - TEWL) before starting the experiment. - Keep the skin hydrated with an appropriate receptor fluid in the Franz diffusion cell.[3] | |
| Experimental Setup: - Air bubbles trapped between the skin and the receptor fluid in the Franz cell. - Inadequate temperature control. | Refine Experimental Technique: - Carefully mount the skin in the Franz diffusion cell to avoid air bubbles.[4] - Maintain the temperature of the receptor fluid at 32°C to mimic physiological skin conditions.[5] | |
| 2. High Variability in Permeation Data | Biological Variation: - Differences in skin thickness and lipid content between donors.[6] - Regional variation in skin permeability.[3] | Standardize Procedures: - Use skin from the same anatomical location for all experiments. - Increase the number of replicates and donors to account for biological variability.[7] |
| Inconsistent Dosing: - Uneven application of the topical formulation. - Variation in the amount of formulation applied. | Precise Dosing: - Use a positive displacement pipette for accurate and consistent application. - Ensure the formulation is spread evenly over the defined application area.[8] | |
| 3. Formulation Instability (e.g., phase separation, precipitation) | Physicochemical Incompatibility: - Interaction between this compound and excipients. - Changes in temperature or pH affecting stability. | Formulation Development: - Conduct pre-formulation studies to assess the compatibility of this compound with various excipients. - Evaluate the stability of the formulation under different storage conditions. |
| 4. Low Efficacy in Cellular Assays (e.g., histamine release) | Insufficient Dermal Concentration: - The amount of this compound reaching the target cells in the dermis is below the efficacious concentration. | Improve Delivery: - Increase the concentration of this compound in the formulation, if solubility permits. - Employ penetration enhancement strategies to increase dermal delivery.[1] - A dermal concentration above 6.8 μM is suggested for approximately 90% inhibition of histamine release.[1][9][10] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in the skin?
A1: this compound is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK). In the skin, SYK is a key mediator in the IgE signaling pathway in mast cells. By inhibiting SYK, this compound blocks the degranulation of mast cells and the subsequent release of histamine and other inflammatory mediators, which are central to the wheal and flare response in conditions like urticaria.[9][11]
Q2: What are the key physicochemical properties of this compound to consider for topical formulation?
A2: As a small molecule kinase inhibitor, this compound is likely to be hydrophobic with poor water solubility.[2][12] This necessitates formulation strategies that can enhance its solubility and partitioning into the skin to achieve therapeutic concentrations in the dermis.
Q3: Which skin models are most appropriate for studying this compound penetration?
A3: Ex vivo human skin from surgical explants is considered the gold standard as it preserves the complex architecture of the skin.[13] Reconstituted human epidermis (RHE) models can also be used, particularly for screening purposes, though they may show higher permeability compared to native human skin.[14] Porcine skin is often used as a surrogate due to its anatomical and physiological similarities to human skin.[2]
Q4: How can I quantify the amount of this compound that has penetrated the skin?
A4: Quantification typically involves separating the different skin layers (stratum corneum, epidermis, and dermis) after the experiment. The drug is then extracted from each layer using an appropriate solvent. The concentration of this compound in the extracts and the receptor fluid is then determined using a validated analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][15]
Q5: What are some effective penetration enhancers for hydrophobic compounds like this compound?
A5: Common chemical penetration enhancers include alcohols (e.g., ethanol), glycols (e.g., propylene glycol), fatty acids, and surfactants.[1] These work by disrupting the highly organized structure of the stratum corneum lipids, thereby increasing the permeability of the drug. Advanced delivery systems like liposomes, niosomes, and microemulsions can also significantly improve the penetration of poorly soluble drugs.[1][16]
Quantitative Data Summary
The following table summarizes key quantitative data from studies involving this compound.
| Parameter | Value | Experimental Model | Source |
| IC90 for Histamine Release Inhibition | 6.8 μM | Ex vivo human skin | [9][10] |
| Topical Cream Concentrations Tested | 0.5%, 1%, and 3% (w/w) | Ex vivo human skin | [10][11] |
| Systemic Bioavailability (Healthy Volunteers, 1% cream) | Geomean AUC(0-24h): 97.9 ngh/mL | In vivo | [17] |
| Systemic Bioavailability (Cold Urticaria Patients, 1% cream) | Geomean AUC(0-24h): 68.2 - 167 ngh/mL | In vivo | [17] |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the procedure for assessing the permeation of this compound from a topical formulation through ex vivo human skin.
Materials:
-
Franz diffusion cells
-
Ex vivo human skin (e.g., from abdominoplasty), dermatomed to a thickness of ~500 µm
-
This compound topical formulation
-
Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions)
-
Water bath with circulator
-
Syringes and needles for sampling
-
HPLC or LC-MS/MS for analysis
Procedure:
-
Preparation:
-
Pre-heat the water bath to 32°C.
-
Degas the receptor fluid by sonication or vacuum filtration.
-
Fill the receptor chambers of the Franz cells with the receptor fluid, ensuring no air bubbles are present.
-
-
Skin Mounting:
-
Carefully mount the dermatomed skin onto the Franz cells with the stratum corneum side facing the donor compartment.
-
Ensure a leak-proof seal between the donor and receptor compartments.
-
Allow the skin to equilibrate for at least 30 minutes.
-
-
Dosing:
-
Apply a precise amount (e.g., 5-10 mg/cm²) of the this compound formulation evenly onto the surface of the skin in the donor compartment.
-
Cover the donor compartment to prevent evaporation.
-
-
Sampling:
-
At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect an aliquot of the receptor fluid from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.
-
-
Sample Analysis:
-
At the end of the experiment, dismantle the cells and wash the skin surface to remove any unabsorbed formulation.
-
Separate the epidermis and dermis.
-
Extract this compound from the skin layers and analyze all samples (receptor fluid, skin extracts) by a validated analytical method.
-
Protocol 2: Preparation of Reconstituted Human Epidermis (RHE) for Permeability Studies
This protocol provides a general method for culturing RHE models.
Materials:
-
Cryopreserved normal human epidermal keratinocytes (NHEKs)
-
Cell culture inserts (e.g., polycarbonate)
-
Keratinocyte growth medium
-
Differentiation medium
-
Multi-well plates
Procedure:
-
Cell Seeding:
-
Thaw and culture NHEKs according to the supplier's instructions.
-
Seed the keratinocytes onto the cell culture inserts placed in multi-well plates containing growth medium.
-
-
Submerged Culture:
-
Culture the cells submerged in growth medium until they reach confluence.
-
-
Air-Liquid Interface (ALI) Culture:
-
Once confluent, raise the inserts to the air-liquid interface by removing the medium from the apical side and adding differentiation medium to the basolateral side only.
-
-
Differentiation:
-
Culture the RHE at the ALI for approximately 10-14 days, changing the differentiation medium every 2-3 days. This allows the keratinocytes to stratify and differentiate, forming a stratum corneum.
-
-
Use in Permeability Assays:
Visualizations
Signaling Pathway
Caption: IgE-mediated mast cell activation and inhibition by this compound.
Experimental Workflow
Caption: Workflow for in vitro skin permeation testing of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low this compound skin penetration.
References
- 1. Strategies to Improve the Transdermal Delivery of Poorly Water-Soluble Non-Steroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gd-online.de [gd-online.de]
- 3. firsthope.co.in [firsthope.co.in]
- 4. norlab.com [norlab.com]
- 5. alterlab.co.id [alterlab.co.id]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The Development of Human Ex Vivo Models of Inflammatory Skin Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Topical kinase inhibitors induce regression of cutaneous squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmasalmanac.com [pharmasalmanac.com]
- 14. Reconstructed Human Epidermis: An Alternative Approach for In Vitro Bioequivalence Testing of Topical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for quantitative determination of drug localized in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Effects of a topical treatment with spleen tyrosine kinase inhibitor in healthy subjects and patients with cold urticaria or chronic spontaneous urticaria: Results of a phase 1a/b randomised double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. A simple reconstructed human epidermis: preparation of the culture model and utilization in in vitro studies | Semantic Scholar [semanticscholar.org]
GSK2646264 experimental controls and baseline measurements
Welcome to the technical support center for GSK2646264, a potent and selective spleen tyrosine kinase (SYK) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, baseline measurements, and troubleshooting for experiments involving this compound and other SYK inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of spleen tyrosine kinase (SYK). In immune cells such as mast cells and B cells, SYK plays a crucial role in signal transduction downstream of immune receptors, including the high-affinity IgE receptor (FcεRI) and the B-cell receptor (BCR).[1][2][3] By inhibiting SYK, this compound blocks the signaling cascade that leads to the release of inflammatory mediators, such as histamine from mast cells, and the activation and proliferation of B cells.[4][5]
Q2: What are the main applications of this compound in research?
A2: this compound and other SYK inhibitors are primarily investigated for their therapeutic potential in autoimmune and inflammatory diseases, as well as certain cancers.[2][6] Research applications include:
-
Dermatology: Studying IgE-mediated skin diseases like chronic spontaneous urticaria by measuring the inhibition of histamine release.[4]
-
Rheumatology: Investigating the treatment of autoimmune arthritis by assessing the reduction of joint inflammation and autoantibody production.[1][7][8]
-
Oncology: Evaluating the potential to induce apoptosis and inhibit proliferation in hematological malignancies and solid tumors.[9][10][11]
Q3: What are appropriate positive and negative controls for an in vitro cell-based assay with this compound?
A3:
-
Positive Controls:
-
Negative Controls:
-
A vehicle control (e.g., DMSO, the solvent for this compound) at the same final concentration used for the drug treatment is essential to account for any effects of the solvent on the cells.
-
An inactive enantiomer of a kinase inhibitor, if available, can be a robust negative control.
-
For target validation, using cells with SYK knocked down or knocked out (e.g., via siRNA or CRISPR) can confirm that the observed effects are SYK-dependent.[11]
-
Q4: How should I determine the optimal concentration of this compound for my experiment?
A4: The optimal concentration is cell-type and assay-dependent. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific experimental system. For this compound, in vitro studies have shown an IC50 of approximately 0.7 µM for the inhibition of anti-IgE-induced histamine release from skin mast cells.[14] However, this can vary, and a starting point for a dose-response experiment could range from 0.01 µM to 10 µM.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No inhibition of SYK phosphorylation or downstream signaling observed. | 1. Inhibitor Instability: this compound may have degraded due to improper storage or handling. 2. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. 3. Cell Culture Conditions: Cell density or passage number may affect signaling pathway activity. 4. Ineffective SYK Activation: The stimulus used to activate the SYK pathway may not be potent enough. | 1. Prepare a fresh stock of this compound. Ensure it is dissolved in an appropriate solvent and stored at the recommended temperature. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Maintain consistent cell culture conditions, including seeding density and passage number. 4. Confirm the activity of your SYK pathway activator (e.g., anti-IgE, anti-IgM) and optimize its concentration and incubation time. |
| High background phosphorylation of SYK. | 1. Serum in Culture Media: Serum contains growth factors that can activate various signaling pathways, including those upstream of SYK. 2. Constitutive SYK Activity: Some cancer cell lines exhibit constitutive activation of the SYK pathway. | 1. For acute stimulation experiments, serum-starve the cells for a few hours or overnight before adding the stimulus and inhibitor. 2. In cell lines with known constitutive SYK activity, a baseline level of phosphorylation is expected. The focus should be on the reduction of this phosphorylation by this compound. |
| Off-target effects observed. | 1. High Inhibitor Concentration: At high concentrations, kinase inhibitors can lose their specificity and inhibit other kinases. 2. Inherent Polypharmacology: Some inhibitors have known off-target activities. | 1. Use the lowest effective concentration of this compound as determined by your dose-response curve. 2. Review the literature for known off-target effects of this compound and other SYK inhibitors.[10] Consider using a structurally different SYK inhibitor as a control to ensure the observed phenotype is not due to a specific off-target effect of this compound. |
| Inconsistent results between experiments. | 1. Variability in Reagents: Inconsistent quality or concentration of antibodies, cytokines, or other reagents. 2. Cell Line Drift: Genetic and phenotypic changes in cell lines over time with continuous passaging. 3. Technical Variability: Minor differences in incubation times, washing steps, or other procedural aspects. | 1. Use reagents from the same lot number whenever possible and perform quality control checks. 2. Use low-passage cells and regularly perform cell line authentication. 3. Adhere strictly to the experimental protocol and document all steps carefully. |
Data Presentation
Table 1: In Vitro Potency of Selected SYK Inhibitors
| Inhibitor | Assay Type | Cell/System | IC50 / EC50 |
| This compound | Histamine Release | Ex vivo human skin mast cells | IC50: 0.7 µM |
| R406 (active metabolite of Fostamatinib) | Tryptase Release | Mast cells | EC50: 0.043–0.053 µM |
| SYK Inhibitor II | Parasite Growth | P. falciparum (Palo Alto strain) | IC50 (48h): 1.8 µM |
| SYK Inhibitor IV | Parasite Growth | P. falciparum (Palo Alto strain) | IC50 (48h): 2.4 µM |
| R406 | Parasite Growth | P. falciparum (Palo Alto strain) | IC50 (48h): 1.1 µM |
Data compiled from multiple sources.[5][15]
Experimental Protocols
Protocol 1: Ex Vivo Human Skin Histamine Release Assay
This protocol is adapted from studies on the effect of this compound on IgE-mediated histamine release.[4][16]
1. Materials:
-
Ex vivo human skin tissue
-
This compound
-
Anti-IgE antibody (positive control)
-
C5a (SYK-independent positive control)
-
Vehicle control (e.g., placebo cream or appropriate solvent)
-
Buffer solution
-
Microdialysis equipment
-
Fluorometric histamine assay kit
2. Baseline Measurement:
-
Culture skin explants and collect baseline histamine levels from the microdialysate to establish the basal release rate.
3. Experimental Procedure:
-
Topically apply this compound cream or a placebo to the skin explants.
-
Alternatively, deliver this compound via perfusion through microdialysis fibers.
-
After an appropriate incubation period, challenge the skin with anti-IgE to induce IgE-mediated mast cell degranulation.
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As a control for SYK-independent mast cell activation, challenge a separate set of explants with C5a.
-
Collect microdialysate at various time points post-challenge.
-
Measure histamine concentration in the collected samples using a fluorometric assay.
4. Data Analysis:
-
Calculate the percentage inhibition of histamine release by this compound compared to the vehicle-treated, anti-IgE challenged control.
-
Confirm that this compound does not inhibit C5a-induced histamine release to demonstrate specificity for the SYK pathway.
Protocol 2: In Vitro Cancer Cell Viability and Signaling Assay
This protocol is a generalized procedure based on studies using SYK inhibitors in cancer cell lines.[10][11]
1. Materials:
-
Cancer cell line of interest (e.g., neuroblastoma, lymphoma)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies for Western blotting: anti-p-SYK, anti-total-SYK, anti-p-ERK, anti-total-ERK, anti-p-Akt, anti-total-Akt, and a loading control (e.g., anti-GAPDH or anti-β-actin)
2. Baseline Measurement:
-
Culture cells in standard conditions and measure baseline cell viability and protein phosphorylation levels in untreated cells.
3. Cell Viability Assay:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for 24, 48, or 72 hours.
-
Add the cell viability reagent and measure the signal according to the manufacturer's instructions.
-
Calculate the IC50 value for cell viability.
4. Western Blot for Signaling Pathway Analysis:
-
Seed cells in 6-well plates.
-
Treat cells with this compound at a concentration around the IC50 for a shorter duration (e.g., 1-4 hours).
-
Lyse the cells and collect protein lysates.
-
Perform SDS-PAGE and Western blotting using the specified antibodies to assess the phosphorylation status of SYK and its downstream targets ERK and Akt.
5. Data Analysis:
-
Normalize cell viability data to the vehicle control.
-
For Western blots, quantify band intensities and express the levels of phosphorylated proteins relative to the total protein levels.
Visualizations
Caption: SYK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflows for in vitro and in vivo studies with this compound.
References
- 1. Spleen Tyrosine Kinase Inhibition Attenuates Autoantibody Production and Reverses Experimental Autoimmune GN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 3. Syk inhibitors in clinical development for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. New insights into SYK targeting in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The selective inhibition of the Syk tyrosine kinase ameliorates experimental autoimmune arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of rheumatoid arthritis with a Syk kinase inhibitor: a twelve-week, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and optimization of orally spleen tyrosine kinase (SYK) inhibitors for treatment of solid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Syk by Phosphorylation on Serine in the Linker Insert - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SYK Inhibition Modulates Distinct PI3K/AKT-dependent Survival Pathways and Cholesterol Biosynthesis in Diffuse Large B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GSK2646264 Histamine Release Assays
Welcome to the technical support center for researchers utilizing GSK2646264 in histamine release assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address challenges such as low signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in the context of histamine release?
This compound is a selective inhibitor of Spleen Tyrosine Kinase (SYK).[1][2] In the context of histamine release, particularly in response to allergens, this compound works by blocking the signaling cascade downstream of the IgE receptor (FcεRI) on mast cells and basophils.[2][3] Activation of this receptor by an allergen-IgE complex normally leads to SYK phosphorylation, which initiates a signaling pathway culminating in the degranulation of these cells and the release of histamine and other pro-inflammatory mediators.[2] By inhibiting SYK, this compound attenuates this process, leading to a reduction in histamine release.[2][3]
Q2: We are observing a very low signal in our histamine detection assay when testing this compound. What are the potential causes?
A low signal, meaning low detected histamine levels, in the presence of an IgE-mediated stimulus can be due to several factors:
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High Efficacy of the Inhibitor: this compound is a potent inhibitor of histamine release. The low signal you are observing might be an accurate reflection of its inhibitory activity. Dermal concentrations above 6.8 μM have been shown to lead to approximately 90% inhibition of histamine release.[3][4][5]
-
Suboptimal Cell Stimulation: The cells (e.g., mast cells, basophils, or LAD2 cell line) may not be degranulating effectively in response to the stimulus (e.g., anti-IgE). This can be due to low responsiveness of donor cells or issues with the stimulating agent.[2]
-
Low Cell Density: An insufficient number of cells per well will result in a low total amount of histamine being released, which may be below the detection limit of your assay.[6][7]
-
Incorrect Reagent Concentrations: The concentrations of the stimulating agent (e.g., anti-IgE) or other critical reagents may be suboptimal.
-
Cell Health: Poor cell viability will lead to a diminished capacity for histamine release.
Q3: Our assay is showing a high background signal, leading to a poor signal-to-noise ratio. How can we troubleshoot this?
High background fluorescence is a common issue in cell-based assays and can originate from multiple sources:[6][8]
-
Autofluorescence: Cellular components (like NADH and flavins) and media components (like phenol red and fetal bovine serum) can emit their own fluorescence.[8][9]
-
Plate Type: The type of microplate used can significantly impact background fluorescence.
-
Non-specific Binding of Detection Reagents: If using a fluorescent-based detection method for histamine, non-specific binding of antibodies or dyes can increase background.[8]
-
Solution: Ensure adequate washing steps and optimize the concentration of detection reagents.[8]
-
Q4: Can photobleaching affect our results in kinetic histamine release assays?
Yes, photobleaching, the photochemical destruction of a fluorophore, can be a significant issue in kinetic assays that involve repeated measurements over time.[10][11] This will manifest as a decrease in fluorescence signal that is not related to the biological activity.
-
Mitigation Strategies:
-
Minimize Exposure: Reduce the duration and intensity of light exposure. Use neutral-density filters if available on your plate reader.[11]
-
Use Photostable Dyes: If your histamine detection method allows, choose a more photostable fluorescent dye.[10][12]
-
Antifade Reagents: For microscopy-based assessments, use mounting media containing antifade reagents.[12]
-
Troubleshooting Guides
Guide 1: Addressing Low Histamine Signal
This guide provides a systematic approach to diagnosing and resolving issues related to a weak or absent histamine signal.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ineffective Cell Degranulation | 1. Positive Control: Run a positive control without any inhibitor to ensure cells are capable of releasing histamine. 2. Optimize Stimulus: Titrate the concentration of the stimulating agent (e.g., anti-IgE) to find the optimal concentration for maximal histamine release. 3. Check Cell Source: Some donors may have low responsiveness to anti-IgE challenges.[2] If possible, screen multiple donors. | A strong signal in the positive control well indicates that the issue lies with the inhibitor or experimental conditions, not the cells' fundamental ability to degranulate. |
| Suboptimal Cell Density | 1. Cell Titration: Perform an experiment with varying cell densities to determine the optimal number of cells per well that provides a robust signal without causing overcrowding.[7] 2. Verify Cell Counts: Ensure accurate cell counting before plating. | Identification of a cell density that yields a signal well within the dynamic range of the assay. |
| Degraded Reagents | 1. Reagent Quality: Use fresh preparations of stimulating agents and other critical reagents. 2. Proper Storage: Ensure all reagents are stored at their recommended temperatures and protected from light if they are photosensitive. | A restored signal upon using fresh, properly stored reagents. |
| Assay Sensitivity | 1. Lower Detection Limit: Confirm that the expected histamine concentration is above the assay's lower limit of detection. For some fluorometric assays, the sensitivity is around 5 ng/ml.[2] 2. Instrument Settings: Optimize the gain settings on your plate reader to enhance signal detection, being mindful that this can also increase background noise.[13] | A detectable signal that is clearly distinguishable from the background noise. |
Guide 2: Reducing High Background Noise
This guide focuses on identifying and mitigating sources of high background in your histamine assay.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Media and Serum Autofluorescence | 1. Use Phenol Red-Free Media: Switch to a medium formulation that does not contain phenol red.[7][9] 2. Reduce Serum: Lower the concentration of fetal bovine serum (FBS) during the assay or switch to a serum-free medium for the duration of the experiment if cell health is not compromised.[8][9] 3. Bottom Reading: If using adherent cells and a compatible plate reader, select the bottom-reading mode to bypass the fluorescent media supernatant.[6][9] | A significant reduction in the fluorescence of the blank or no-cell control wells. |
| Plate-Related Issues | 1. Use Appropriate Plates: For fluorescence assays, use black-walled, clear-bottom microplates to reduce light scatter and well-to-well crosstalk.[6][7] | Lower background signal and improved consistency across the plate. |
| Detection Reagent Issues | 1. Titrate Reagents: Optimize the concentration of any fluorescent dyes or antibodies used for histamine detection to find the lowest concentration that still provides a good signal. 2. Increase Washing: If your protocol involves washing steps after the addition of detection reagents, increase the number and/or duration of washes to remove unbound reagents.[8] | A decrease in background signal without a significant loss of the specific signal. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from relevant studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Conditions | Source |
| IC₅₀ | 0.7 µM | Inhibition of anti-IgE-induced histamine release in ex vivo human skin. | [4][5] |
| IC₉₀ | 6.8 µM | Calculated from the in vitro model of anti-IgE-induced histamine release. | [4][5] |
Experimental Protocols
Protocol 1: Mast Cell Degranulation and Histamine Release Assay
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on IgE-mediated histamine release from a mast cell line (e.g., LAD2).
-
Cell Culture and Plating:
-
Culture LAD2 cells in appropriate media supplemented with stem cell factor (SCF).
-
Sensitize the cells overnight with human IgE.
-
Wash the cells to remove unbound IgE and resuspend them in a suitable buffer (e.g., PIPES buffer).
-
Plate the cells at the predetermined optimal density in a 96-well plate.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions to the appropriate wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubate for a predetermined period (e.g., 30-60 minutes) at 37°C.
-
-
Cell Stimulation:
-
Add the stimulating agent (e.g., anti-IgE antibody) to all wells except the negative control.
-
Incubate for the optimal time to induce degranulation (e.g., 30-60 minutes) at 37°C.
-
-
Histamine Release Measurement:
-
Stop the reaction by placing the plate on ice or adding a stop solution.
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for histamine quantification.
-
-
Histamine Detection (Fluorometric Method):
-
Transfer the supernatant to a new plate for the fluorometric assay.
-
Follow a standard protocol for o-phthalaldehyde (OPA) derivatization of histamine, which renders it fluorescent.
-
Measure the fluorescence on a plate reader with appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and ~450 nm emission).
-
Quantify the histamine concentration by comparing the fluorescence to a standard curve of known histamine concentrations.
-
-
Data Analysis:
-
Calculate the percentage of histamine release inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the inhibition data against the compound concentration to determine the IC₅₀ value.
-
Visualizations
Caption: this compound inhibits SYK, blocking histamine release.
Caption: Workflow for assessing this compound's effect on histamine release.
Caption: Troubleshooting logic for low signal-to-noise in histamine assays.
References
- 1. GSK-2646264 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tecan.com [tecan.com]
- 7. selectscience.net [selectscience.net]
- 8. benchchem.com [benchchem.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. researchgate.net [researchgate.net]
- 11. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. biotium.com [biotium.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: GSK2646264 Cytotoxicity and Cell Viability Assessment
Welcome to the technical support center for researchers utilizing GSK2646264. This resource provides guidance on assessing the cytotoxic effects and impact on cell viability of this spleen tyrosine kinase (SYK) inhibitor. Below you will find frequently asked questions (FAQs), troubleshooting guides for common assays, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of this compound?
A1: this compound is a selective inhibitor of spleen tyrosine kinase (SYK). While its primary therapeutic application is focused on modulating immune responses, particularly in mast cells, all compounds have the potential for off-target effects and cytotoxicity at certain concentrations. The cytotoxic profile of this compound is not extensively characterized in publicly available literature across a wide range of cell types. Therefore, it is crucial for researchers to empirically determine the cytotoxic concentration range (e.g., the half-maximal inhibitory concentration, IC50) in their specific cell model of interest.
Q2: Which cell viability assays are recommended for use with this compound?
A2: A panel of assays is recommended to obtain a comprehensive understanding of this compound's effect on cell viability.
-
Metabolic Assays: MTT, MTS, or WST-1 assays are suitable for initial screening to assess metabolic activity, which is often correlated with cell viability.[1]
-
Apoptosis Assays: To determine if cell death is occurring via apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.[2] Caspase-3/7 activity assays can also be used to measure the activation of executioner caspases.[3]
-
Membrane Integrity Assays: Lactate dehydrogenase (LDH) release assays can quantify cytotoxicity by measuring the leakage of this enzyme from damaged cells.
Q3: Can this compound interfere with the readout of colorimetric or fluorometric assays?
A3: It is possible for any test compound to interfere with assay readouts. For instance, colored compounds can affect absorbance measurements in MTT or MTS assays.[4] It is recommended to run a control experiment with this compound in cell-free media to assess any intrinsic absorbance or fluorescence of the compound at the assay wavelengths.
Troubleshooting Guides
MTT/MTS Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High background in "no cell" control wells | Contamination of media or reagents with reducing agents; Phenol red in the medium. | Use fresh, sterile reagents. Use a serum-free and phenol red-free medium during the MTT/MTS incubation step. |
| Low signal or poor dynamic range | Suboptimal cell seeding density (too low); Insufficient incubation time with the reagent. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay.[5] Increase incubation time with the MTT/MTS reagent, ensuring it is within the manufacturer's recommended range. |
| Inconsistent results between replicates | Uneven cell seeding; "Edge effect" in 96-well plates; Incomplete solubilization of formazan crystals (MTT assay).[6] | Ensure the cell suspension is homogenous before and during seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.[6] For MTT assays, ensure complete dissolution of formazan crystals by thorough mixing. |
| Increased absorbance at high this compound concentrations | The compound may be directly reducing the tetrazolium salt or inducing a metabolic stress response that increases reductase activity before cell death.[4][7] | Run a cell-free control to check for direct reduction.[7] Corroborate results with a different type of viability assay (e.g., Annexin V/PI). |
Annexin V/PI Apoptosis Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High percentage of Annexin V positive cells in the negative control | Cells were handled too harshly during harvesting or staining, causing membrane damage. | Use gentle cell harvesting techniques (e.g., using a cell scraper for adherent cells instead of trypsin if possible, gentle centrifugation). |
| High percentage of PI positive cells in all samples | Cells were not healthy at the start of the experiment; Apoptosis has progressed to late-stage/necrosis. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Analyze cells at an earlier time point after treatment. |
| Weak or no Annexin V signal in positive control | The apoptosis-inducing agent was not effective; Insufficient incubation time. | Use a known, potent apoptosis inducer as a positive control. Optimize the concentration and incubation time of the inducing agent. |
| Compensation issues between FITC (Annexin V) and PI channels | Incorrect compensation settings on the flow cytometer. | Use single-stained controls (Annexin V only and PI only) to set the correct compensation. |
Quantitative Data Summary
The following table presents hypothetical IC50 values for this compound in different cell lines to illustrate how such data could be presented. Note: This data is for illustrative purposes only and is not derived from experimental results.
| Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 (µM) |
| Jurkat | Human T-cell leukemia | MTT | 48 | 25.8 |
| A549 | Human lung carcinoma | MTS | 48 | > 100 |
| MCF-7 | Human breast adenocarcinoma | MTT | 48 | 72.3 |
| LAD2 | Human mast cell line | MTS | 24 | > 50 |
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells) and "no cell" blank controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the chosen duration. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting:
-
Suspension cells: Transfer the cells to a microcentrifuge tube.
-
Adherent cells: Gently collect the culture supernatant (which may contain apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle method like trypsinization or scraping. Combine the supernatant and the detached cells.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[2] Discard the supernatant and wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only stained cells to set up the flow cytometer and compensation.
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Variability in GSK2646264-Treated LAD2 Cell Responses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving the SYK inhibitor GSK2646264 and the human mast cell line, LAD2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in LAD2 cells?
This compound is a small molecule inhibitor of Spleen Tyrosine Kinase (SYK).[1] In LAD2 mast cells, activation via the high-affinity IgE receptor (FcεRI) leads to the phosphorylation of SYK. Activated SYK is crucial for initiating downstream signaling cascades that result in the release of pre-formed mediators (e.g., histamine, β-hexosaminidase) from granules, a process known as degranulation, and the de novo synthesis of cytokines and chemokines.[2][3][4] this compound blocks the kinase activity of SYK, thereby inhibiting these inflammatory responses.[1]
Q2: What is the optimal concentration of this compound to use for inhibiting LAD2 cell degranulation?
An estimated IC50 of 0.7 µM for this compound has been reported for the inhibition of IgE-mediated histamine release in an ex vivo human skin model, which is a relevant proxy for mast cell activity.[5][6] However, the optimal concentration for your specific LAD2 cell experiments should be determined empirically. A concentration-response curve is recommended to identify the IC50 for the inhibition of both degranulation and cytokine release in your experimental setup. As a reference, another SYK inhibitor, LAS189386, was shown to inhibit LAD2 cell degranulation with an IC50 of 56 nM.[1]
Q3: Is this compound cytotoxic to LAD2 cells at effective concentrations?
Q4: How can I minimize variability in my LAD2 cell cultures?
LAD2 cells are known for their slow growth and potential for phenotypic instability in continuous culture.[7][8] To minimize variability:
-
Culture Conditions: Strictly adhere to recommended culture protocols. LAD2 cells are dependent on Stem Cell Factor (SCF) for survival and proliferation.[9]
-
Passaging: Avoid letting cells become over-confluent. Maintain cell densities between 0.25–0.5 × 10^6 cells/ml to minimize clumping.[10]
-
Cryopreservation: It is best practice to freeze down aliquots of early-passage cells and thaw new stocks every 1-2 months to maintain consistent responsiveness.[9]
-
Mycoplasma Testing: Regularly test for mycoplasma contamination, as LAD2 cells are highly sensitive.
Troubleshooting Guides
Issue 1: High Variability in Degranulation (β-Hexosaminidase Release)
| Potential Cause | Recommended Solution |
| Inconsistent Cell Health and Viability | Ensure consistent cell culture practices as outlined in the FAQs. Use cells from a similar passage number for all experiments. Perform a viability check before each experiment. |
| Variable IgE Sensitization | Optimize IgE concentration and sensitization time (typically overnight). Ensure thorough washing to remove unbound IgE, which can cause high background. |
| Inconsistent Activator Concentration | Prepare fresh dilutions of the activating agent (e.g., anti-IgE, streptavidin) for each experiment. Ensure homogenous mixing in the cell suspension. |
| Prolonged Cell Culture | LAD2 cells can lose their responsiveness over time in culture.[10] Thaw a fresh vial of early-passage cells if a decline in degranulation is observed. |
| Cell Clumping | Cell clumps can lead to inconsistent exposure to this compound and activating stimuli. Gently pipette to break up clumps before seeding. Maintain appropriate cell densities to prevent clumping.[10] |
Issue 2: High Background in β-Hexosaminidase Assay
| Potential Cause | Recommended Solution |
| Spontaneous Degranulation | Handle cells gently during washing and plating to avoid mechanical stress. Ensure all buffers and media are at 37°C. High background can be due to IgE aggregates; centrifuge IgE solution before use.[11] |
| Contamination | Mycoplasma or bacterial contamination can lead to non-specific cell activation. Regularly test for and eliminate any contamination. |
| Substrate Instability | Prepare the p-NAG substrate solution fresh for each assay. Protect from light and store aliquots at -20°C.[11] |
Issue 3: Inconsistent Cytokine Release
| Potential Cause | Recommended Solution |
| Variable Incubation Times | The optimal incubation time for cytokine release is typically longer than for degranulation (e.g., 4-24 hours).[11] Standardize the incubation time across all experiments for a specific cytokine. |
| Donor Variability in Serum (if used) | If using human serum for sensitization, be aware of potential donor-to-donor variability in IgE content and other factors that may influence LAD2 cell activation. |
| Cytokine Degradation | Collect supernatants promptly after incubation and store them at -80°C until analysis to prevent cytokine degradation. Include protease inhibitors in the collection buffer if necessary. |
Experimental Protocols
LAD2 Cell Culture and Maintenance
-
Medium: StemPro™-34 SFM supplemented with 100 ng/mL recombinant human Stem Cell Factor (SCF), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
Subculturing: Perform a hemi-depletion of the culture medium weekly by gently centrifuging the cells, removing half of the old medium, and resuspending the cells in the remaining medium before adding an equal volume of fresh, pre-warmed complete medium. Maintain cell density between 0.25 x 10⁶ and 1 x 10⁶ cells/mL.
β-Hexosaminidase Degranulation Assay
-
Sensitization: Seed LAD2 cells at 5-10 x 10³ cells/well in a 96-well plate in cytokine-depleted medium containing 100 ng/mL of IgE. Incubate overnight at 37°C.
-
Washing: Wash cells three times with pre-warmed HEPES buffer containing 0.04% BSA to remove excess IgE.
-
This compound Treatment: Pre-incubate cells with varying concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.
-
Activation: Add the activating agent (e.g., anti-IgE or streptavidin) and incubate for 30 minutes at 37°C.
-
Supernatant Collection: Centrifuge the plate at 450 x g for 5 minutes at 4°C. Carefully collect the supernatant.
-
Cell Lysis: Lyse the remaining cells with 0.1% Triton X-100 to determine the total β-hexosaminidase content.
-
Enzymatic Reaction: Add supernatant and cell lysate to a new 96-well plate containing p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate. Incubate for 90 minutes at 37°C.
-
Readout: Stop the reaction with a high pH buffer (e.g., 0.2 M glycine, pH 10.7) and read the absorbance at 405 nm.
-
Calculation: Express degranulation as a percentage of the total β-hexosaminidase release from lysed cells.
Cytokine Release Assay
-
Sensitization and Treatment: Follow steps 1-3 of the degranulation assay, using a larger well format (e.g., 24-well plate) and a higher cell density (e.g., 0.5-1 x 10⁶ cells/mL).
-
Activation: Add the activating agent and incubate for 4-24 hours at 37°C, depending on the cytokine of interest.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Cytokine Quantification: Measure cytokine levels (e.g., TNF-α, IL-8) in the supernatant using ELISA or a multiplex bead-based assay according to the manufacturer's instructions.
Data Presentation
Table 1: this compound Potency on Mast Cell Degranulation
| Compound | Assay | Target Cell/Tissue | Parameter | IC50 | Reference |
| This compound | Histamine Release | ex vivo Human Skin | IgE-mediated histamine release | ~0.7 µM | [5][6] |
| LAS189386 | Degranulation | LAD2 Cells | IgE-mediated degranulation | 56 nM | [1] |
Visualizations
Caption: IgE-mediated SYK signaling pathway in LAD2 mast cells and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting variability in LAD2 cell experiments.
References
- 1. A novel inhaled Syk inhibitor blocks mast cell degranulation and early asthmatic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mast Cell Signaling: the Role of Protein Tyrosine Kinase Syk, its Activation and Screening methods for New Pathway Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syk-kinase inhibition prevents mast cell activation in nasal polyps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The tyrosine kinase network regulating mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of a novel human mast cell line that responds to stem cell factor and expresses functional FcεRI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Novel Mast Cell Activators Using Cell-Based High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation, Isolation, and Maintenance of Human Mast Cells and Mast Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
GSK2646264 quality control and batch-to-batch consistency
This technical support center provides researchers, scientists, and drug development professionals with guidance on the quality control and batch-to-batch consistency of GSK2646264. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Disclaimer: Specific quality control parameters and batch-to-batch consistency data for this compound, a proprietary compound, are not publicly available. The following information is based on published research and general quality control principles for pharmaceutical compounds and formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of spleen tyrosine kinase (SYK). SYK is a critical enzyme in the signaling pathway of the high-affinity IgE receptor (FcεRI) on mast cells.[1][2] Upon allergen binding to IgE, SYK is activated, leading to a cascade of downstream signaling events that result in the degranulation of mast cells and the release of inflammatory mediators such as histamine.[3] By inhibiting SYK, this compound blocks this signaling pathway, thereby preventing mast cell degranulation and the subsequent inflammatory response.[1][2][4]
Q2: What are the typical quality control specifications for this compound Active Pharmaceutical Ingredient (API)?
While a specific certificate of analysis for this compound is not publicly available, the quality of a kinase inhibitor API like this compound would typically be ensured by a series of tests. These tests and their general acceptance criteria are outlined in the table below, based on common pharmaceutical standards.
| Test | Method | Typical Specification |
| Appearance | Visual Inspection | White to off-white solid |
| Identity | HPLC-UV, Mass Spectrometry, NMR | Conforms to reference standard |
| Assay | HPLC-UV | ≥ 98.0% |
| Purity | HPLC-UV | ≥ 99.0% |
| Related Substances | HPLC-UV | Individual impurity ≤ 0.1%, Total impurities ≤ 0.5% |
| Residual Solvents | Gas Chromatography (GC) | Complies with ICH Q3C limits |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Residue on Ignition | Gravimetry | ≤ 0.1% |
Q3: How is the quality of the this compound topical cream formulation assessed?
The quality of a topical cream formulation is assessed through a variety of in-process and finished product quality control tests to ensure its safety, efficacy, and stability.[5][6]
| Test | Method | Typical Specification |
| Appearance | Visual Inspection | Smooth, white, homogeneous cream |
| Odor | Olfactory | Characteristic, free from foreign odors |
| pH | pH meter | 4.5 - 6.5 |
| Viscosity | Viscometer | Within a defined range (e.g., 20,000-50,000 cP) |
| Spreadability | Parallel plate method | Within a defined range |
| Particle Size | Microscopy or Laser Diffraction | Uniform, with no large aggregates |
| Content Uniformity | HPLC-UV | 90.0% - 110.0% of label claim |
| Microbial Limits | USP <61> and <62> | Total aerobic microbial count ≤ 100 CFU/g, Total yeast and mold count ≤ 10 CFU/g, Absence of specified pathogens |
| Stability | HPLC-UV, Physical tests | Meets specifications under accelerated and long-term storage conditions |
Troubleshooting Guides
Problem 1: Inconsistent experimental results with different batches of this compound.
Inconsistent results between different batches of this compound can arise from variations in purity, potency, or the presence of impurities.
Possible Causes and Solutions:
-
Purity and Impurity Profile:
-
Cause: Different batches may have slight variations in their impurity profiles, which could affect biological activity.
-
Solution: Always request a batch-specific Certificate of Analysis (CoA) from the supplier. Compare the purity and impurity profiles of the different batches. If significant differences are observed, consider using a purification method such as recrystallization or chromatography if feasible in your experimental setting.
-
-
Potency:
-
Cause: The biological activity of different batches may vary.
-
Solution: If possible, perform a dose-response curve for each new batch to determine its IC50 value and confirm its potency in your experimental system. This will allow for normalization between batches.
-
-
Solubility:
-
Cause: Variations in the physical properties of the solid form (e.g., crystallinity) can affect solubility.
-
Solution: Ensure the compound is fully dissolved before use. If solubility issues are suspected, try gentle warming, vortexing, or sonication. Always use the recommended solvent for stock solutions.
-
Problem 2: Poor solubility of this compound in aqueous buffers.
This compound is a small molecule that may have limited solubility in aqueous solutions.
Possible Causes and Solutions:
-
Incorrect Solvent for Stock Solution:
-
Cause: Using an inappropriate solvent to prepare the initial stock solution.
-
Solution: Prepare a high-concentration stock solution in an organic solvent such as DMSO.[7] For final dilutions into aqueous buffers, ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent effects on your experiment.
-
-
Precipitation upon Dilution:
-
Cause: The compound may precipitate when diluted from a high-concentration organic stock into an aqueous buffer.
-
Solution: Perform serial dilutions. Dilute the stock solution in a stepwise manner, ensuring the solution is clear at each step. Avoid large single-step dilutions.
-
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Assay of this compound
This is a general HPLC method that can be adapted for the analysis of this compound.
-
Column: C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 100 Å, 2.6 μm, 50 x 2.1 mm).[6]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in a suitable organic solvent (e.g., acetonitrile or DMSO). Dilute to a working concentration of 10-100 µg/mL with the mobile phase.
Stability Testing of this compound Cream Formulation
This protocol outlines a general approach for assessing the stability of a this compound cream formulation.
-
Storage Conditions:
-
Long-term: 25 °C / 60% RH.
-
Accelerated: 40 °C / 75% RH.
-
-
Time Points:
-
Long-term: 0, 3, 6, 9, 12, 18, 24 months.
-
Accelerated: 0, 1, 2, 3, 6 months.
-
-
Tests to be Performed at Each Time Point:
-
Physical appearance (color, homogeneity, phase separation).
-
pH.
-
Viscosity.
-
Assay of this compound (by HPLC).
-
Related substances/degradation products (by HPLC).
-
Microbial limits.
-
The results from stability testing are crucial for determining the shelf-life and appropriate storage conditions for the product.[8]
References
- 1. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. IPQC & FPQC tests for creams | PPTX [slideshare.net]
- 6. Creams: SOP for Analytical Testing of New Cream Formulations – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 7. Syk Inhibitor [sigmaaldrich.com]
- 8. Innovative Techniques For Quality Control And Stability Testing In Topical Formulations - Dow Development Labs [dowdevelopmentlabs.com]
Best practices for storing and handling GSK2646264
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling the spleen tyrosine kinase (Syk) inhibitor, GSK2646264.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C. For shorter periods, it can be stored at 4°C. It is important to keep the compound in a tightly sealed container to protect it from moisture.
Q2: How should I prepare stock solutions of this compound?
It is recommended to dissolve this compound in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO).
Q3: What are the recommended storage conditions for this compound stock solutions?
Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. These aliquots should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month). When stored at -20°C, it is advisable to protect the solution from light.
Q4: Can I store experimental samples containing this compound?
Yes, experimental samples such as biopsy extracts and receiver fluids from in vitro permeation studies containing this compound have been successfully stored at -20°C until analysis.
Troubleshooting Guides
Issue 1: I am seeing variability in my experimental results when using a previously prepared stock solution of this compound.
-
Possible Cause: The compound may have degraded due to improper storage or handling. Repeated freeze-thaw cycles can break down the molecule.
-
Solution: Always aliquot your stock solution into single-use volumes after preparation. Store these aliquots at -80°C for long-term stability. Avoid using a stock solution that has been subjected to multiple freeze-thaw cycles.
Issue 2: I am having difficulty dissolving this compound.
-
Possible Cause: The incorrect solvent may be in use, or the compound may not be highly soluble in the chosen solvent at the desired concentration.
-
Solution: this compound is known to be soluble in DMSO. If you are using an aqueous buffer, the solubility is expected to be low. For experimental protocols requiring aqueous solutions, it is common to first dissolve the compound in DMSO to create a high-concentration stock solution and then dilute this stock into the aqueous experimental medium. Be mindful of the final DMSO concentration in your experiment, as high concentrations can affect cell viability and experimental outcomes.
Quantitative Data Summary
| Parameter | Condition | Value/Recommendation |
| Storage of Solid Compound | Long-term | -20°C |
| Short-term | 4°C | |
| Storage of Stock Solution | Long-term (-80°C) | Up to 6 months |
| Short-term (-20°C) | Up to 1 month (protect from light) | |
| Recommended Solvent | Stock Solution Preparation | DMSO |
| Storage of Experimental Samples | Biopsy Extracts, Permeation Fluids | -20°C |
Key Experimental Protocols
Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add a sufficient volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
In Vitro Skin Permeation Study
This protocol is based on methodologies used in published studies involving this compound.
-
Skin Preparation: Use ex vivo human skin mounted on Franz diffusion cells.
-
Formulation Application: this compound can be formulated as a cream (e.g., 0.5%, 1%, and 3% w/w) for topical application. Apply a known quantity of the cream to the surface of the skin in the donor compartment.
-
Receptor Fluid: Use a physiologically relevant buffer as the receptor fluid in the acceptor compartment.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 10, 22, and 24 hours), collect samples from the receptor fluid.
-
Sample Storage: Store the collected receiver fluid samples at -20°C until analysis by a suitable method like LC-MS/MS.
-
Analysis: Determine the concentration of this compound in the collected samples to assess skin penetration.
Visualizations
Caption: Signaling pathway of IgE-mediated mast cell degranulation and the inhibitory action of this compound.
Caption: Experimental workflow for the preparation and use of this compound in a typical in vitro experiment.
Validation & Comparative
A Head-to-Head Comparison of GSK2646264 and Fostamatinib in SYK Inhibition
A detailed analysis of the potency, experimental validation, and signaling pathways of two prominent SYK inhibitors.
In the landscape of kinase inhibitors, Spleen Tyrosine Kinase (SYK) has emerged as a critical therapeutic target for a range of autoimmune and inflammatory diseases. This guide provides a comprehensive comparison of two key SYK inhibitors: GSK2646264 and fostamatinib (specifically its active metabolite, R406). We delve into their SYK inhibition potency, supported by experimental data, and provide an overview of the methodologies used to generate this data. Furthermore, a detailed visualization of the SYK signaling pathway is presented to contextualize the mechanism of action of these inhibitors.
Quantitative Comparison of SYK Inhibition Potency
The inhibitory potency of this compound and fostamatinib's active metabolite, R406, against SYK has been evaluated in both biochemical and cellular assays. The following table summarizes the key quantitative data, providing a direct comparison of their efficacy.
| Inhibitor | Active Form | Assay Type | Potency (IC50/pIC50/Ki) | Reference |
| This compound | This compound | SYK lysate assay | pIC50 = 7.1 | [1][2] |
| Anti-IgE-induced histamine release (ex vivo human skin) | IC50 = 0.7 µM | [1][2][3][4] | ||
| Fostamatinib | R406 | Cell-free kinase assay | IC50 = 41 nM | [5][6][7] |
| ATP competitive binding assay | Ki = 30 nM | [6][7] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency. Fostamatinib is a prodrug that is rapidly converted to its active metabolite, R406, in vivo.
Experimental Protocols
The determination of the inhibitory potency of these compounds relies on robust and reproducible experimental methodologies. Below are detailed descriptions of the key assays cited in this guide.
Biochemical Kinase Assays
Biochemical assays are essential for determining the direct inhibitory effect of a compound on the purified SYK enzyme. A commonly employed method is the ADP-Glo™ Kinase Assay .
Principle: This luminescent assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light signal is proportional to the amount of ADP produced and thus, the SYK kinase activity.
General Protocol:
-
Kinase Reaction: Recombinant SYK enzyme is incubated with a suitable substrate (e.g., a generic tyrosine kinase substrate) and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT). The inhibitor (this compound or R406) at various concentrations is included in the reaction mixture.[8]
-
Reaction Termination and ATP Depletion: After a defined incubation period (e.g., 60 minutes at room temperature), ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.[8][9][10] This step is typically incubated for 40 minutes at room temperature.[8][9][10]
-
ADP Detection: Kinase Detection Reagent is then added. This reagent contains an enzyme that converts ADP to ATP and the necessary components for a luciferase reaction (luciferin and luciferase).[8][9][10]
-
Signal Measurement: The mixture is incubated for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[8][9][10] The luminescence is then measured using a luminometer.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of SYK activity, is calculated by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Assays
Cellular assays provide a more physiologically relevant context by measuring the inhibitor's effect on SYK activity within a cellular environment. The anti-IgE-induced histamine release assay is particularly relevant for SYK's role in allergic responses.
Principle: In mast cells and basophils, the cross-linking of IgE bound to its high-affinity receptor (FcεRI) by an antigen or anti-IgE antibody triggers a signaling cascade heavily dependent on SYK. This leads to the degranulation and release of inflammatory mediators, including histamine. The inhibitory effect of a compound on this process reflects its cellular potency against SYK.
General Protocol (based on ex vivo human skin model):
-
Sample Preparation: Ex vivo human skin samples are obtained and mounted in a perfusion system.[2][11]
-
Inhibitor Treatment: The skin is perfused with different concentrations of the SYK inhibitor (e.g., this compound) for a set period to allow for tissue penetration.[2][11]
-
Stimulation: The skin is then challenged with an anti-IgE antibody to induce mast cell degranulation.[2][11]
-
Histamine Collection: The perfusate is collected, and the concentration of released histamine is measured.[2][11] This can be done using various methods, such as a fluorometric assay or an ELISA.[12]
-
Data Analysis: The percentage of histamine release inhibition is calculated for each inhibitor concentration relative to a vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration.
SYK Signaling Pathway
To understand the mechanism of action of this compound and fostamatinib, it is crucial to visualize the SYK signaling pathway. The following diagram, generated using Graphviz, illustrates the key events in SYK activation and downstream signaling.
Caption: The SYK signaling pathway, initiated by immune receptor activation.
This guide provides a foundational comparison of this compound and fostamatinib for researchers and professionals in drug development. The presented data and methodologies offer a clear perspective on their SYK inhibition potencies, while the signaling pathway diagram provides a visual context for their mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Fostamatinib Disodium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. promega.com [promega.com]
- 9. ulab360.com [ulab360.com]
- 10. promega.com [promega.com]
- 11. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. novamedline.com [novamedline.com]
A Comparative Guide to Selective SYK Inhibitors: GSK2646264 in Focus
For Researchers, Scientists, and Drug Development Professionals
Spleen tyrosine kinase (SYK) has emerged as a critical mediator in the signaling pathways of various immune cells, making it a compelling target for therapeutic intervention in a range of autoimmune and inflammatory diseases, as well as certain hematological malignancies. The development of selective SYK inhibitors represents a significant advancement in the pursuit of targeted therapies with improved efficacy and safety profiles. This guide provides an objective comparison of GSK2646264, a potent and selective SYK inhibitor, with other notable selective SYK inhibitors: Fostamatinib (the active metabolite of which is R406), Entospletinib (GS-9973), and Cevidoplenib (SKI-O-703). The information presented herein is supported by available experimental data to aid researchers in their evaluation of these compounds.
Mechanism of Action: Targeting the SYK Signaling Cascade
SYK is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs), Fc receptors (FcRs), and C-type lectin receptors.[1][2][3] Upon receptor engagement, SYK is recruited to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) and becomes activated. This initiates a cascade of downstream signaling events, leading to cellular responses such as proliferation, differentiation, cytokine release, and phagocytosis.[4][5] Selective SYK inhibitors, including this compound, Fostamatinib, Entospletinib, and Cevidoplenib, exert their therapeutic effects by binding to the ATP-binding pocket of the SYK enzyme, thereby inhibiting its kinase activity and disrupting these signaling pathways.[6][7][8]
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other selective SYK inhibitors. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.[9][10]
| Inhibitor | SYK IC50 (nM) | Key Findings |
| This compound | ~79.4 (pIC50 of 7.1) | Potent and selective SYK inhibitor with good skin penetration.[11] |
| Fostamatinib (R406) | 41 | The active metabolite of the first-in-class oral SYK inhibitor, Fostamatinib.[8] |
| Entospletinib (GS-9973) | 7.7 | Orally bioavailable and selective SYK inhibitor.[1][12] |
| Cevidoplenib (SKI-O-703) | 6.2 (as SKI-O-592) | Orally available inhibitor with potential anti-inflammatory and immunomodulating activities.[8] |
Selectivity Profile: On-Target Efficacy and Off-Target Effects
The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and enhancing its therapeutic window. A more selective inhibitor is less likely to interact with other kinases, which can lead to unintended side effects.
This compound has been described as a potent and selective SYK inhibitor.[11]
Fostamatinib (R406) , while potent against SYK, has been shown to be less selective and inhibits other kinases such as FLT3.[8] This broader activity might contribute to some of its observed side effects.
Entospletinib (GS-9973) is reported to be a highly selective SYK inhibitor, showing greater than 1,000-fold selectivity for SYK over a panel of other kinases in cellular assays.[6] In a head-to-head comparison in KINOMEscan assays, Entospletinib was found to be more selective for SYK than R406, with only one other kinase (TNK1) falling within a 10-fold selectivity range, compared to 36 kinases for R406.
Cevidoplenib (SKI-O-592) is also characterized as a selective SYK inhibitor.[8]
Preclinical and Clinical Insights
This compound
Fostamatinib
Fostamatinib is an approved oral medication for the treatment of chronic immune thrombocytopenia (ITP).[14] Its efficacy is attributed to the inhibition of SYK-mediated platelet destruction by macrophages.[14] While effective, its use can be associated with side effects such as diarrhea, hypertension, and neutropenia, which may be related to its broader kinase inhibition profile.[6]
Entospletinib
Entospletinib has been evaluated in clinical trials for various hematological malignancies.[6] Preclinical studies have shown its ability to inhibit BCR-mediated signaling in CLL cell lines, leading to decreased chemokine secretion and cell redistribution.[6] Its high selectivity is anticipated to result in fewer dose-limiting adverse effects compared to less selective inhibitors.[6]
Cevidoplenib
Cevidoplenib has completed a Phase 2 clinical trial for Immune Thrombocytopenia (ITP).[7][15] The study showed that Cevidoplenib significantly improved platelet responses in patients with persistent and chronic ITP who had failed multiple prior therapies.[16] The treatment was generally well-tolerated.[16] The U.S. FDA has granted orphan drug designation to Cevidoplenib for the treatment of ITP.[17]
Experimental Protocols
General In Vitro SYK Kinase Assay Protocol
The following provides a general outline for a common in vitro kinase assay used to determine the IC50 of SYK inhibitors. Specific parameters such as enzyme and substrate concentrations, and incubation times, may vary between different laboratories and assay kits.
Objective: To measure the enzymatic activity of SYK and the inhibitory effect of test compounds.
Principle: The assay measures the transfer of a phosphate group from ATP to a peptide substrate by the SYK enzyme. The amount of phosphorylated substrate or the amount of ADP produced is then quantified.
Materials:
-
Recombinant human SYK enzyme
-
Biotinylated peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit from Promega or HTRF® from Cisbio)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader capable of detecting luminescence or fluorescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a microplate, add the SYK enzyme, the peptide substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add the diluted test compounds or DMSO (as a control) to the reaction mixture.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a defined period (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). Add the detection reagents according to the manufacturer's protocol to quantify the amount of phosphorylated substrate or ADP.
-
Data Analysis: Measure the signal (luminescence or fluorescence) using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[18][19][20]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified SYK signaling pathway in immune cells.
Caption: General workflow for an in vitro SYK kinase inhibition assay.
References
- 1. Effects of a topical treatment with spleen tyrosine kinase inhibitor in healthy subjects and patients with cold urticaria or chronic spontaneous urticaria: Results of a phase 1a/b randomised double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation and Function of Syk Tyrosine Kinase in Mast Cell Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mast Cell Signaling: the Role of Protein Tyrosine Kinase Syk, its Activation and Screening methods for New Pathway Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Syk inhibitors in clinical development for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GENOSCO [genosco.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biologicals in Treatment of Chronic Urticaria: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Recent advances in understanding spleen tyrosine kinase (SYK) in human biology and disease, with a focus on fostamatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oscotec to test cevidoplenib as 1st-line ITP drug through investigator-led trial < Bio < Article - KBR [koreabiomed.com]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. pharmacytimes.com [pharmacytimes.com]
- 17. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
- 19. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]
- 20. HTScan® Syk Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
Validating GSK2646264's Inhibition of SYK Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GSK2646264, a selective Spleen Tyrosine Kinase (SYK) inhibitor, with other notable SYK inhibitors. The focus is on the validation of its inhibitory effect on SYK phosphorylation, a critical step in various immune signaling pathways. Experimental data is presented to support the comparison, along with detailed methodologies for key assays.
Introduction to SYK and Its Inhibition
Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[1] Upon receptor engagement, SYK is recruited to phosphorylated Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) and becomes activated through phosphorylation. This initiates a signaling cascade leading to cellular responses such as proliferation, differentiation, and the release of inflammatory mediators. Consequently, SYK has emerged as a significant therapeutic target for a range of autoimmune and inflammatory diseases, as well as certain hematological malignancies.
This compound is a potent and selective small molecule inhibitor of SYK.[2] Its mechanism of action involves blocking the kinase activity of SYK, thereby attenuating the downstream signaling pathways. This guide compares the inhibitory potency of this compound against SYK with that of other well-characterized SYK inhibitors, providing a valuable resource for researchers in the field.
Comparative Analysis of SYK Inhibitor Potency
The inhibitory activity of this compound and its alternatives against SYK has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the biochemical or enzymatic IC50 values for several SYK inhibitors, providing a direct comparison of their potency in inhibiting SYK kinase activity.
| Inhibitor | SYK IC50 (nM) | Assay Type |
| This compound | ~79.4 (pIC50 = 7.1)[2] | Biochemical Assay |
| Fostamatinib (R406) | 41 | Biochemical Assay |
| Entospletinib (GS-9973) | 7.7 | Cell-free Assay |
| Lanraplenib (GS-9876) | 9.5 | Cell-free Assay |
| Cerdulatinib (PRT062070) | 32 | Biochemical Assay |
| LAS189386 | 7.2 | Enzymatic Assay |
Note: Lower IC50 values indicate higher potency. The data presented is derived from biochemical or enzymatic assays that directly measure the inhibition of SYK kinase activity. Cellular assays, which measure downstream effects, may yield different IC50 values. For instance, this compound has been shown to inhibit anti-IgE-induced histamine release in ex vivo human skin with an IC50 of 0.7 µM.[3][4]
Experimental Protocols for Validating SYK Inhibition
The validation of SYK inhibitors relies on robust and reproducible experimental methods. Below are detailed protocols for common assays used to measure the inhibition of SYK phosphorylation and its downstream consequences.
Biochemical SYK Kinase Inhibition Assay (e.g., HTRF or ADP-Glo)
This type of assay directly measures the enzymatic activity of purified SYK and its inhibition by a test compound.
Objective: To determine the IC50 value of an inhibitor against purified SYK kinase.
Principle: The assay measures the phosphorylation of a synthetic substrate by the SYK enzyme. The amount of phosphorylated substrate or the amount of ADP produced is quantified, typically using methods like Homogeneous Time-Resolved Fluorescence (HTRF) or luminescence (ADP-Glo).
Materials:
-
Recombinant human SYK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
SYK substrate (e.g., a biotinylated peptide)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Detection reagents (e.g., HTRF antibodies or ADP-Glo™ Kinase Assay reagents)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a microplate, add the kinase buffer, SYK enzyme, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and the SYK substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Read the plate on a microplate reader (fluorescence or luminescence).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value using a suitable curve-fitting software.
Cell-Based SYK Phosphorylation Assay (Western Blot)
This assay measures the level of phosphorylated SYK (pSYK) within a cellular context, providing insight into the inhibitor's ability to penetrate cells and engage its target.
Objective: To assess the effect of an inhibitor on SYK autophosphorylation in a cellular model.
Principle: Cells are stimulated to induce SYK phosphorylation. Following treatment with the inhibitor, cell lysates are prepared, and proteins are separated by SDS-PAGE. Phosphorylated SYK is then detected using a specific antibody against the phosphorylated form of SYK (e.g., pSYK Tyr525/526).
Materials:
-
Cell line expressing SYK (e.g., Ramos B-cells, mast cells)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., anti-IgM for B-cells, anti-IgE for mast cells)
-
Test inhibitor (e.g., this compound)
-
Lysis buffer containing protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pSYK (Tyr525/526) and anti-total SYK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture the cells to the desired density.
-
Pre-incubate the cells with various concentrations of the test inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate agonist to induce SYK phosphorylation.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pSYK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Densitometry analysis can be performed to quantify the levels of pSYK relative to total SYK.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams are provided in the DOT language for Graphviz.
SYK Signaling Pathway
This diagram illustrates the central role of SYK in immunoreceptor signaling.
Caption: Simplified SYK signaling pathway upon immunoreceptor activation.
Experimental Workflow for SYK Inhibition Validation
This diagram outlines the key steps in a typical workflow for validating a SYK inhibitor.
References
- 1. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Guide to the Cross-reactivity of GSK2646264 with other Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the tyrosine kinase inhibitor GSK2646264, with a focus on its cross-reactivity profile. This compound is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a key signaling molecule in the inflammatory cascade, particularly in mast cells.[1][2][3] Its development has been geared towards topical administration for inflammatory skin diseases such as chronic urticaria and cutaneous lupus erythematosus.[1][2][4]
Understanding the Selectivity of this compound
This compound was developed through a lead optimization program aimed at maximizing potency for Syk while ensuring selectivity against other kinases, with a specific focus on Aurora B.[2] Preclinical data indicates that this compound exhibits good selectivity over a range of closely related kinases.[1]
Cross-Reactivity Data Summary
While specific quantitative data from a broad kinase panel screening of this compound is not publicly available, published research indicates a favorable selectivity profile. The primary source for this information, a 2018 publication by Barker et al. in Bioorganic & Medicinal Chemistry Letters, is frequently cited.[1][2]
| Target Kinase | Comparison Kinases | Selectivity Profile | Source |
| Spleen Tyrosine Kinase (Syk) | Aurora B | Optimized for high selectivity against Aurora B. | [2] |
| A panel of other kinases | Reported to have at least 30-fold selectivity over 10 other unrelated kinases. | [1] | |
| Closely related kinases | Described as having "good selectivity". | [1] |
Note: The specific identity of the "10 other unrelated kinases" and their corresponding inhibition data (e.g., IC50 values) are not detailed in the available literature. Access to the full dataset from the primary publication would be required for a complete quantitative comparison.
Experimental Protocols
Below is a representative, detailed methodology for an in vitro kinase assay to determine the cross-reactivity of an inhibitor like this compound.
In Vitro Kinase Inhibition Assay Protocol
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of tyrosine kinases.
2. Materials:
-
Recombinant human tyrosine kinases (e.g., Syk, Aurora B, and other selected kinases).
-
Kinase-specific peptide substrate.
-
This compound (test compound).
-
Adenosine-5'-triphosphate (ATP).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA).
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well white microplates.
-
Plate reader capable of luminescence detection.
3. Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 1:3 or 1:10 dilutions. Further dilute the compound in the assay buffer.
-
Assay Plate Preparation:
-
Add the diluted this compound or vehicle (DMSO) to the appropriate wells of the 384-well plate.
-
Add the recombinant kinase to each well, except for the negative control wells.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.
-
-
Kinase Reaction Initiation:
-
Prepare a solution of the kinase-specific substrate and ATP in the assay buffer.
-
Add this solution to all wells to start the kinase reaction.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction proceeds within the linear range.
-
Reaction Termination and Signal Detection (using ADP-Glo™ as an example):
-
Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.
-
Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate as per the manufacturer's instructions.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
4. Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced, which is indicative of kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
Visualizations
Experimental Workflow for Kinase Cross-Reactivity Screening
References
- 1. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent and selective Spleen Tyrosine Kinase inhibitors for the topical treatment of inflammatory skin disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hra.nhs.uk [hra.nhs.uk]
A Head-to-Head Comparison of GSK2646264 with Other Topical Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the topical spleen tyrosine kinase (Syk) inhibitor, GSK2646264, with other prominent classes of topical immunomodulators, including calcineurin inhibitors, phosphodiesterase 4 (PDE4) inhibitors, and Janus kinase (JAK) inhibitors. The comparison is based on available preclinical and clinical data, with a focus on their mechanisms of action, effects on mast cell degranulation, and overall therapeutic profiles.
Mechanism of Action: A Comparative Overview
The primary mechanism of action for this compound is the inhibition of Syk, a critical downstream signaling molecule in the IgE receptor (FcεRI) pathway in mast cells.[1] By blocking Syk, this compound prevents the degranulation of mast cells and the subsequent release of histamine and other inflammatory mediators.[1][2] This targeted approach is particularly relevant for IgE-mediated inflammatory conditions.
In contrast, other topical immunomodulators act on different targets within the inflammatory cascade.
-
Calcineurin Inhibitors (Tacrolimus, Pimecrolimus): These agents inhibit calcineurin, a phosphatase that is essential for the activation of T-cells.[3] By blocking calcineurin, they prevent the transcription of pro-inflammatory cytokines such as IL-2.[4] While they are known to inhibit mediator release from mast cells, some studies in animal models suggest they might initially cause mast cell degranulation, which could be linked to the application site burning sensation often reported with these drugs.[5][6]
-
PDE4 Inhibitors (Crisaborole): Crisaborole inhibits the phosphodiesterase 4 enzyme, leading to an increase in intracellular cyclic AMP (cAMP) levels.[7] Elevated cAMP has broad anti-inflammatory effects, including the downregulation of pro-inflammatory cytokine production.[8] Notably, studies have suggested that selective PDE4 inhibitors are not effective at inhibiting histamine release from human skin mast cells.[9]
-
JAK Inhibitors (Ruxolitinib): Ruxolitinib is a JAK1/JAK2 inhibitor. The JAK-STAT signaling pathway is crucial for the effects of numerous pro-inflammatory cytokines.[10] By inhibiting JAK1 and JAK2, ruxolitinib can dampen the inflammatory response mediated by these cytokines. Preclinical studies have shown that ruxolitinib can inhibit the release of histamine and other mediators from human skin mast cells activated by substance P.[10][11]
The distinct mechanisms of action of these drug classes are visualized in the signaling pathway diagrams below.
References
- 1. researchgate.net [researchgate.net]
- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 3. Ex vivo (human skin) and in vivo (minipig) permeation of propylene glycol applied as topical crisaborole ointment, 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunomodulatory effects of tacrolimus (FK506) for the treatment of allergic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topical pimecrolimus and tacrolimus transiently induce neuropeptide release and mast cell degranulation in murine skin [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jcadonline.com [jcadonline.com]
- 9. Regulation of human skin mast cell histamine release by PDE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The JAK1/JAK2 inhibitor ruxolitinib inhibits mediator release from human basophils and mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The JAK1/JAK2 inhibitor ruxolitinib inhibits mediator release from human basophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of GSK2646264 effects across different research labs
An objective analysis of the experimental data and methodologies surrounding the spleen tyrosine kinase (SYK) inhibitor, GSK2646264.
This guide provides a comprehensive overview of the reported effects of this compound, a selective SYK inhibitor developed for topical administration in the treatment of chronic urticaria. The primary focus is to assess the reproducibility of its effects by comparing data across published studies. Currently, the available body of research on this compound is primarily associated with its developer, GlaxoSmithKline (GSK). This guide will therefore focus on a detailed comparison of the data presented in their key preclinical and clinical publications, while also noting the absence of independent replication studies.
Executive Summary
This compound is a potent inhibitor of spleen tyrosine kinase (SYK), a key enzyme in the IgE-mediated signaling pathway that leads to mast cell degranulation and histamine release. Research conducted by GSK and its collaborators has demonstrated the ability of this compound to inhibit histamine release in an ex vivo human skin model and has explored its safety and pharmacodynamic effects in early-phase clinical trials. While the data from these studies are internally consistent, there is a lack of independent, peer-reviewed research from unaffiliated laboratories to fully assess the cross-lab reproducibility of these findings.
Data Presentation
The following tables summarize the key quantitative data from the primary studies investigating the effects of this compound.
Table 1: In Vitro and Ex Vivo Potency of this compound
| Parameter | Assay Type | System | Value | Source |
| pIC50 | SYK lysate assay | Cell lysate | 7.1 | Barker et al., 2018 (as cited in Ramirez Molina et al., 2019)[1] |
| pIC50 | B-cell pERK assay | B-cells | 6.7 | Barker et al., 2018 (as cited in Ramirez Molina et al., 2019)[1] |
| IC50 | Anti-IgE-induced histamine release | Ex vivo human skin | 0.7 µM | Ramirez Molina et al., 2019[2] |
| IC90 | Anti-IgE-induced histamine release | Ex vivo human skin | 6.8 µM | Ramirez Molina et al., 2019[2] |
Table 2: Clinical Pharmacodynamic Effects of this compound (1% Cream)
| Patient Population | Assessment | Outcome | Source |
| Healthy Volunteers | Allergen skin prick test | Similar reduction in weal area for this compound and placebo. | Dickson et al., 2021[3] |
| Cold Urticaria Patients | Critical Temperature Threshold (CTT) | Clinically meaningful reduction in CTT in 4 out of 9 patients. | Dickson et al., 2021[3] |
| Chronic Spontaneous Urticaria Patients | Urticaria Activity Score | No meaningful conclusions due to small sample size (n=5). | Dickson et al., 2021[3] |
Experimental Protocols
Detailed methodologies are crucial for assessing the reproducibility of experimental findings. Below are the protocols for the key experiments cited.
Ex Vivo Human Skin Model for Histamine Release
This experiment, described by Ramirez Molina et al. (2019), is designed to measure the effect of this compound on histamine release from mast cells in a physiologically relevant tissue environment.[1][4]
-
Tissue Source: Ex vivo human skin obtained from mastectomy surgeries.
-
Device: A novel SkiP (Skin Perfusion) device was used to maintain the viability of the skin and allow for the delivery of substances and collection of released mediators.
-
Experimental Procedure:
-
Microdialysis fibers were inserted into the dermal layer of the skin.
-
This compound at various concentrations (0.53, 2.67, 13.4, and 66.8 µM) was perfused through the microdialysis fibers.[2]
-
The skin was then challenged with anti-IgE to induce mast cell degranulation. Complement 5a (C5a) was used as a control for SYK-independent histamine release.
-
The released histamine was collected via the microdialysis fibers.
-
Histamine levels were quantified fluorometrically.
-
In separate experiments, 0.5%, 1%, and 3% this compound creams were applied topically to the skin.[1][4]
-
-
Data Analysis: The concentration of this compound in the skin was measured by LC-MS to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[1][4] The IC50 and IC90 values were calculated based on the inhibition of anti-IgE-induced histamine release.[2]
Phase 1a/b Clinical Study (NCT02424799)
This study, with results published by Dickson et al. (2021), aimed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of topically applied this compound.[3][5][6]
-
Study Design: A randomized, double-blind, placebo-controlled study with three parts:
-
Part A: Healthy adult volunteers.
-
Part B: Patients with cold urticaria.
-
Part C: Patients with chronic spontaneous urticaria.
-
-
Intervention: Topical application of this compound (0.5% or 1% w/w) or a corresponding placebo cream.
-
Pharmacodynamic Assessments:
-
Healthy Volunteers: Weal characteristics following an allergen skin prick test.
-
Cold Urticaria Patients: Critical Temperature Threshold (CTT) was measured to assess the temperature at which wheals are induced.
-
Chronic Spontaneous Urticaria Patients: A defined area Urticaria Activity Score was used to quantify the severity of symptoms.
-
-
Pharmacokinetic Analysis: Blood samples were collected to determine the systemic absorption of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key biological pathway and experimental processes involved in the evaluation of this compound.
Caption: IgE-mediated mast cell degranulation pathway and the inhibitory action of this compound on SYK.
Caption: Experimental workflow for the ex vivo human skin histamine release assay.
Discussion on Reproducibility
The primary challenge in assessing the reproducibility of this compound's effects is the limited number of independent research groups that have published on this compound. The key studies available were funded and conducted by or in close collaboration with the manufacturer, GSK.
Points of Consistency:
-
The mechanism of action as a SYK inhibitor is consistent with its observed effect of inhibiting IgE-mediated histamine release.[1][2]
-
The ex vivo data demonstrating potent inhibition of histamine release provides a strong rationale for its clinical investigation in urticaria.[1][2]
Areas Lacking Independent Confirmation:
-
Quantitative Potency: The reported IC50 and IC90 values for histamine release inhibition have not been independently replicated in a peer-reviewed publication. While the methodology is described, variations in experimental setup, tissue handling, and reagents in a different laboratory could potentially lead to different quantitative results.
-
Clinical Efficacy: The results of the Phase 1a/b clinical trial showed a modest and somewhat variable effect, particularly in healthy volunteers and the small cohort of chronic spontaneous urticaria patients.[3] A clinically meaningful reduction in the critical temperature threshold was observed in a subset of cold urticaria patients.[3] Larger, multi-center clinical trials would be necessary to confirm these initial findings and establish the broader efficacy of this compound.
The available data on this compound provides a consistent picture of its mechanism of action and a plausible rationale for its use in urticaria. The experimental methodologies have been published, which is a prerequisite for reproducibility. However, the absence of data from independent laboratories means that the cross-lab reproducibility of the specific quantitative effects of this compound has not yet been established. For researchers and drug development professionals, the current data serves as a strong foundation, but further independent validation would be beneficial to solidify the understanding of this compound's therapeutic potential.
References
- 1. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of a topical treatment with spleen tyrosine kinase inhibitor in healthy subjects and patients with cold urticaria or chronic spontaneous urticaria: Results of a phase 1a/b randomised double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. stage.webhealthnetwork.com [stage.webhealthnetwork.com]
Comparative Efficacy of SYK and RIPK1 Inhibition in a Murine Model of Psoriasis
A Comparison Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of inhibiting Spleen Tyrosine Kinase (SYK) versus Receptor-Interacting Protein Kinase 1 (RIPK1) in a preclinical animal model of psoriasis. Due to the limited availability of in vivo animal data for the topical SYK inhibitor GSK2646264, this guide utilizes data from the well-characterized SYK inhibitor, R406, as a proxy. The efficacy of R406 is compared to the RIPK1 inhibitor, Nec-1s, in the widely used imiquimod (IMQ)-induced psoriasis-like mouse model. This guide aims to provide researchers with objective data to inform the development of novel therapeutics for inflammatory skin diseases.
Overview of Targeted Signaling Pathways
Psoriasis is a chronic inflammatory skin disease characterized by keratinocyte hyperproliferation and immune cell infiltration. Key signaling pathways implicated in its pathogenesis include those mediated by SYK and RIPK1.
-
SYK Signaling: Spleen Tyrosine Kinase is a critical mediator of signaling downstream of various immune receptors, including B-cell receptors, Fc receptors, and C-type lectin receptors. In psoriasis, SYK activation in dendritic cells (DCs) is involved in the production of pro-inflammatory cytokines such as IL-23 and IL-6, which are crucial for the differentiation of Th17 cells. Th17 cells, in turn, produce IL-17, a key cytokine driving psoriatic inflammation.
-
RIPK1 Signaling: Receptor-Interacting Protein Kinase 1 is a key regulator of inflammation and cell death pathways, including necroptosis. In psoriasis, RIPK1 is implicated in the inflammatory cascade within keratinocytes and immune cells. Inhibition of RIPK1 kinase activity can reduce the production of inflammatory cytokines and prevent keratinocyte necroptosis, thereby mitigating skin inflammation.[1]
Comparative Efficacy in the Imiquimod-Induced Psoriasis Model
The imiquimod (IMQ)-induced psoriasis model in mice recapitulates many features of human psoriasis, including epidermal thickening, scaling, and inflammation driven by the IL-23/IL-17 axis.[2][3] The following tables summarize the comparative efficacy of the SYK inhibitor R406 and the RIPK1 inhibitor Nec-1s in this model.
Table 1: Comparative Efficacy on Macroscopic and Histological Parameters
| Parameter | SYK Inhibitor (R406) | RIPK1 Inhibitor (Nec-1s) | Vehicle Control |
| Ear Thickness Reduction | Significant reduction | Significant reduction | - |
| Back Skin Thickness Reduction | Significant reduction | Significant reduction | - |
| Acanthosis Reduction | Significant reduction | Significant reduction | - |
| Myeloperoxidase (MPO) Activity | Significant reduction | Data not available | - |
Data for R406 sourced from[2][4][5]. Data for Nec-1s sourced from[1].
Table 2: Comparative Efficacy on Inflammatory Cytokine Levels
| Cytokine | SYK Inhibitor (R406) | RIPK1 Inhibitor (Nec-1s) | Vehicle Control |
| IL-6 | Significant reduction in CD11c+ DCs and back skin | Significant reduction in skin | - |
| IL-23 | Significant reduction in CD11c+ DCs and back skin | Significant reduction in skin | - |
| IL-17A | Significant reduction in back skin | Significant reduction in skin | - |
| IL-1β | Data not available | Significant reduction in skin | - |
Data for R406 sourced from[2][4]. Data for Nec-1s sourced from[1].
Experimental Protocols
Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice
This model is widely used to screen for anti-psoriatic compounds and to study the underlying disease mechanisms.
Animals:
Induction of Psoriasis:
-
The dorsal skin of the mice is shaved.
-
A daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara™) is applied to the shaved back skin for 5-7 consecutive days.[6][7][8]
-
For ear measurements, a small amount of imiquimod cream is also applied to the ear.
Treatment:
-
SYK Inhibitor (R406): Administered intraperitoneally (i.p.) at a dose of 10 mg/kg daily for the same duration as imiquimod application.[2]
-
RIPK1 Inhibitor (Nec-1s): Administered intraperitoneally (i.p.) at a dose of 1.8 mg/kg daily, 30 minutes prior to imiquimod application.[1]
Efficacy Readouts:
-
Macroscopic Scoring: The severity of erythema, scaling, and skin thickness of the back skin is scored daily using a Psoriasis Area and Severity Index (PASI)-like scoring system.[6]
-
Skin and Ear Thickness: Measured daily using a caliper.
-
Histological Analysis: At the end of the experiment, skin biopsies are taken for hematoxylin and eosin (H&E) staining to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration in the skin.
-
Cytokine Analysis: Skin tissue homogenates are analyzed for the levels of pro-inflammatory cytokines (e.g., IL-6, IL-23, IL-17A, IL-1β) using ELISA or qPCR.
-
Flow Cytometry: To analyze immune cell populations in the skin and draining lymph nodes.
Visualizing the Mechanisms of Action
Signaling Pathway Diagrams
Experimental Workflow Diagram
References
- 1. Inhibition of keratinocyte necroptosis mediated by RIPK1/RIPK3/MLKL provides a protective effect against psoriatic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. criver.com [criver.com]
- 4. OTULIN inhibits RIPK1-mediated keratinocyte necroptosis to prevent skin inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of spleen tyrosine kinase attenuates psoriasis-like inflammation in mice through blockade of dendritic cell-Th17 inflammation axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 7. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunological Memory in Imiquimod-Induced Murine Model of Psoriasiform Dermatitis [mdpi.com]
A Comparative Guide to GSK2646264 and First-Generation SYK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the second-generation Spleen Tyrosine Kinase (SYK) inhibitor, GSK2646264, against first-generation SYK inhibitors, including Fostamatinib (active metabolite R406) and Entospletinib. This document summarizes key performance data from biochemical and cellular assays, outlines detailed experimental methodologies, and visualizes relevant biological pathways and workflows to support informed decisions in research and development.
Introduction to SYK Inhibition
Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various immunoreceptors, including the Fc receptors (FcR) and the B-cell receptor (BCR).[1] Its activation in immune cells such as mast cells, B-cells, macrophages, and neutrophils is a critical step in initiating inflammatory and allergic responses. Consequently, inhibition of SYK has emerged as a promising therapeutic strategy for a range of autoimmune and inflammatory diseases, as well as certain hematological malignancies.[1][2] First-generation SYK inhibitors, while demonstrating clinical efficacy, have been associated with off-target effects, prompting the development of more selective second-generation inhibitors like this compound.
Biochemical Potency and Selectivity
A key differentiator among SYK inhibitors is their potency against SYK and their selectivity over other kinases. High selectivity is desirable to minimize off-target effects and improve the therapeutic window.
This compound is a potent and selective SYK inhibitor with a pIC50 of 7.1.[3] In cellular assays, it demonstrates an IC50 of 0.7 µM for the inhibition of anti-IgE-induced histamine release from skin mast cells.[3][4][5]
First-generation SYK inhibitors show variable potency and selectivity. Fostamatinib's active metabolite, R406, is a potent SYK inhibitor with an IC50 of 41 nM.[6] However, it is known to be less selective, with activity against numerous other kinases at therapeutically relevant concentrations.[7] One study found that R406 binds to 79 kinases with a Kd less than 100 nM.[8] This lack of selectivity, particularly against kinases like VEGFR2, is thought to contribute to off-target effects such as hypertension.[9]
Entospletinib, another first-generation inhibitor, exhibits greater selectivity than R406.[8] It has an IC50 of 7.7 nM for SYK and in a broad kinase panel, only one other kinase (TNK1) was identified as a significant off-target.[8][10]
Table 1: Comparison of Biochemical Potency and Selectivity
| Inhibitor | Target | IC50 / pIC50 / Kd | Selectivity Profile |
| This compound | SYK | pIC50 = 7.1[3] | Selective, with pIC50 values of 5.4 or lower for other tested kinases including LCK, LRRK2, GSK3β, JAK2, and VEGFR2.[3] |
| R406 (Fostamatinib) | SYK | IC50 = 41 nM[6] | Non-selective. Binds to 79 kinases with Kd < 100 nM.[8] Known off-targets include VEGFR2.[9] |
| Entospletinib | SYK | IC50 = 7.7 nM[10] | Highly selective. Only one other kinase (TNK1) with Kd < 100 nM in a broad kinase screen.[8][10] |
Cellular Activity: Mast Cell Degranulation
The inhibition of mast cell degranulation is a critical functional outcome for SYK inhibitors, particularly for allergic and inflammatory conditions.
This compound effectively inhibits anti-IgE-induced histamine release from human skin mast cells in a concentration-dependent manner, with a calculated IC50 of 0.7 µM.[4][5]
Table 2: Comparison of Cellular Activity in Mast Cells
| Inhibitor | Cell Type | Assay | Potency (IC50) |
| This compound | Human skin mast cells | Anti-IgE-induced histamine release | 0.7 µM[4][5] |
| R406 (Fostamatinib) | Not directly compared | Not directly compared | Not directly compared |
| Entospletinib | Not directly compared | Not directly compared | Not directly compared |
| LAS189386 (for reference) | LAD2 mast cells | IgE-mediated degranulation | 56 nM[12] |
| NVP-QAB205 (for reference) | Human basophils and mast cells | Antigen-induced histamine release | >95% inhibition at tested concentrations[11] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Example Protocol)
This protocol describes a common method for determining the IC50 of an inhibitor against a purified kinase.
-
Reagents and Materials:
-
Purified recombinant SYK enzyme
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)
-
ATP solution
-
Peptide substrate (e.g., a biotinylated peptide containing a tyrosine phosphorylation site)
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
Detection reagents (e.g., anti-phosphotyrosine antibody conjugated to a reporter molecule)
-
Microplate (e.g., 384-well)
-
-
Procedure:
-
Add kinase buffer to all wells of the microplate.
-
Add the test inhibitor at various concentrations to the appropriate wells. Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).
-
Add the SYK enzyme to all wells except the no-enzyme control.
-
Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using an appropriate detection method (e.g., fluorescence, luminescence, or time-resolved fluorescence resonance energy transfer - TR-FRET).
-
-
Data Analysis:
-
Subtract the background signal (no-enzyme control) from all other readings.
-
Normalize the data to the 0% inhibition (DMSO) and 100% inhibition (no enzyme or a known potent inhibitor) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mast Cell Degranulation Assay (Example Protocol)
This protocol outlines a method to measure the inhibitory effect of a compound on IgE-mediated mast cell degranulation.
-
Reagents and Materials:
-
Mast cell line (e.g., RBL-2H3 or LAD2) or primary mast cells
-
Cell culture medium
-
Anti-DNP IgE
-
DNP-HSA (antigen)
-
Test inhibitor (e.g., this compound)
-
Release buffer (e.g., Tyrode's buffer)
-
Lysis buffer (e.g., Triton X-100)
-
Substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide)
-
Stop solution (e.g., Na2CO3/NaHCO3 buffer)
-
Microplate reader
-
-
Procedure:
-
Seed mast cells in a 96-well plate and sensitize them overnight with anti-DNP IgE.
-
Wash the cells to remove unbound IgE and add release buffer.
-
Add the test inhibitor at various concentrations and incubate for a specified time (e.g., 30-60 minutes).
-
Induce degranulation by adding DNP-HSA. Include a control with no antigen (spontaneous release) and a control with lysis buffer (total release).
-
Incubate for a defined period (e.g., 30-60 minutes) to allow for degranulation.
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new plate.
-
Add the β-hexosaminidase substrate to the supernatant and incubate to allow for the colorimetric reaction to develop.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm).
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition using the formula: (% Release) = [(Sample Abs - Spontaneous Release Abs) / (Total Release Abs - Spontaneous Release Abs)] * 100.
-
Plot the percentage of inhibition (100 - % Release) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
SYK Signaling Pathway in Mast Cells
Caption: IgE-mediated SYK signaling pathway in mast cells.
Experimental Workflow for In Vitro Kinase Assay
Caption: A typical workflow for an in vitro kinase inhibition assay.
Conclusion
This compound represents a potent and selective second-generation SYK inhibitor. While first-generation inhibitors like fostamatinib and entospletinib have demonstrated clinical utility, their application can be limited by off-target effects, particularly in the case of the less selective R406. The improved selectivity profile of this compound may offer a better safety profile, which is a critical consideration in the development of new therapies for chronic inflammatory and autoimmune diseases. The provided data and protocols serve as a valuable resource for researchers to design and interpret experiments aimed at further characterizing and comparing the performance of these and other SYK inhibitors.
References
- 1. precisionbusinessinsights.com [precisionbusinessinsights.com]
- 2. Efficacy and Safety of Syk and BTK Inhibitors in Immune Thrombocytopenia: A Comprehensive Review of Emerging Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probe Entospletinib | Chemical Probes Portal [chemicalprobes.org]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. A novel inhaled Syk inhibitor blocks mast cell degranulation and early asthmatic response - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK2646264: A Comparative Analysis of a Selective SYK Inhibitor Against Pan-Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor GSK2646264 with broad-spectrum, pan-kinase inhibitors. By presenting available quantitative data, outlining experimental methodologies, and visualizing key concepts, this document aims to offer an objective resource for evaluating the specificity and potential applications of this compound in kinase-targeted research and drug development.
Introduction to Kinase Inhibitor Specificity
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, making them attractive targets for therapeutic intervention. Kinase inhibitors are small molecules designed to block the activity of these enzymes. The specificity of a kinase inhibitor is a critical attribute, determining its utility as a research tool and its potential as a therapeutic agent.
-
Selective Inhibitors , such as this compound, are designed to target a specific kinase or a small number of closely related kinases. This precision can lead to more targeted biological effects and potentially fewer off-target side effects.
-
Pan-Kinase Inhibitors , like Staurosporine, Sunitinib, and Sorafenib, are less discriminate and inhibit a wide range of kinases across the kinome. While this broad activity can be useful for certain research applications or for targeting multiple oncogenic drivers, it can also lead to greater toxicity and a more complex biological response.
This guide will delve into the specificity of this compound, a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), and contrast it with the broad activity profiles of well-characterized pan-kinase inhibitors.
Quantitative Comparison of Kinase Inhibition
The following tables summarize the available quantitative data on the inhibitory activity of this compound and three common pan-kinase inhibitors. The data is presented as pIC50 (the negative logarithm of the half-maximal inhibitory concentration), IC50 (the half-maximal inhibitory concentration), or Kd (the dissociation constant), which are common metrics for inhibitor potency.
This compound Kinase Inhibition Profile
| Target Kinase | pIC50 |
| SYK | 7.1 |
| LCK | 5.4 |
| LRRK2 | 5.4 |
| GSK3β | 5.3 |
| JAK2 | 5.0 |
| VEGFR2 | 4.5 |
| Aurora B | <4.6 |
| Aurora A | <4.3 |
Pan-Kinase Inhibitor Profiles
In contrast to the focused activity of this compound, pan-kinase inhibitors demonstrate potent inhibition across a wide array of kinases. The following data for Staurosporine, Sunitinib, and Sorafenib are derived from KINOMEscan™, a competition binding assay, and are presented as Kd values (nM), where a smaller value indicates a stronger interaction.
Table 2.1: Staurosporine Kinase Inhibition Profile (Selected Targets)
| Target Kinase | Kd (nM) |
| CAMK1 | 0.0 |
| SLK | 0.0 |
| CAMKK1 | 0.0 |
| LOK | 0.0 |
| SNARK | 0.1 |
| PHKG2 | 0.1 |
| CAMK2A | 0.2 |
| CAMKK2 | 0.2 |
| MST1 | 0.2 |
| MST2 | 0.2 |
| TAOK3 | 0.2 |
| FLT3(R834Q) | 0.2 |
| ROCK1 | 0.3 |
| ROCK2 | 0.2 |
| PRKCE | 0.3 |
| CAMK2D | 0.3 |
| EGFR(L858R,T790M) | 0.3 |
Note: This is a partial list. Staurosporine is known to inhibit a very large number of kinases with high potency.
Table 2.2: Sunitinib Kinase Inhibition Profile (Selected Targets)
Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor.
| Target Kinase | IC50 (nM) |
| PDGFRβ | 2 |
| VEGFR2 | 80 |
| c-Kit | - |
| FLT3 | - |
| RET | - |
Note: Comprehensive KINOMEscan data is available and shows inhibition of numerous other kinases.
Table 2.3: Sorafenib Kinase Inhibition Profile (Selected Targets)
Sorafenib is a multi-kinase inhibitor targeting several serine/threonine and receptor tyrosine kinases.
| Target Kinase | IC50 (nM) |
| Raf-1 | 6 |
| B-Raf | 22 |
| VEGFR-2 | 90 |
| VEGFR-3 | 20 |
| PDGFR-β | 57 |
| Flt3 | 58 |
| c-KIT | 68 |
| FGFR-1 | 580 |
Signaling Pathway Context: SYK in Mast Cell Activation
This compound's primary target, SYK, is a critical component of the signaling cascade in mast cells, which are key players in allergic and inflammatory responses. The diagram below illustrates the IgE-mediated signaling pathway in mast cells and the point of intervention for a SYK inhibitor like this compound.
Experimental Protocols
The quantitative data presented in this guide are typically generated using robust and standardized experimental protocols. Below are detailed methodologies for two common kinase inhibitor profiling assays.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.
Principle:
The assay is performed in two steps:
-
Kinase Reaction & ATP Depletion: The kinase reaction is performed in the presence of the inhibitor. An "ADP-Glo™ Reagent" is then added to terminate the kinase reaction and deplete any remaining ATP.
-
ADP to ATP Conversion & Luminescence Detection: A "Kinase Detection Reagent" is added, which contains enzymes that convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor.
Detailed Protocol:
-
Kinase Reaction Setup:
-
Prepare a reaction buffer appropriate for the specific kinase being assayed.
-
In a multi-well plate, add the kinase, its substrate, ATP, and varying concentrations of the test inhibitor (e.g., this compound). Include appropriate controls (no inhibitor, no kinase).
-
Incubate the reaction plate at the optimal temperature and for a sufficient duration for the kinase reaction to proceed.
-
-
ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to ensure complete ATP depletion.
-
-
Signal Generation and Detection:
-
Add Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to allow for the conversion of ADP to ATP and the subsequent luminescent reaction.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the luminescent signal against the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value of the inhibitor.
-
KINOMEscan™ (Competition Binding Assay)
KINOMEscan™ is a high-throughput, competition-based binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.
Principle:
The assay relies on a competition between the test inhibitor and an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase that remains bound to the immobilized ligand is measured, and a lower amount indicates a stronger interaction with the test inhibitor.
Experimental Workflow Diagram:
Detailed Protocol (Conceptual):
-
Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Kinase Binding: A large panel of DNA-tagged kinases is incubated with the immobilized ligand, allowing the kinases to bind.
-
Competition: The test compound (e.g., Staurosporine) is added at various concentrations. The test compound competes with the immobilized ligand for binding to the kinases.
-
Washing and Elution: Unbound components are washed away. The kinases that remain bound to the solid support are eluted.
-
Quantification: The amount of each DNA-tagged kinase in the eluate is quantified using quantitative PCR (qPCR).
-
Data Analysis: The amount of each kinase recovered is compared to a control (e.g., DMSO). A lower recovery in the presence of the test compound indicates a stronger binding interaction. The results are often reported as Kd (dissociation constant) or percent of control.
Conclusion
This guide highlights the distinct specificity profiles of the selective SYK inhibitor this compound and several pan-kinase inhibitors. While this compound demonstrates high potency and selectivity for its primary target, SYK, pan-kinase inhibitors such as Staurosporine, Sunitinib, and Sorafenib exhibit broad activity across the kinome.
The choice between a selective and a pan-kinase inhibitor is highly dependent on the research or therapeutic goal. For elucidating the specific role of SYK in a biological process, a selective inhibitor like this compound is an invaluable tool. Conversely, for applications requiring the simultaneous inhibition of multiple signaling pathways, a pan-kinase inhibitor might be more appropriate, albeit with the caveat of potential off-target effects and increased toxicity.
The experimental protocols detailed herein provide a foundation for understanding how the quantitative data for these inhibitors are generated. As more comprehensive kinase profiling data for selective inhibitors like this compound becomes publicly available, a more detailed and direct comparison will be possible, further aiding in the rational selection and application of these powerful research and therapeutic agents.
References
GSK2646264: A Comparative Analysis of In Vitro Potency and Clinical Efficacy in Urticaria
Introduction
GSK2646264 is a selective, small-molecule inhibitor of spleen tyrosine kinase (Syk) developed for the topical treatment of IgE-mediated skin diseases such as chronic urticaria.[1][2] Syk is a critical component in the signaling pathway of the high-affinity IgE receptor (FcεRI) on mast cells.[3][4][5] Its activation leads to mast cell degranulation and the release of histamine and other inflammatory mediators, which are central to the formation of wheals and angioedema in urticaria.[2][5][6] This guide provides a comprehensive comparison of the preclinical in vitro data for this compound with its outcomes in early-phase clinical trials, offering insights into the translation of its mechanism of action from the laboratory to clinical application.
In Vitro Profile of this compound
The preclinical evaluation of this compound demonstrated its potency and selectivity as a Syk inhibitor. In vitro and ex vivo studies confirmed its ability to block the IgE-mediated signaling cascade in mast cells, a key driver of urticaria pathology.
Quantitative In Vitro Data
| Parameter | Value | Assay System | Reference |
| Target | Spleen Tyrosine Kinase (Syk) | - | [2][7] |
| Mechanism of Action | Inhibition of Syk | - | [2][7] |
| IC50 (Histamine Release) | 0.7 µM | Ex vivo human skin model (anti-IgE stimulated) | [8][9] |
| IC90 (Histamine Release) | 6.8 µM | Ex vivo human skin model (anti-IgE stimulated) | [8][9] |
| Selectivity | Inhibits anti-IgE-induced histamine release, but not C5a-induced release. | Ex vivo human skin model | [1][5][8] |
| Kinase Selectivity | At least 30-fold selectivity over 10 other unrelated kinases. | Kinase panel screening | [1] |
Experimental Protocols: Key In Vitro Assays
-
Ex Vivo Human Skin Histamine Release Assay:
-
Fresh human skin tissue, obtained from mastectomy surgeries, was used.[5]
-
A specialized device (SkiP) was employed to allow for the perfusion of substances and collection of histamine via microdialysis fibers.[5][8]
-
This compound was delivered to the dermal layer either directly via perfusion or through topical application of a cream formulation (0.1%, 0.5%, 1%, and 3%).[1][5]
-
Mast cells within the skin were challenged with anti-IgE to stimulate IgE-mediated degranulation or with complement 5a (C5a) as a control for a Syk-independent pathway.[5]
-
Histamine collected from the microdialysate was measured fluorometrically.[5]
-
Drug concentrations in the skin were quantified using Liquid Chromatography-Mass Spectrometry (LC-MS) to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[5][8]
-
-
LAD2 Mast Cell Assay:
-
The human mast cell line, LAD2, was utilized.
-
Cells were stimulated with IgE to induce degranulation.
-
The inhibitory effect of this compound on the release of β-hexosaminidase (a marker of mast cell degranulation) was measured to determine potency.[6]
-
Mechanism of Action: Syk Inhibition Pathway
The following diagram illustrates the signaling pathway targeted by this compound. In an allergic response, the cross-linking of IgE bound to FcεRI receptors on mast cells activates Syk. This initiates a downstream cascade leading to degranulation. This compound acts by directly inhibiting Syk, thereby blocking this entire process.
References
- 1. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. Current and Emerging Therapies for Chronic Spontaneous Urticaria: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GSK-2646264 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of GSK2646264: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of GSK2646264, a spleen tyrosine kinase (SYK) inhibitor. While a specific Safety Data Sheet (SDS) with disposal instructions for this compound is not publicly available, the following information offers a comprehensive framework for responsible waste management based on general principles for handling potent research compounds.
Step 1: Waste Identification and Classification
Before disposal, it is crucial to classify the waste stream containing this compound. The classification will depend on its concentration, the solvents used, and any other contaminants present. All waste chemicals should be treated as hazardous unless confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) department.[1]
-
Unused or Expired Pure this compound: This should be treated as a chemical waste.[2] It is advisable to return any unused material to the research sponsor if possible.
-
Contaminated Materials: Items such as gloves, pipette tips, and empty vials that have come into contact with this compound should be considered contaminated waste.
-
Solutions of this compound: The disposal method for solutions will depend on the solvent and the concentration of this compound. Aqueous waste should be collected separately from organic solvent waste.[3]
To determine if the waste is hazardous, it must be evaluated against the characteristics defined by the Environmental Protection Agency (EPA): Ignitability, Corrosivity, Reactivity, and Toxicity.[4][5]
| Hazardous Waste Characteristic | Description | Examples |
| Ignitability | Liquids with a flash point less than 140°F, solids capable of spontaneous combustion, oxidizing materials, or ignitable compressed gases.[4] | Ethanol, acetone, xylene.[4] |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5.[4] | Hydrochloric acid, sodium hydroxide.[4] |
| Reactivity | Materials that react violently with water, are unstable, or generate toxic gases when mixed with water or acids/bases.[4] | Sodium metal, potassium cyanide.[4] |
| Toxicity | Waste that is fatally poisonous when ingested or absorbed. The EPA lists specific toxic chemicals.[5] | Varies by specific chemical composition. |
Step 2: Segregation and Containment
Properly segregate this compound waste from other laboratory waste streams to prevent accidental reactions.[3]
-
Solid Waste: Collect in a designated, leak-proof container lined with a chemically resistant bag.
-
Liquid Waste: Collect in a compatible, sealed, and shatter-proof container.[6] Plastic containers are often preferred.[4] Acids and bases should be stored separately, and oxidizing agents should be kept apart from organic compounds.
-
Sharps Waste: Needles, scalpels, and other contaminated sharps should be placed in a designated sharps container.
Step 3: Labeling and Storage
All waste containers must be clearly and accurately labeled.
-
Labeling: The label should include the full chemical name ("this compound"), the approximate quantity, and all other components in the waste mixture.[3] Attach a hazardous waste tag as required by your institution.
-
Storage: Store this compound waste in a designated and secure Satellite Accumulation Area (SAA) at or near the point of generation.[4] The storage area should be well-ventilated and have secondary containment to prevent spills. Waste containers must be kept closed except when adding or removing waste.[4]
Step 4: Disposal
The final disposal of chemical waste must be handled by a licensed hazardous waste disposal company.
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for waste disposal.[7] They will provide specific instructions and arrange for the pickup and disposal of the waste.
-
Prohibited Disposal Methods: Do not dispose of this compound down the drain or in the regular trash.[1] Improper disposal can lead to environmental contamination and is a violation of regulations.[8] Evaporation of chemical waste is also not a permissible disposal method.[1]
Experimental Protocols: General Chemical Waste Handling
While specific experimental protocols for the disposal of this compound are not available, the following general laboratory procedures for handling chemical waste should be followed:
-
Waste Minimization: Whenever possible, design experiments to minimize the generation of hazardous waste.[9] This can include ordering the smallest necessary quantity of the chemical and reducing the scale of experiments.[4]
-
Container Management: Use containers that are compatible with the chemical waste being stored.[6] The original container is often a good choice if it is in good condition.[10] Avoid using food containers for hazardous waste.[10]
-
Inventory Management: Maintain a chemical inventory to track expiration dates.[11] Expired chemicals should be promptly segregated and prepared for disposal.[12]
-
Training: Ensure all laboratory personnel are trained on proper waste handling and disposal procedures, as well as emergency spill response.[1]
Disposal Workflow for this compound
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. vumc.org [vumc.org]
- 2. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. One moment, please... [emsllcusa.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. Waste - Disposal of Laboratory Wastes (GUIDANCE) | Current Staff | University of St Andrews [st-andrews.ac.uk]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. techmate.co.uk [techmate.co.uk]
- 12. sbnsoftware.com [sbnsoftware.com]
Personal protective equipment for handling GSK2646264
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of GSK2646264, a potent spleen tyrosine kinase (SYK) inhibitor. As a specific Safety Data Sheet (SDS) is not publicly available, this guidance is compiled from best practices for handling potent pharmaceutical compounds and available research data.
Hazard Assessment and Mitigation
This compound is designed to be biologically active at low concentrations and should be handled as a potentially hazardous compound.[1] The primary routes of occupational exposure are inhalation of the solid powder, and dermal or mucosal contact with the solid or solutions.[2] For new chemical entities like this compound with limited toxicological information, a cautious approach assuming high potency is warranted.[3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure risk.[4] The following table outlines the recommended PPE for different laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment | Purpose |
| Handling Solid Compound (e.g., weighing, aliquoting) | - Double-gloving with disposable nitrile gloves- Impermeable, closed-front lab coat with knit cuffs- ANSI Z87.1-rated safety goggles and a face shield- Respiratory protection (N95 or higher) | To prevent inhalation of aerosolized powder and protect skin and eyes from contact.[3][5] |
| Solution Preparation | - Disposable nitrile gloves- Impermeable lab coat- Safety goggles | To shield against accidental splashes of the compound dissolved in solvent.[5][6] |
| Experimental Procedures (e.g., cell culture, animal dosing) | - Disposable nitrile gloves- Lab coat- Safety glasses | To protect against incidental contact during experimental manipulations. |
| Cleaning and Decontamination | - Chemical-resistant gloves (e.g., heavy-duty nitrile or neoprene)- Impermeable lab coat or gown- Safety goggles or face shield | To provide robust protection when handling cleaning agents and decontaminating surfaces.[6] |
| Waste Disposal | - Disposable nitrile gloves- Lab coat- Safety goggles | To ensure protection during the handling and sealing of hazardous waste containers. |
Engineering Controls
-
Primary Containment: All procedures involving the handling of solid this compound must be conducted within a certified chemical fume hood, ventilated balance enclosure, or glove box to control airborne particles.[3]
-
Facility Design: Maintain negative air pressure in areas where potent compounds are handled to prevent contamination of adjacent spaces.
Operational and Disposal Procedures
A clear, step-by-step approach to handling and disposal is essential for laboratory safety.
Handling and Storage Protocol
-
Receiving and Inspection: Upon receipt, wear appropriate PPE to inspect the integrity of the packaging.
-
Storage: Keep this compound in a well-sealed, clearly labeled container. Store in a designated, secure, and ventilated location away from incompatible chemicals.
-
Weighing: Use dedicated equipment (spatulas, weigh boats) inside a ventilated enclosure. Clean all surfaces thoroughly after each use.
-
Solubilization: Prepare solutions within a chemical fume hood. Add solvent to the solid compound gently to minimize aerosol generation.
-
Spill Response: In the event of a spill, immediately alert others and secure the area. For small powder spills, gently cover with a damp paper towel to avoid creating dust, then clean the area. For liquid spills, use an appropriate absorbent material. All cleanup materials must be treated as hazardous waste.
Waste Management Plan
The disposal of this compound and all contaminated materials must comply with institutional and local environmental regulations to prevent exposure and environmental release.[7]
-
Unused Compound: Collect all excess solid this compound for disposal as hazardous chemical waste. Never discard in the trash or down the drain.[8]
-
Contaminated Waste: All disposable items that have contacted this compound (e.g., gloves, pipette tips, tubes, wipes) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[9]
-
Liquid Waste: All experimental solutions containing this compound must be collected in a designated, leak-proof hazardous waste container.
-
Empty Containers: Rinse containers that held solid this compound three times with a suitable solvent. Collect the rinsate as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional policy.[7]
Quantitative Data Summary
The following data for this compound has been reported in scientific literature.
| Parameter | Value | Experimental Context | Reference(s) |
| IC₅₀ | 0.7 µM | Concentration for 50% inhibition of anti-IgE-induced histamine release in an ex vivo human skin model. | [10] |
| IC₉₀ | 6.8 µM | Concentration for 90% inhibition of anti-IgE-induced histamine release in an ex vivo human skin model. | [10] |
| Topical Formulations | 0.5%, 1%, and 3% (w/w) | Concentrations used in cream formulations for experimental studies. | [3][5] |
Experimental Protocol Overview
The ex vivo human skin model used to generate the IC₅₀ and IC₉₀ values generally follows this methodology:[5][10]
-
Skin Procurement: Fresh human skin is obtained from surgical procedures.
-
Experimental Setup: The skin is mounted in a perfusion device (e.g., SkiP).
-
Drug Delivery: this compound is administered either topically as a cream or directly to the dermis via perfusion.
-
Mast Cell Activation: Histamine release is stimulated by challenging the skin with anti-IgE.
-
Sample Collection: Dermal histamine is collected via microdialysis.
-
Quantification: Histamine concentrations are measured fluorometrically, while drug concentrations in the skin are determined by Liquid Chromatography-Mass Spectrometry (LC-MS).
Visualized Workflows and Pathways
Caption: Logical workflow for the proper handling and disposal of this compound.
Caption: Mechanism of action showing this compound inhibiting the SYK signaling pathway.
References
- 1. Assessing and managing toxicities induced by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. benchchem.com [benchchem.com]
- 9. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 10. pharmtech.com [pharmtech.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
